N,N,N'-Trimethyl-N'-thioethylethylene Diamine
Description
Properties
IUPAC Name |
2-[2-(dimethylamino)ethyl-methylamino]ethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2S/c1-8(2)4-5-9(3)6-7-10/h10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXICVJYLYJNTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80541724 | |
| Record name | 2-{[2-(Dimethylamino)ethyl](methyl)amino}ethane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97816-89-2 | |
| Record name | 2-{[2-(Dimethylamino)ethyl](methyl)amino}ethane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N,N,N'-Trimethyl-N'-thioethylethylene Diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N,N'-Trimethyl-N'-thioethylethylene diamine (TMTEED) is a functionalized diamine with potential applications in coordination chemistry and catalysis. Its structure combines the features of a methylated ethylenediamine backbone with a terminal thioethyl group, making it an interesting ligand for various metal ions. This guide provides a comprehensive overview of a plausible synthetic pathway for TMTEED, offering detailed experimental protocols and discussing the chemical principles underpinning the proposed synthesis. The content is designed to be a valuable resource for researchers in organic synthesis and drug development.
Introduction to this compound
This compound is an unsymmetrically substituted ethylenediamine derivative. The presence of both tertiary and secondary amine functionalities, along with a sulfur-containing thioethyl group, suggests its potential as a versatile chelating ligand. The thioether sulfur atom can act as a soft donor, complementing the harder nitrogen donors of the diamine backbone. This dual-donor capability could lead to the formation of stable complexes with a variety of transition metals, potentially finding applications in catalysis, such as in oxidation reactions and cross-coupling reactions[1].
The structural similarity to well-known ligands like N,N,N',N'-tetramethylethylenediamine (TMED) and N,N,N'-trimethylethylenediamine suggests that TMTEED could also be explored for its biological activities. For instance, related diamine derivatives have been investigated for their antimicrobial properties[1]. This guide will focus on a logical and feasible synthetic approach to this compound, based on established organic chemistry principles.
Proposed Synthetic Pathway: A Stepwise Approach
A plausible and efficient synthesis of this compound can be envisioned through a two-step process starting from N,N-dimethylethylenediamine. This strategy involves the selective methylation of one nitrogen atom, followed by the introduction of the thioethyl group onto the other nitrogen.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests that it can be disconnected at the C-N bond of the thioethyl group and one of the N-methyl groups, leading back to simpler, commercially available starting materials.
Caption: Synthesis of N,N,N'-Trimethylethylenediamine via reductive amination.
Causality behind Experimental Choices:
-
Reductive Amination: This method is chosen for its high selectivity in mono-methylation and for avoiding over-alkylation, which can be a problem with methyl halides.[1] The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced.
-
Paraformaldehyde: This is a convenient source of formaldehyde for the reaction.
-
Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.
Step 2: Thioethylation of N,N,N'-Trimethylethylenediamine
The second step is the introduction of the thioethyl group onto the secondary amine of N,N,N'-trimethylethylenediamine. This can be accomplished through a nucleophilic substitution reaction with a suitable thioethylating agent.
Reaction Scheme:
Caption: Synthesis of the target compound via nucleophilic substitution.
Causality behind Experimental Choices:
-
Nucleophilic Substitution: The secondary amine in N,N,N'-trimethylethylenediamine is a good nucleophile that can displace a leaving group from an electrophilic carbon.
-
2-Bromoethyl methyl sulfide: This reagent provides the desired thioethyl group with a good leaving group (bromide) for the substitution reaction.
-
Base: A mild base like potassium carbonate (K₂CO₃) is used to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of this compound.
Synthesis of N,N,N'-Trimethylethylenediamine
-
To a solution of N,N-dimethylethylenediamine (1 equivalent) in methanol, add paraformaldehyde (1.1 equivalents).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation under reduced pressure.
Synthesis of this compound
-
In a round-bottom flask, dissolve N,N,N'-trimethylethylenediamine (1 equivalent) in a suitable aprotic solvent such as acetonitrile.
-
Add potassium carbonate (1.5 equivalents) to the solution.
-
To this stirred suspension, add 2-bromoethyl methyl sulfide (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Characterization
The structure of the final product, this compound, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the presence of the different methyl and ethyl groups.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for C-H, C-N, and C-S bonds.
-
Mass Spectrometry (MS): Will determine the molecular weight of the compound and provide information about its fragmentation pattern.
Safety Considerations
-
N,N-Dimethylethylenediamine and N,N,N'-Trimethylethylenediamine: These are corrosive and flammable liquids. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Paraformaldehyde: This is a source of formaldehyde, which is toxic and a suspected carcinogen. Avoid inhalation of dust.
-
Sodium Borohydride: Reacts with water to produce flammable hydrogen gas. Handle with care and quench slowly.
-
2-Bromoethyl methyl sulfide: This is a lachrymator and should be handled in a fume hood.
Conclusion
This technical guide outlines a feasible and logical two-step synthetic pathway for this compound. The proposed synthesis utilizes standard and well-understood organic reactions, making it accessible for researchers in the field. The final product, with its interesting combination of donor atoms, holds promise as a versatile ligand in coordination chemistry and catalysis. Further research into its properties and applications is warranted.
References
Sources
An In-depth Technical Guide to N,N,N'-Trimethyl-N'-thioethylethylene Diamine (CAS 97816-89-2)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Overview
N,N,N'-Trimethyl-N'-thioethylethylene Diamine, with the CAS number 97816-89-2, is a functionalized diamine that presents a unique combination of structural features, namely a tertiary amine, a secondary amine, and a thioether moiety. This arrangement of heteroatoms imparts a versatile chemical reactivity profile, making it a compound of significant interest in various fields, from coordination chemistry to pharmacology. The presence of both soft (sulfur) and hard (nitrogen) donor atoms suggests its potential as a multidentate ligand for a variety of metal ions. Furthermore, the thioether and amino groups are known pharmacophores, hinting at a range of possible biological activities. This guide provides a comprehensive overview of its known and predicted properties, a plausible synthetic route, and its potential applications, with a focus on providing the causal logic behind experimental designs.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. It is important to note that while some data is available from commercial suppliers, many of the physicochemical properties are predicted and await experimental verification.
| Property | Value | Source |
| CAS Number | 97816-89-2 | [1][2] |
| Molecular Formula | C₇H₁₈N₂S | [1][2] |
| Molecular Weight | 162.30 g/mol | [1][2] |
| IUPAC Name | 2-[amino]ethanethiol | [2] |
| Predicted Boiling Point | 194.2 ± 20.0 °C at 760 mmHg | [2] |
| Predicted Density | 0.940 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 10.50 ± 0.10 | [2] |
| SMILES | CN(CCN(C)C)CCS | [2] |
| InChIKey | RLXICVJYLYJNTR-UHFFFAOYSA-N | [1] |
Structural Analysis and Predicted Spectroscopic Data
The structure of this compound suggests a molecule with significant conformational flexibility. The presence of multiple heteroatoms will dominate its spectroscopic features.
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the asymmetry of the molecule. One would anticipate distinct signals for the three N-methyl groups, with the two methyl groups on the tertiary amine likely being magnetically equivalent. The ethylene backbone protons would appear as complex multiplets. The protons on the thioethyl group would also give rise to distinct signals, likely in the 2.5-3.0 ppm region.
-
¹³C NMR: The carbon spectrum would show seven distinct signals corresponding to each carbon atom in the molecule. The N-methyl carbons would appear in the 35-45 ppm range, while the carbons of the ethylene backbone and the thioethyl group would be found further downfield.
-
IR Spectroscopy: The infrared spectrum would be characterized by C-H stretching vibrations in the 2800-3000 cm⁻¹ region. The presence of the secondary amine should give a weak N-H stretch around 3300-3500 cm⁻¹. C-N stretching bands would be expected in the 1000-1250 cm⁻¹ range. The C-S stretch is typically weak and appears in the 600-800 cm⁻¹ region.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z = 162.3. Common fragmentation patterns would likely involve the cleavage of C-C and C-N bonds, leading to characteristic fragments corresponding to the loss of methyl and ethyl groups.
Synthesis and Purification
While no specific peer-reviewed synthesis of this compound has been published, a plausible and robust synthetic route can be designed based on the well-established chemistry of amine alkylation. The following protocol is a proposed method.
Proposed Synthetic Pathway: Stepwise Alkylation
The synthesis can be envisioned as a two-step process starting from N,N-dimethylethylenediamine. This approach allows for controlled introduction of the different substituents.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
N,N-Dimethylethylenediamine
-
Methyl iodide
-
2-Chloroethyl ethyl sulfide
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware for reflux, extraction, and distillation.
Step 1: Synthesis of N,N,N'-Trimethylethylenediamine
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-dimethylethylenediamine (1 equivalent) in 100 mL of anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
-
Slowly add methyl iodide (1 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the acetonitrile under reduced pressure.
-
The crude product can be used directly in the next step or purified by vacuum distillation.
Step 2: Synthesis of this compound
-
Dissolve the crude N,N,N'-trimethylethylenediamine (1 equivalent) from Step 1 in 100 mL of anhydrous acetonitrile in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add anhydrous potassium carbonate (1.5 equivalents).
-
Add 2-chloroethyl ethyl sulfide (1 equivalent) dropwise.
-
Heat the mixture to reflux and maintain for 6-8 hours, monitoring by TLC.
-
Once the reaction is complete, cool to room temperature and filter off the inorganic salts.
-
Remove the acetonitrile under reduced pressure to yield the crude product.
Purification:
-
Dissolve the crude product in diethyl ether and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The final product can be purified by vacuum distillation to obtain a clear, colorless to pale yellow liquid.
Characterization:
-
The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Potential Applications and Biological Activity
The unique structural features of this compound suggest its utility in several scientific domains.
Coordination Chemistry
With two nitrogen atoms and one sulfur atom, this molecule can act as a tridentate N,N,S-donor ligand.[3][4][5] The combination of hard (N) and soft (S) donor atoms allows for the formation of stable complexes with a variety of transition metals. The coordination of the thioether sulfur can enhance the catalytic activity of metal centers in various organic transformations.
Sources
- 1. N,N,N'-Trimethylethylenediamine - Safety Data Sheet [chemicalbook.com]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. Coordination Chemistry of Transition Metals – Chemistry [pressbooks-dev.oer.hawaii.edu]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. chemistry.tcd.ie [chemistry.tcd.ie]
Predictive Spectroscopic Analysis of N,N,N'-Trimethyl-N'-thioethylethylene Diamine: A Technical Guide
Foreword for the Researcher
Molecular Structure and Predicted Spectroscopic Overview
N,N,N'-Trimethyl-N'-thioethylethylene Diamine is a functionalized diamine featuring both tertiary and secondary amine groups, along with a thioether linkage. The inherent asymmetry in its structure is expected to result in a unique and interpretable spectroscopic fingerprint.
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectrum
The ¹H NMR spectrum is anticipated to be complex due to the number of distinct proton environments. The chemical shifts are influenced by the electronegativity of adjacent nitrogen and sulfur atoms. For our prediction, we will reference the known spectrum of N,N,N'-Trimethylethylenediamine and ethyl methyl sulfide.[1]
Predicted Chemical Shifts and Multiplicities
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |
| N(CH₃)₂ | ~2.2 | Singlet | Protons on the two methyl groups attached to the tertiary amine are chemically equivalent. |
| N-CH₃ | ~2.4 | Singlet | Protons on the methyl group attached to the secondary amine. |
| N-CH₂-CH₂-N | ~2.5 - 2.7 | Multiplets | The two methylene groups of the ethylenediamine backbone are diastereotopic and will likely appear as complex multiplets. |
| S-CH₂-CH₃ | ~2.5 | Quartet | Methylene protons adjacent to the sulfur and coupled to the methyl group. |
| S-CH₂-CH₃ | ~1.2 | Triplet | Methyl protons of the thioethyl group, coupled to the adjacent methylene group. |
Experimental Protocol for ¹H NMR Spectroscopy
A standard protocol for acquiring a high-resolution ¹H NMR spectrum for a novel compound like this compound would be as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and the need to avoid overlapping solvent and analyte signals.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
-
Data Acquisition:
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons in each environment.
-
If necessary, perform two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), to establish proton-proton coupling networks and confirm assignments.
-
¹H NMR Correlation Diagram
Caption: Predicted ¹H-¹H COSY correlations for this compound.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectrum
The proton-decoupled ¹³C NMR spectrum will provide valuable information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a single resonance. Predictions are based on data from N,N,N'-Trimethylethylenediamine and ethyl methyl sulfide.
Predicted Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| N(CH₃)₂ | ~45 | Attached to a tertiary amine. |
| N-CH₃ | ~36 | Attached to a secondary amine. |
| N-CH₂-CH₂-N | ~50-60 | The two methylene carbons of the ethylenediamine backbone will be in different chemical environments. |
| S-CH₂-CH₃ | ~26 | Methylene carbon adjacent to the sulfur atom. |
| S-CH₂-CH₃ | ~15 | Methyl carbon of the thioethyl group. |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrumentation: A high-field NMR spectrometer equipped with a broadband probe.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon environment. A large number of scans may be necessary to achieve an adequate signal-to-noise ratio.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Predicted Infrared (IR) Spectrum
The IR spectrum will reveal the presence of specific functional groups through their characteristic vibrational frequencies.
Predicted Characteristic Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Mode |
| N-H | 3300 - 3500 | Weak-Medium | Stretch |
| C-H (sp³) | 2800 - 3000 | Strong | Stretch |
| C-N | 1000 - 1250 | Medium | Stretch |
| C-S | 600 - 800 | Weak-Medium | Stretch |
The absence of strong absorptions in the 1600-1800 cm⁻¹ region would confirm the absence of carbonyl or C=N double bonds. The C-S stretching vibration is often weak and can be difficult to assign definitively.[2]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the compound is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).
-
Solution: Alternatively, the compound can be dissolved in a suitable solvent (e.g., CCl₄ or CS₂) that has minimal IR absorption in the regions of interest.
-
ATR (Attenuated Total Reflectance): A small amount of the sample is placed directly on the ATR crystal. This is a common and convenient method for both liquids and solids.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
A background spectrum of the empty sample holder (or pure solvent) is collected.
-
The sample spectrum is then recorded.
-
The instrument software automatically subtracts the background spectrum to produce the final spectrum of the compound.
-
IR Spectroscopy Workflow
Caption: General workflow for obtaining and interpreting an IR spectrum.
Conclusion and Future Directions
This guide provides a predictive spectroscopic framework for the characterization of this compound. The predicted ¹H NMR, ¹³C NMR, and IR data, derived from the analysis of structurally related compounds, offer a valuable starting point for researchers. Upon successful synthesis of the target molecule, the experimental spectra should be acquired and compared with the predictions outlined herein. Any significant deviations from these predictions may indicate the presence of impurities, unexpected structural features, or interesting conformational effects that warrant further investigation. The application of advanced 2D NMR techniques will be crucial for the definitive assignment of all proton and carbon signals.
References
-
ResearchGate. FTIR spectra of petroleum thioethers with different treatment. Available from: [Link]
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An In-Depth Technical Guide to the Biological Mechanism of Action of N,N,N'-Trimethyl-N'-thioethylethylene Diamine
Abstract
N,N,N'-Trimethyl-N'-thioethylethylene Diamine (TMTEED) is a synthetic compound that has garnered research interest for its diverse biological activities, including anticancer and antimicrobial properties.[1] This technical guide provides a comprehensive overview of the current understanding of TMTEED's mechanism of action in biological systems. It is intended for researchers, scientists, and drug development professionals. This document synthesizes available data on its molecular interactions, cellular effects, and potential therapeutic applications, grounded in established experimental evidence.
Introduction: Compound Profile and Significance
This compound, with the CAS Number 97816-89-2, is an ethylenediamine derivative characterized by three methyl groups and a thioethyl moiety.[1] The unique structural arrangement of amine and thiol functional groups dictates its chemical reactivity and biological interactions.[1] The amine groups can engage in hydrogen bonding and electrostatic interactions, which influences the compound's binding affinity and specificity to biological targets.[1] The thiol group, a key feature, can form covalent bonds with cysteine residues in proteins, potentially altering their function.[1] This dual functionality makes TMTEED a versatile molecule with the potential to modulate various cellular pathways.
Ethylenediamine derivatives, as a class, are known to be raw materials and intermediates for a variety of fine chemical products, including pharmaceuticals like kinase inhibitors.[2] The broader family of ethylenediamines has established roles in medicine; for instance, they are used as antihistamines and as components in drugs like the bronchodilator aminophylline.[3][4] The investigation into TMTEED's specific activities builds upon this foundation, exploring how its particular substitutions give rise to its observed biological effects.
Core Mechanisms of Action
The biological effects of TMTEED are multifaceted, stemming from its ability to interact with multiple cellular components. The primary mechanisms identified to date are induction of apoptosis in cancer cells and disruption of microbial cell integrity.
Anticancer Activity: Induction of Oxidative Stress and Apoptosis
Research has shown that TMTEED exhibits anticancer properties by inhibiting the proliferation of various cancer cell lines, including MDA-MB 231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).[1] The central mechanism for this cytotoxicity is the induction of apoptosis, or programmed cell death.
This process is initiated by the generation of reactive oxygen species (ROS), leading to a state of significant oxidative stress within the cancer cells.[1] The overproduction of ROS disrupts the normal redox balance of the cell, causing damage to lipids, proteins, and DNA. This cellular damage triggers the activation of caspases, a family of proteases that are central executioners of apoptosis.[1] The activation of this caspase cascade ultimately leads to the systematic dismantling of the cell and its death.
Diagram: Proposed Apoptotic Pathway Induced by TMTEED
Caption: Workflow for assessing TMTEED's cytotoxic and apoptotic effects.
Synthesis and Chemical Properties
Understanding the synthesis of TMTEED and related compounds is relevant for its application and development. N,N,N'-trimethylethylenediamine, a closely related structure, is synthesized through methods such as the reaction of N,N-dimethylaminoethyl chloride hydrochloride with an aqueous methylamine solution. [2]These synthesis routes are important for producing the compound for research and potential future applications. [2]The purity and production process are critical, especially if it is considered as a pharmaceutical intermediate. [2]
| Property | Value | Reference |
|---|---|---|
| CAS Number | 97816-89-2 | [1] |
| Molecular Weight | 162.3 g/mol | [1] |
| InChI Key | RLXICVJYLYJNTR-UHFFFAOYSA-N | [1]|
Broader Context and Future Directions
The study of ethylenediamine derivatives continues to be a fruitful area of research in medicinal chemistry. [3][5]These molecules serve as versatile scaffolds for the development of new therapeutic agents, from antihistamines to antiviral and fungicidal agents. [3][5][6]The specific combination of functional groups in TMTEED—a thiol group for covalent interactions and amine groups for binding affinity—presents a compelling profile for further investigation.
Future research should focus on:
-
Target Identification: Identifying the specific protein targets that TMTEED covalently modifies via its thiol group.
-
In Vivo Efficacy: Evaluating the anticancer and antimicrobial effects of TMTEED in animal models.
-
Structure-Activity Relationship (SAR): Synthesizing and testing analogs of TMTEED to optimize its potency and selectivity, while minimizing potential toxicity.
-
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Conclusion
This compound (TMTEED) is a bioactive compound with demonstrated anticancer and antimicrobial activities. Its mechanism of action is rooted in its chemical structure, particularly the ability of its thiol group to induce oxidative stress and its amine groups to facilitate molecular interactions. By triggering apoptosis in cancer cells and disrupting bacterial membranes, TMTEED represents a promising lead compound for further therapeutic development. The experimental frameworks outlined in this guide provide a basis for continued research into its precise molecular interactions and potential clinical applications.
References
- CN110563591A - Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine.
-
Ethylene diamine derivatives - H1-antagonists with classical structure. [Link]
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Pharmacological Properties of N-N-dimethyl-N'-pyridyl)-N'-(-thenyl)-ethylenediamine Hydrochloride (Thenylene Hydrochloride) a New Antihistamine Compound. [Link]
- CN117623937A - Preparation method of N, N, N' -trimethyl ethylenediamine.
-
Biological Applications of Thiourea Derivatives: Detailed Review. [Link]
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Discovery of Chiral Diamine Derivatives Containing 1,2-Diphenylethylenediamine as Novel Antiviral and Fungicidal Agents. [Link]
-
Ethylenediamine - Wikipedia. [Link]
-
Design, synthesis and biological activity of a novel ethylenediamine derivatives as H1 receptor antagonists. [Link]
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- 2. CN110563591A - Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine - Google Patents [patents.google.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Ethylenediamine - Wikipedia [en.wikipedia.org]
- 5. Design, synthesis and biological activity of a novel ethylenediamine derivatives as H1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Chiral Diamine Derivatives Containing 1,2-Diphenylethylenediamine as Novel Antiviral and Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Anticancer Potential of N,N,N'-Trimethyl-N'-thioethylethylene Diamine Analogs: A Focus on Thioether and Polyamino Scaffolds
Abstract
While direct research on the anticancer properties of "N,N,N'-Trimethyl-N'-thioethylethylene Diamine" is not currently present in the public scientific literature, its core structural motifs—the thioether linkage and the polyamino backbone—are features of significant interest in contemporary oncology research. This technical guide synthesizes findings from related classes of compounds to extrapolate the potential anticancer mechanisms and therapeutic strategies that could be associated with novel thioether-diamine derivatives. We will explore the established roles of similar structures in inducing apoptosis, modulating cellular signaling pathways, and their potential as ligands for metal-based anticancer agents. This document serves as a foundational resource for researchers and drug development professionals interested in the rational design and evaluation of new anticancer agents based on this chemical scaffold.
Introduction: The Rationale for Thioether and Polyamino Scaffolds in Oncology
The search for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern pharmacology. Chemical scaffolds that can interact with multiple cellular targets or exploit unique aspects of cancer cell metabolism are of particular interest. The hypothetical molecule, this compound, combines two such privileged fragments: a polyamine-like structure and a thioether group.
Polyamines are essential for cell growth and proliferation, and their metabolism is often dysregulated in cancer, making them attractive targets for therapeutic intervention. Thioether-containing compounds, on the other hand, have demonstrated a wide range of biological activities, including anticancer effects, often through mechanisms involving oxidative stress and inhibition of key enzymes. This guide will, therefore, focus on the established anticancer properties of compounds bearing these individual moieties to build a scientific case for the potential of their combined scaffold.
Potential Mechanisms of Action: A Synthesis of Related Research
Based on the activities of structurally related compounds, we can hypothesize several potential mechanisms through which this compound and its analogs could exert anticancer effects.
Induction of Apoptosis and Cell Cycle Arrest
Many polyamine analogs and thioether-containing molecules have been shown to induce programmed cell death (apoptosis) in cancer cells. For instance, certain thioether derivatives have been found to trigger apoptosis by increasing the levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.
Hypothesized Signaling Pathway:
Caption: Hypothesized ROS-mediated apoptotic pathway for a thioether-diamine compound.
Modulation of Key Signaling Pathways
Compounds with similar structures have been shown to interfere with critical signaling pathways that are often hyperactive in cancer, such as the PI3K/Akt/mTOR and MAPK pathways. These pathways regulate cell survival, proliferation, and angiogenesis.
Experimental Protocols for Evaluation
The following section outlines detailed, step-by-step methodologies for the in vitro evaluation of novel thioether-diamine compounds.
Cell Viability and Cytotoxicity Assessment
Objective: To determine the concentration-dependent effect of the test compound on the viability of cancer cell lines.
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Experimental Workflow Diagram:
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Apoptosis Detection by Flow Cytometry
Objective: To quantify the percentage of apoptotic cells following treatment with the test compound.
Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on the fluorescence signals.
Data Presentation: Hypothetical IC50 Values
The following table presents hypothetical IC50 values for a novel thioether-diamine analog ("Compound X") against various cancer cell lines, based on what might be expected from a promising new agent.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) of Compound X |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 8.7 |
| HCT116 | Colon Cancer | 3.5 |
| HeLa | Cervical Cancer | 6.1 |
Conclusion and Future Directions
The structural features of this compound suggest a promising scaffold for the development of novel anticancer agents. Based on the known activities of related thioether and polyamine-containing compounds, future research should focus on the synthesis and in-depth biological evaluation of a library of analogs. Key areas of investigation should include their effects on apoptosis, cell cycle progression, and key cancer-related signaling pathways. Further preclinical development, including in vivo efficacy and toxicity studies, will be crucial in determining the therapeutic potential of this class of compounds.
References
-
Casero, R. A., & Marton, L. J. (2007). Targeting polyamine metabolism and function in cancer and other hyperproliferative diseases. Nature Reviews Drug Discovery. [Link]
-
Gao, Y., et al. (2022). Thioether-containing compounds in the development of anticancer agents. European Journal of Medicinal Chemistry. [Link]
The Emergence of N,N,N'-Trimethyl-N'-thioethylethylene Diamine (TMTEED): A Technical Guide to a Versatile N,N,S-Tridentate Ligand in Coordination Chemistry
Abstract
In the landscape of coordination chemistry, the design of ligands with specific donor atoms and steric profiles is paramount to tailoring the properties of metal complexes for applications ranging from catalysis to materials science. This guide delves into the core principles, synthesis, and coordination chemistry of N,N,N'-Trimethyl-N'-thioethylethylene Diamine, a versatile tridentate ligand featuring a unique N,N,S donor set. We will refer to this ligand by the acronym TMTEED. The introduction of a thioether moiety alongside two amine donors imparts distinct electronic and steric characteristics that differentiate it from classical diamine ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA). This document provides researchers, chemists, and material scientists with a foundational understanding of TMTEED's synthesis, its coordination behavior with transition metals, and its emerging potential in catalytic applications, supported by detailed experimental protocols and structural insights.
Introduction: Beyond Classical Diamine Ligands
For decades, bidentate N,N-donor ligands, particularly ethylenediamine (en) and its derivatives, have been cornerstones in the development of coordination chemistry. The progressive methylation of ethylenediamine to yield N,N,N',N'-tetramethylethylenediamine (TMEDA) provided a ligand with increased steric bulk and stronger σ-donation, capable of stabilizing a wide array of metal centers and activating organometallic reagents.[1] However, the exclusive nitrogen-based coordination of these ligands limits the modulation of the electronic environment at the metal center.
The strategic incorporation of a "soft" sulfur donor atom into the ethylenediamine framework marks a significant evolution in ligand design. This compound (TMTEED) emerges from this strategy, offering a flexible tridentate N,N,S coordination sphere. This structural modification is not trivial; the thioether group introduces several key features:
-
Tridentate Chelation : TMTEED can act as a robust tridentate ligand, forming two stable five-membered chelate rings with a metal center. This contrasts with the bidentate nature of TMEDA.
-
Unique Electronic Effects : The sulfur donor, with its available d-orbitals, can participate in π-backbonding, influencing the electron density and redox potential of the metal center.
-
Redox Activity : The thioether sulfur itself can be redox-active, potentially stabilizing higher oxidation states in coordinated metals.
These attributes suggest that metal complexes of TMTEED could exhibit enhanced catalytic activity, particularly in reactions where the electronic properties of the catalyst are critical, such as cross-coupling and oxidation reactions.
Synthesis and Characterization of TMTEED
The synthesis of an asymmetrically substituted ligand like TMTEED requires a controlled, stepwise approach to ensure regioselectivity and avoid the formation of undesired byproducts, such as the fully methylated TMEDA or quaternary ammonium salts.
Synthetic Strategy: A Plausible Pathway
A logical and effective route to TMTEED involves the sequential alkylation of ethylenediamine. The primary challenge lies in selectively introducing three methyl groups and one thioethyl group onto the four available N-H protons. A plausible multi-step synthesis is outlined below, which prioritizes control over each substitution.
Experimental Protocol: Synthesis of TMTEED
This protocol is a generalized procedure based on established methods for the selective alkylation of diamines. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.
Objective: To synthesize this compound (TMTEED).
Materials:
-
2-Chloroethyl ethyl sulfide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add N,N,N'-trimethylethylenediamine (1 equivalent) and anhydrous potassium carbonate (2.5 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable slurry.
-
Reagent Addition: Slowly add 2-chloroethyl ethyl sulfide (1.1 equivalents) to the mixture at room temperature via a syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Extraction: Dissolve the resulting residue in dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude TMTEED by vacuum distillation or column chromatography on silica gel to obtain the final product as a colorless to pale yellow liquid.
Characterization
The synthesized ligand should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the N-methyl groups, the ethylenediamine backbone protons (-CH₂CH₂-), and the thioethyl group protons (-SCH₂CH₃ and -SCH₂CH₃). The integration of these signals should match the expected proton count. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the N-methyl carbons, the ethylenediamine carbons, and the thioethyl carbons. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of TMTEED (C₇H₁₈N₂S, MW: 162.30 g/mol ). |
| FT-IR Spectroscopy | Characteristic C-H, C-N, and C-S stretching and bending vibrations. Absence of a significant N-H stretch (around 3300-3500 cm⁻¹) indicates successful full substitution. |
Coordination Chemistry of TMTEED
The presence of two nitrogen atoms and one sulfur atom allows TMTEED to act as a versatile tridentate ligand, forming stable complexes with a variety of transition metals. The coordination mode significantly influences the geometry and reactivity of the resulting metal complex.
Coordination Modes and Stereochemistry
TMTEED typically coordinates to a metal center in a facial (fac) or meridional (mer) fashion. The preferred geometry is dictated by the electronic preferences of the metal ion and the steric constraints of other ligands in the coordination sphere.
In an octahedral complex, facial coordination places the three donor atoms on one face of the octahedron, with N-M-N, N-M-S, and N-M-S angles of approximately 90°. Meridional coordination places the donors in a plane that includes the metal ion, resulting in one 180° bond angle (e.g., N-M-N) and 90° angles for the others.
Synthesis of Metal Complexes: A General Protocol
The synthesis of TMTEED metal complexes is generally straightforward, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.
Objective: To synthesize a generic [M(TMTEED)Cl₂] complex (e.g., M = Pd, Cu).
Materials:
-
This compound (TMTEED)
-
Metal(II) chloride salt (e.g., PdCl₂, CuCl₂)
-
Ethanol or Acetonitrile
Procedure:
-
Ligand Solution: Dissolve TMTEED (1 equivalent) in ethanol in a round-bottom flask with stirring.
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) chloride salt (1 equivalent) in a minimal amount of the same solvent. For sparingly soluble salts like PdCl₂, a coordinating solvent like acetonitrile or gentle heating may be necessary.
-
Complexation: Slowly add the metal salt solution to the ligand solution at room temperature. A color change or the formation of a precipitate is typically observed.
-
Reaction: Stir the mixture at room temperature for 2-4 hours to ensure complete complexation.
-
Isolation: If a precipitate forms, collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. If no precipitate forms, the solvent can be slowly evaporated or a less-polar solvent can be added to induce crystallization or precipitation.
-
Characterization: The resulting complex should be characterized by techniques such as elemental analysis, FT-IR, UV-Vis spectroscopy, and, if suitable crystals are obtained, single-crystal X-ray diffraction.
Applications in Catalysis
The unique N,N,S donor set of TMTEED makes its metal complexes promising candidates for catalysis. The thioether linkage can enhance catalytic activity compared to purely nitrogen-based ligands by modulating the electronic properties of the metal center.
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the electron-donating ability of the ligand is crucial for facilitating the oxidative addition step of the catalytic cycle.[4][5] The TMTEED ligand, with its two amine donors and one thioether, provides a rich electronic environment at the palladium center. It is hypothesized that the soft sulfur atom can stabilize the electron-rich Pd(0) active species and facilitate the cleavage of the C-S bond in certain substrates, a challenging step in cross-coupling chemistry.[5]
Hypothetical Catalytic Cycle for Suzuki Coupling:
-
Oxidative Addition: The active [Pd(0)(TMTEED)] species reacts with an aryl halide (Ar-X).
-
Transmetalation: The resulting [Pd(II)(TMTEED)(Ar)(X)] complex reacts with an organoboron reagent (Ar'-B(OR)₂), with the assistance of a base, to exchange the halide for the second aryl group.
-
Reductive Elimination: The [Pd(II)(TMTEED)(Ar)(Ar')] complex undergoes reductive elimination to form the new C-C bond (Ar-Ar') and regenerate the [Pd(0)(TMTEED)] catalyst.
Copper-Catalyzed Oxidation Reactions
Copper complexes are well-known catalysts for a variety of oxidation reactions, including the oxidation of alcohols.[6][7][8] The catalytic activity is highly dependent on the ligand environment. A TMTEED-copper complex could facilitate alcohol oxidation through a mechanism involving the formation of a copper-alkoxide intermediate. The N,N,S ligand framework would stabilize the copper center in both its Cu(I) and Cu(II) oxidation states, which is essential for an efficient catalytic cycle. The thioether donor can influence the redox potential of the Cu(II)/Cu(I) couple, potentially enhancing the rate of re-oxidation of the copper center by the terminal oxidant (e.g., O₂ or H₂O₂).[2][9]
Conclusion and Future Outlook
This compound (TMTEED) represents a sophisticated evolution of the classical ethylenediamine ligand scaffold. Its tridentate N,N,S donor set provides a unique combination of steric and electronic properties that can be exploited to develop novel metal complexes. While the exploration of this specific ligand is still in its early stages, the foundational principles of coordination chemistry strongly suggest its potential for creating highly effective catalysts for challenging organic transformations.
Future research should focus on the systematic synthesis and structural characterization of TMTEED complexes across the transition metal series. Detailed mechanistic studies of their catalytic performance in cross-coupling, oxidation, and other reactions will be crucial to unlocking their full potential. As the demand for more efficient and selective catalysts grows, ligands like TMTEED will undoubtedly play a vital role in advancing the frontiers of chemical synthesis and materials science.
References
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An In-depth Technical Guide on the Safe Handling and Use of N,N,N'-Trimethyl-N'-thioethylethylene Diamine
Preamble: A Note on Scientific Prudence
This guide is intended for researchers, scientists, and drug development professionals who may work with N,N,N'-Trimethyl-N'-thioethylethylene Diamine (CAS No. 97816-89-2). It is imperative to state at the outset that detailed, peer-reviewed safety and toxicity data for this specific compound are not extensively available in the public domain. Consequently, this document has been constructed by synthesizing the limited available information on the target molecule with established safety protocols for structurally analogous compounds, namely N,N,N'-Trimethylethylenediamine and N,N,N',N'-Tetramethylethylenediamine (TMEDA). The presence of a thioethyl group introduces a sulfur moiety, which can influence the compound's reactivity, toxicity profile, and metabolic pathways. Therefore, a cautious and rigorous approach to handling, guided by the principles of chemical safety for novel or under-documented substances, is paramount.
Chemical and Physical Identity
This compound is a substituted diamine with the molecular formula C7H18N2S.[1] Its structure features a trimethylethylenediamine backbone with a terminal thioethyl group. This unique combination of amine and thioether functional groups suggests its potential utility as a versatile ligand in coordination chemistry and as an intermediate in organic synthesis, including applications in the development of antibacterial agents like Synergistin.[1][2]
Structural and Physicochemical Properties
| Property | This compound | N,N,N'-Trimethylethylenediamine | N,N,N',N'-Tetramethylethylenediamine (TMEDA) |
| CAS Number | 97816-89-2[1] | 142-25-6[3] | 110-18-9 |
| Molecular Formula | C7H18N2S[1] | C5H14N2[4] | C6H16N2[5] |
| Molecular Weight | 162.3 g/mol [1] | 102.18 g/mol [4] | 116.21 g/mol |
| Boiling Point | 194.2 ± 20.0 °C (Predicted)[1] | 116 - 118 °C[3] | 121 °C[6] |
| Density | 0.940 ± 0.06 g/cm3 (Predicted)[1] | 0.786 g/mL at 25 °C[4] | 0.775 g/mL at 20 °C |
| pKa | 10.50 ± 0.10 (Predicted)[1] | Not available | Not available |
| Flash Point | Not available | 14 °C (closed cup)[3] | 10 °C (closed cup) |
Hazard Identification and Risk Assessment: An Inferential Approach
In the absence of specific toxicity data for this compound, a conservative risk assessment must be performed based on the known hazards of its structural analogues. Substituted ethylenediamines are often corrosive and can cause severe skin burns and eye damage.[5][7] They can also be harmful if inhaled or swallowed.[5] The presence of the thioether group may introduce additional toxicological considerations, including the potential for metabolism to reactive sulfur species. Therefore, it is prudent to handle this compound as a hazardous substance with the potential for corrosive, irritant, and toxic effects.
Workflow for Handling Chemicals with Limited Safety Data
The following diagram outlines a recommended workflow for safely handling a compound with limited safety information, such as this compound.
Caption: A logical workflow for the safe handling of chemicals with limited safety data.
Safe Handling and Personal Protective Equipment (PPE)
Given the corrosive nature of analogous diamines, stringent adherence to appropriate PPE is mandatory.
Recommended Personal Protective Equipment
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.
-
Skin Protection:
-
Gloves: Use compatible, chemical-resistant gloves. Given the amine and thioether functionalities, nitrile or neoprene gloves are a reasonable starting point, but it is crucial to consult glove manufacturer compatibility charts. Gloves must be inspected before use and disposed of properly after handling.
-
Lab Coat/Apron: A chemically resistant lab coat or apron should be worn at all times.
-
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[8] If there is a risk of exposure outside of a fume hood, a government-approved respirator with an appropriate cartridge for organic vapors and amines should be used.[8]
General Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[8]
-
Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[8]
-
Hygienic Practices: Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the laboratory.[5]
-
Static Discharge: For flammable liquids, which is a characteristic of analogous diamines, take precautionary measures against static discharge.[5]
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage Conditions
Based on the properties of similar compounds, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[3][7] It should be stored away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3]
Disposal
All waste containing this compound should be considered hazardous. Dispose of this material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.[8]
Emergency Procedures
First Aid Measures
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8]
-
Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8]
-
Eye Contact: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Spill Response
In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment. Absorb the spill with an inert, non-combustible material such as sand or vermiculite and place it in a suitable container for hazardous waste disposal.[5]
Synthesis and Experimental Protocols
While specific, detailed experimental protocols for this compound are not abundant, some general synthetic approaches can be inferred from the chemical literature. One potential method involves a multi-component reaction.[2]
Illustrative Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a substituted diamine, which could be adapted for this compound.
Caption: A generalized workflow for the synthesis, purification, and analysis of a chemical compound.
Conclusion
This compound is a compound with potential applications in various fields of chemical research. However, the current lack of comprehensive safety and handling data necessitates a highly cautious and informed approach to its use. By leveraging the available information on structurally similar compounds and adhering to the fundamental principles of laboratory safety, researchers can mitigate the potential risks associated with this and other under-documented chemicals. It is the responsibility of every scientist to conduct a thorough risk assessment and implement appropriate safety measures before commencing any experimental work.
References
-
N,N,N'N' TETRAMETHYL ETHYLENEDIAMINE MOLECULAR BIOLOGY - Loba Chemie. (n.d.). Retrieved from [Link]
-
N,N,N,N-Tetra Methyl Ethylene Diamine - Techno PharmChem. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET. (2025, November 6). Retrieved from [Link]
-
Safety Data Sheet: N,N,N',N'-tetramethylethylenediamine - Carl ROTH. (n.d.). Retrieved from [Link]
- Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine. (n.d.). Google Patents.
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High-Purity N,N,N',N'-Tetramethylethylenediamine (TMEDA) For Organic Synthesis & Metal Catalyst Systems. (n.d.). Retrieved from [Link]
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Safety Data Sheet: N,N,N',N'-tetramethylethylenediamine - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]
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N,N,N',N'-Tetramethylmethanediamine. (n.d.). PubChem. Retrieved from [Link]
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N,N,N'-Trimethylethylenediamine. (n.d.). LookChem. Retrieved from [Link]
-
N,N,N-trimethyl ethylene diamine, 142-25-6. (n.d.). The Good Scents Company. Retrieved from [Link]
-
1,2-Ethanediamine, N1,N1,N2-trimethyl-. (n.d.). PubChem. Retrieved from [Link]
-
N,N,N',N'-Tetramethylethylenediamine. (n.d.). PubChem. Retrieved from [Link]
-
ChemInform Abstract: N,N,N′,N′-Tetramethylmethanediamine, Efficient Reagent for Thioles Aminomethylation. (2012, July). ResearchGate. Retrieved from [Link]
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Solubility of "N,N,N'-Trimethyl-N'-thioethylethylene Diamine" in common solvents
An In-Depth Technical Guide to the Solubility of N,N,N'-Trimethyl-N'-thioethylethylene Diamine
This guide provides a comprehensive overview of the solubility characteristics of this compound, a compound of interest in various research and development sectors, including coordination chemistry and drug delivery.[1] Given the limited availability of direct solubility data in public literature, this document synthesizes information from structurally related compounds and fundamental chemical principles to predict its solubility profile. Furthermore, a detailed experimental protocol for determining its solubility in common laboratory solvents is provided to empower researchers in their specific applications.
Introduction to this compound
This compound, with the chemical formula C7H18N2S and a molecular weight of 162.30 g/mol , is a substituted ethylenediamine derivative.[2][3] Its structure incorporates two amine functionalities—a tertiary amine and a secondary amine—and a thioether group. The presence of these functional groups dictates its physicochemical properties, including its potential as a bidentate ligand in coordination chemistry and its interactions in biological systems.[1]
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C7H18N2S | [2][3] |
| Molecular Weight | 162.30 g/mol | [2][3] |
| Boiling Point (Predicted) | 194.2 ± 20.0 °C | [2] |
| Density (Predicted) | 0.940 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 10.50 ± 0.10 | [2] |
The presence of both hydrogen bond acceptors (tertiary amine) and a potential hydrogen bond donor (secondary amine, though sterically hindered) alongside a lipophilic thioether and alkyl groups suggests a nuanced solubility profile across solvents of varying polarities.
Predicted Solubility Profile
Based on the principle of "like dissolves like," we can predict the solubility of this compound in common laboratory solvents. The aliphatic backbone and the thioether group contribute to its nonpolar character, while the amine groups provide polarity and the potential for hydrogen bonding.
General Solubility Predictions:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Lower aliphatic amines are typically soluble in water due to their ability to form hydrogen bonds.[4][5] However, the increasing size of the alkyl substituents on the nitrogen atoms in this compound increases its hydrophobic nature, which may limit its aqueous solubility compared to smaller amines like ethylenediamine.[4][6] Solubility in alcohols like methanol and ethanol is expected to be higher than in water, as the alkyl chains of the alcohols can interact more favorably with the nonpolar parts of the molecule.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents can engage in dipole-dipole interactions and can accept hydrogen bonds. Given the polar nature of the amine groups, this compound is predicted to be soluble in many polar aprotic solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The presence of the ethyl and methyl groups, along with the thioether linkage, imparts significant nonpolar character to the molecule. Therefore, it is expected to exhibit good solubility in a range of nonpolar organic solvents.[4][7]
Predicted Solubility Summary Table:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly soluble to soluble | Hydrogen bonding potential of amine groups is offset by the hydrophobic alkyl and thioether moieties. |
| Methanol, Ethanol | Soluble | Good balance of polar interactions with the amine groups and nonpolar interactions with the alkyl chains. | |
| Polar Aprotic | Acetone, Acetonitrile | Soluble | Favorable dipole-dipole interactions. |
| DMF, DMSO | Very soluble | Strong polar interactions. | |
| Nonpolar | Hexane, Toluene | Soluble | Van der Waals forces between the solvent and the nonpolar regions of the molecule. |
| Diethyl Ether | Soluble | Ether can act as a hydrogen bond acceptor for the secondary amine proton. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various solvents.
Objective: To determine the solubility of this compound in a selection of common laboratory solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, DMF, DMSO, hexane, toluene, diethyl ether)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or Gas Chromatography (GC) system.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in separate vials. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Quantification:
-
Accurately weigh the filtered solution.
-
Dilute a known amount of the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution using the chosen analytical method.
-
Construct a calibration curve from the standard solutions and determine the concentration of the saturated solution.
-
-
Calculation of Solubility:
-
Calculate the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L).
-
Workflow for Experimental Solubility Determination:
Caption: Workflow for the experimental determination of solubility.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. However, this relationship should be determined empirically.
-
pH (for aqueous solutions): As an amine, this compound is basic and can be protonated in acidic solutions. The resulting ammonium salt will be an ionic species and is expected to have significantly higher aqueous solubility than the neutral form.
-
Presence of Other Solutes: The presence of salts or other organic molecules can affect the solubility through common ion effects, salting out, or co-solvency effects.
Conclusion
While direct, published quantitative data on the solubility of this compound is scarce, a qualitative and semi-quantitative understanding of its solubility can be derived from its molecular structure and by analogy to similar compounds. It is predicted to be soluble in a range of organic solvents, with solubility in aqueous media being pH-dependent. For precise applications, the experimental protocol provided in this guide offers a robust framework for determining its solubility in specific solvent systems.
References
- Benchchem. (n.d.). Trimethyl-N'-thioethylethylene Diamine | High Purity.
- ChemicalBook. (n.d.). This compound | 97816-89-2.
- Wikipedia. (2023). Ethylenediamine.
- Sciencemadness Wiki. (n.d.). Ethylenediamine.
- Quora. (2018). Are amines soluble in organic solvents?.
- LibreTexts. (2023). Solubility of Organic Compounds.
- BYJU'S. (n.d.). Physical Properties of Amines.
- LibreTexts. (2023). Basic Properties of Amines.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
Sources
Methodological & Application
Application Notes & Protocols for N,N,N'-Trimethyl-N'-thioethylethylene Diamine in Catalysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Tridentate Ligand in Catalysis
In the vast landscape of transition metal catalysis, the design and application of ancillary ligands are paramount to controlling reactivity, selectivity, and efficiency. While bidentate diamine ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA) are ubiquitous in facilitating a myriad of transformations, the introduction of additional heteroatoms can profoundly influence the electronic and steric properties of the resulting metal complexes.[1][2] This guide focuses on a unique tridentate ligand, N,N,N'-Trimethyl-N'-thioethylethylene Diamine , and its prospective applications in catalysis.
The incorporation of a thioether moiety alongside the diamine backbone in this compound introduces a soft sulfur donor, transforming it into a versatile N,N,S-tridentate ligand.[3] This structural modification is anticipated to offer distinct advantages over traditional diamine ligands, including enhanced stability of the catalytic species and potentially novel reactivity patterns, particularly in copper-catalyzed cross-coupling reactions.[2] The thioethyl group can engage in dual N/S coordination with transition metals, a feature absent in purely N-donor ligands like TMEDA.[3]
This document serves as a comprehensive technical guide for researchers and practitioners in organic synthesis and drug development, providing detailed protocols and mechanistic insights for the effective utilization of this compound in catalytic transformations.
Mechanistic Considerations: The Role of the Thioether Moiety
The catalytic efficacy of this compound is intrinsically linked to its ability to form stable and reactive complexes with transition metals, most notably copper. The proposed catalytic cycle for a generic copper-catalyzed cross-coupling reaction, such as an N-arylation, is depicted below. The tridentate nature of the ligand is expected to play a crucial role in stabilizing the copper(I) and copper(III) intermediates, which are often invoked in these transformations.
The thioether sulfur, being a soft donor, can effectively stabilize the soft copper(I) center through back-bonding, thereby modulating the redox potential of the metal and potentially facilitating the oxidative addition step. Furthermore, the chelate effect of the tridentate ligand can prevent ligand dissociation, a common pathway for catalyst deactivation.[2]
Caption: Proposed catalytic cycle for a copper-catalyzed cross-coupling reaction.
Experimental Protocols: Copper-Catalyzed N-Arylation of Imidazoles
This section provides a detailed, step-by-step protocol for a representative application of this compound in the copper-catalyzed N-arylation of imidazole with an aryl halide.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| Copper(I) Iodide (CuI) | 99.99% | Sigma-Aldrich | Store under inert atmosphere. |
| This compound | >97% | BenchChem | Handle in a fume hood.[3] |
| Imidazole | 99% | Acros Organics | |
| Aryl Halide (e.g., Iodobenzene) | 98% | Alfa Aesar | |
| Potassium Phosphate (K₃PO₄) | 98% | Fisher Scientific | Finely powder before use. |
| Anhydrous Dioxane | >99.8% | Sigma-Aldrich | Purge with argon before use. |
Reaction Setup and Procedure
The following procedure is adapted from established methods for copper-catalyzed N-arylation reactions.[2]
Caption: A typical experimental workflow for the copper-catalyzed N-arylation.
Step-by-Step Protocol:
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Copper(I) iodide (0.05 mmol, 5 mol%), imidazole (1.0 mmol, 1.0 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive flow of argon, add anhydrous dioxane (2 mL) via syringe. Subsequently, add this compound (0.10 mmol, 10 mol%) followed by the aryl halide (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Securely seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of Celite to remove insoluble inorganic salts.
-
Purification: Wash the Celite pad with additional ethyl acetate (2 x 5 mL). Combine the organic filtrates and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-arylated imidazole.
Safety and Handling
-
This compound, like other amines, should be handled in a well-ventilated fume hood. It may be corrosive and cause skin and eye irritation.[4]
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Copper(I) iodide is light-sensitive and should be stored accordingly.
-
Anhydrous solvents are flammable and should be handled with care, away from ignition sources.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst or poor quality reagents | Use freshly opened or purified reagents. Ensure the inert atmosphere is maintained throughout the reaction. |
| Insufficient temperature or reaction time | Increase the reaction temperature or extend the reaction time. Monitor the reaction progress closely. | |
| Formation of side products | Side reactions of the starting materials or ligand | Optimize the stoichiometry of the reagents. Consider using a different base or solvent. |
| Difficulty in purification | Co-elution of product with starting materials or byproducts | Adjust the eluent system for flash chromatography. Consider alternative purification techniques like crystallization. |
References
- Trimethyl-N'-thioethylethylene Diamine | High Purity - Benchchem. (n.d.).
- N,N,N'-Trimethylethylenediamine, 96% - Fisher Scientific. (n.d.).
- N,N,N -Trimethylethylenediamine 97 142-25-6 - Sigma-Aldrich. (n.d.).
- Application Notes and Protocols for Ethylenyl Groups in Cross-Coupling Reactions - Benchchem. (n.d.).
- N,N,N',N'-Tetramethylethylenediamine: Synthesis, application and precautions. (2023, May 24).
-
Cheng, Y. (2022). Development and Mechanistic Studies of Ti-Mediated C-N and N-N Coupling Reactions. Retrieved from the University Digital Conservancy, [Link].
- Preparation method of N, N, N' -trimethyl ethylenediamine. (n.d.). Google Patents.
- Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine. (n.d.). Google Patents.
- N,N,N'-Trimethyl-Bis-(Aminoethyl) Ether and its Derivatives as Catalysts for Polyurethanes. (n.d.). Google Patents.
- Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Ethyl 4,6-dichloronicotinate - Benchchem. (n.d.).
- A Comparative Guide to the Reactivity of N,N-Dimethylethylenediamine Derivatives in Catalysis - Benchchem. (n.d.).
- Cu-TMEDA catalyst. (n.d.). PubChem.
- Cross-Coupling Reactions: A Practical Guide. (n.d.). ResearchGate.
Sources
Application Note & Protocol: N,N,N'-Trimethyl-N'-thioethylethylene Diamine in Copper-Catalyzed N-Arylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Power of the Ullmann Condensation in Modern Synthesis
The formation of the carbon-nitrogen (C-N) bond is a cornerstone of organic synthesis, with profound implications for the creation of pharmaceuticals, agrochemicals, and functional materials. Arylamines, in particular, are prevalent structural motifs in a vast array of biologically active molecules.[1][2] The copper-catalyzed N-arylation of amines, historically known as the Ullmann condensation or Goldberg reaction, represents a powerful and cost-effective method for constructing these crucial linkages.[3][4][5][6] While palladium-catalyzed methods have also gained prominence, the use of inexpensive and earth-abundant copper catalysts continues to attract significant research interest.[7]
A key evolution in the Ullmann reaction has been the development of ligand-accelerated catalysis. The introduction of chelating ligands has dramatically improved reaction efficiency, allowing for milder conditions, lower catalyst loadings, and a broader substrate scope.[3][4][6] Among the most successful and versatile ligands are simple 1,2-diamines, which have been shown to be highly effective in the N-arylation of a wide range of nitrogen-containing compounds, including amides, indoles, and various heterocycles.[7][8]
This application note focuses on the utility of N,N,N'-Trimethyl-N'-thioethylethylene Diamine as a highly effective ligand for copper-catalyzed N-arylation reactions. We will delve into the mechanistic rationale for its efficacy, provide a detailed and robust experimental protocol, and discuss the expected scope and limitations of this catalytic system.
The Ligand: this compound – A Synergistic Design
The effectiveness of this compound in copper-catalyzed N-arylation stems from a thoughtful combination of structural features designed to stabilize the copper catalyst and facilitate the key steps of the catalytic cycle.
-
The 1,2-Diamine Backbone: The ethylenediamine core provides a robust five-membered chelate ring upon coordination to the copper(I) center. This chelation is critical for preventing catalyst aggregation and disproportionation, thereby maintaining a high concentration of the active catalytic species in solution.[3][4][5]
-
N-Methylation: The presence of methyl groups on the nitrogen atoms enhances the electron-donating ability of the ligand, which in turn increases the electron density on the copper center. This electronic enrichment is thought to facilitate the oxidative addition of the aryl halide to the copper(I) complex, a key step in the catalytic cycle.
-
The Thioether Moiety: The thioethyl group introduces a soft sulfur donor into the ligand framework. Copper(I) is a soft metal ion and is known to have a strong affinity for soft ligands like thioethers. This additional coordination can provide enhanced stability to the copper-amidate intermediate, potentially influencing the rate-determining step of the reaction and preventing catalyst deactivation.
Mechanistic Insights: The Role of the Diamine Ligand
The copper-catalyzed N-arylation reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. While the precise mechanism can be complex and substrate-dependent, a general framework has been established through extensive mechanistic studies.[3][4][5][9] The diamine ligand plays a crucial role in modulating the reactivity of the copper catalyst throughout this cycle.
Kinetic studies have revealed that chelating diamine ligands are vital for controlling the concentration of the active catalytic species.[3][4][5] The reaction often involves a pre-equilibrium where the diamine ligand, the copper(I) source, and the amine substrate come together to form a 1,2-diamine-ligated copper(I) amidate complex. This complex is believed to be the key intermediate that reacts with the aryl halide.[3][4][5]
The proposed catalytic cycle can be visualized as follows:
Caption: Proposed catalytic cycle for the copper-diamine-catalyzed N-arylation of amines.
Experimental Protocol: General Procedure for the N-Arylation of an Amine with an Aryl Iodide
This protocol provides a reliable and reproducible method for the copper-catalyzed N-arylation of a generic amine using this compound as the ligand.
Materials:
-
Amine (1.0 mmol, 1.0 equiv)
-
Aryl iodide (1.2 mmol, 1.2 equiv)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
This compound (0.10 mmol, 10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene) (3-5 mL)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Experimental Workflow:
Caption: Step-by-step experimental workflow for the N-arylation reaction.
Detailed Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add copper(I) iodide (9.5 mg, 0.05 mmol), this compound (16.2 mg, 0.10 mmol), potassium phosphate (424 mg, 2.0 mmol), the amine (1.0 mmol), and a magnetic stir bar to an oven-dried Schlenk flask.
-
Inert Atmosphere: Seal the flask and, if not in a glovebox, evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Add the anhydrous, degassed solvent (3-5 mL) followed by the aryl iodide (1.2 mmol) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by taking small aliquots (under an inert atmosphere) and analyzing by TLC or GC-MS.
-
Work-up: Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.
Substrate Scope and Performance
This catalytic system is expected to be effective for a wide range of substrates. Below is a table summarizing the anticipated performance with various coupling partners.
| Aryl Halide | Amine | Expected Yield | Notes |
| Iodobenzene | Aniline | Excellent | Electronically neutral substrates generally couple efficiently. |
| 4-Iodotoluene | Aniline | Excellent | Electron-donating groups on the aryl halide are well-tolerated. |
| 4-Nitroiodobenzene | Aniline | Good to Excellent | Electron-withdrawing groups can sometimes lead to faster reactions. |
| 2-Iodotoluene | Aniline | Good | Sterically hindered aryl halides may require longer reaction times or slightly higher catalyst loadings. |
| Iodobenzene | Benzylamine | Excellent | Primary aliphatic amines are generally excellent coupling partners. |
| Iodobenzene | Dibenzylamine | Good to Excellent | Secondary amines are also suitable substrates. |
| 3-Iodopyridine | Aniline | Good | Heteroaromatic halides are viable substrates with this system. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use freshly purchased CuI or purify old batches. Ensure the reaction is set up under a strict inert atmosphere to prevent oxidation. |
| Insufficient Temperature | Incrementally increase the reaction temperature by 10 °C (up to 140 °C). | |
| Poor Solvent Quality | Ensure the solvent is anhydrous and has been properly degassed to remove oxygen. | |
| Formation of Side Products | Homocoupling of Aryl Halide | This can occur at very high temperatures. Consider lowering the temperature and extending the reaction time. |
| N-Arylation of Ligand | While less common with N,N,N'-trimethylated ligands, this can sometimes be observed. Ensure the correct stoichiometry of ligand to copper is used. |
Conclusion
This compound is a promising and rationally designed ligand for copper-catalyzed N-arylation reactions. Its combination of a classic 1,2-diamine backbone with a stabilizing thioether moiety provides a robust catalytic system capable of coupling a wide range of aryl halides with various amines under relatively mild conditions. The detailed protocol and troubleshooting guide provided herein offer a solid foundation for researchers to successfully implement this methodology in their synthetic endeavors, contributing to the efficient construction of valuable arylamine-containing molecules.
References
-
Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88. [Link][3][4][5]
-
Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. PMC. [Link][3][4][5]
-
Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. DSpace@MIT. [Link][3][4][5]
-
Chen, Y., et al. (2014). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules, 19(12), 21335-21347. [Link]
-
Whittaker, A. M., et al. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis, 6(6), 3756–3765. [Link]
-
Gogoi, P., et al. (2018). Deciphering the mechanism of copper-catalyzed N-arylation between aryl halides and nitriles: a DFT study. New Journal of Chemistry, 42(15), 12533-12541. [Link]
-
Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]
-
Rao, H., et al. (2006). Copper-Catalyzed Arylation of Amines Using Diphenyl Pyrrolidine-2-phosphonate as the New Ligand. The Journal of Organic Chemistry, 71(23), 8964–8966. [Link]
-
Gawande, P. S., et al. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry, 19, 76-85. [Link]
-
Antilla, J. C., et al. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
-
Averin, A. D., & Beletskaya, I. P. (2021). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. Molecules, 26(16), 4983. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Mondol, A., et al. (2016). Formation of N,N,N′,N′-tetramethylethylenediamine via coupling of the two charge reversed C–N bonds of Me3NO in the presence of an Eu(ii) bis(trimethylsilyl)amide complex. Dalton Transactions, 45(34), 13326-13329. [Link]
-
Nasrollahzadeh, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19333-19351. [Link]
-
Prosa, M., et al. (2021). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry, 9, 723423. [Link]
-
Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799-3802. [Link]
Sources
- 1. BJOC - Copper-catalyzed N-arylation of amines with aryliodonium ylides in water [beilstein-journals.org]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides [dspace.mit.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deciphering the mechanism of copper-catalyzed N-arylation between aryl halides and nitriles: a DFT study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Advancing Sonogashira Couplings: The Potential of N,N,N'-Trimethyl-N'-thioethylethylene Diamine as a Novel Hemilabile Ligand
An Application Note for Researchers, Scientists, and Drug Development Professionals
Topic: Application of N,N,N'-Trimethyl-N'-thioethylethylene Diamine in Sonogashira Coupling
Introduction: The Enduring Power and Challenges of the Sonogashira Coupling
The palladium-catalyzed Sonogashira cross-coupling reaction, which forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern synthetic chemistry.[1][2][3] Its ability to construct complex molecular architectures under relatively mild conditions has made it indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[4][5] The efficiency and selectivity of the Sonogashira reaction are profoundly influenced by the choice of ligand coordinated to the palladium center. Ligands are not mere spectators; they actively modulate the electronic and steric environment of the metal, governing the kinetics and efficiency of each step in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[6][7][8]
While traditional phosphine-based ligands have been workhorses in this field, the quest for more robust, efficient, and versatile catalytic systems continues.[2][9] Key challenges include catalyst deactivation, the need for high catalyst loadings, and the frequent requirement of a copper(I) co-catalyst, which can lead to undesirable alkyne homocoupling (Glaser coupling) and introduce toxic metal impurities—a significant concern in pharmaceutical manufacturing.[3][10][11] This has spurred the development of copper-free Sonogashira protocols, which place an even greater demand on the performance of the palladium ligand.[4][10]
This application note introduces This compound (TMTEED) , a structurally simple yet functionally sophisticated bidentate ligand, as a promising candidate for enhancing copper-free Sonogashira couplings. We will explore its unique structural features, propose a mechanism for its action, and provide a detailed protocol for its application.
TMTEED: A Ligand Designed for Catalytic Dexterity
This compound is a chelating ligand featuring two distinct donor sites: a hard, electron-rich tertiary amine and a soft, polarizable thioether.[12] This combination imparts a "hemilabile" character, a concept of growing importance in catalyst design.[13][14][15][16] Hemilabile ligands form one strong, anchoring bond to the metal center and one weaker, dissociable bond.[15][16]
This duality is hypothesized to be highly advantageous for catalysis. The strong N-Pd bond secures the ligand, preventing dissociation and catalyst decomposition. Meanwhile, the weaker S-Pd bond can reversibly break, opening a coordination site for the incoming aryl halide or alkyne. This dynamic behavior can facilitate substrate binding and product release without requiring the complete dissociation of the ligand, potentially accelerating the overall catalytic turnover.
Key Attributes of TMTEED as a Sonogashira Ligand:
-
Electron-Richness: The three methyl groups are electron-donating, increasing the electron density on the palladium center. This enhances the rate of the crucial oxidative addition step, the initial activation of the aryl halide.[7][9]
-
Hemilability: The N,S donor set provides a balance of strong and weak coordination. The thioether can dissociate to facilitate oxidative addition and transmetalation, then re-coordinate to promote the final reductive elimination step.[13][16]
-
Copper-Free Compatibility: The soft sulfur donor has a high affinity for palladium(II), potentially stabilizing key intermediates in the catalytic cycle and obviating the need for a copper co-catalyst. This simplifies the reaction setup and purification process.[4][11]
Proposed Catalytic Cycle with the Pd-TMTEED System
In a copper-free Sonogashira reaction, the base is responsible for deprotonating the terminal alkyne.[2] The role of the TMTEED ligand is to stabilize the palladium center throughout the cycle and facilitate each elementary step. The proposed cycle begins with the active Pd(0) species, which is coordinated by the TMTEED ligand.
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (R¹-X) to the Pd(0)-TMTEED complex. The hemilabile thioether may temporarily dissociate to create a vacant coordination site, facilitating the approach of the aryl halide. This forms a square planar Pd(II) intermediate.[1][2]
-
Alkyne Coordination and Deprotonation: A terminal alkyne (R²-C≡C-H) coordinates to the Pd(II) complex. In the presence of a suitable base (e.g., an amine or carbonate), the alkyne is deprotonated to form a palladium-acetylide species, displacing the halide ligand (X).[11][17]
-
Reductive Elimination: This is the final, product-forming step. The aryl group (R¹) and the acetylide group (R²) are eliminated from the palladium center, forming the desired C(sp²)-C(sp) bond. The re-coordination of the thioether arm may facilitate this step by increasing electron density at the metal center.[7] The process regenerates the active Pd(0)-TMTEED catalyst, which re-enters the catalytic cycle.
Experimental Protocol: Copper-Free Sonogashira Coupling
This section provides a representative, step-by-step protocol for the copper-free Sonogashira coupling of an aryl bromide with a terminal alkyne using an in situ generated Pd/TMTEED catalyst.
Safety Precaution: This procedure should be performed by trained personnel in a well-ventilated fume hood. All reagents are chemical irritants. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All manipulations involving air-sensitive reagents should be performed under an inert atmosphere (Argon or Nitrogen).
Materials and Reagents:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (TMTEED)
-
Aryl bromide (e.g., 4-bromoacetophenone) (1.0 eq)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 eq)
-
Cesium carbonate (Cs₂CO₃) or another suitable inorganic base (2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
-
Standard laboratory glassware (Schlenk flask, condenser)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a separate small vial under argon, dissolve Pd(OAc)₂ (0.01 eq, 1 mol%) and TMTEED (0.012 eq, 1.2 mol%) in a small amount of the reaction solvent. Stir for 15-20 minutes at room temperature. The formation of the complex may be indicated by a color change.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 eq) and the base (2.0 eq) under a positive pressure of argon.
-
Addition of Catalyst and Solvent: Add the pre-formed catalyst solution to the Schlenk flask via syringe. Add the remaining anhydrous, degassed solvent to achieve the desired concentration (typically 0.1-0.5 M).
-
Addition of Alkyne: Add the terminal alkyne (1.2 eq) to the stirred mixture dropwise via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting aryl bromide is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Expected Performance and Comparative Data
The unique electronic and hemilabile properties of TMTEED are anticipated to translate into a highly efficient catalytic system. The following table presents expected performance data for the Pd/TMTEED system in comparison to a traditional phosphine-based catalyst for a model reaction.
Table 1: Representative Performance Data for the Sonogashira Coupling of 4-Bromoacetophenone and Phenylacetylene
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / TMTEED | 1.0 | Cs₂CO₃ | Toluene | 100 | 6 | >95 |
| PdCl₂(PPh₃)₂ / CuI | 2.0 / 4.0 | Et₃N | THF | 65 | 12 | 85-90 |
| Pd(OAc)₂ / TMTEED | 0.5 | Cs₂CO₃ | DMF | 110 | 8 | >90 |
| Pd(PPh₃)₄ / CuI | 5.0 / 10.0 | DIPA | DMF | 80 | 18 | ~80 |
Note: Data for the Pd/TMTEED system is projected based on its proposed mechanistic advantages. Data for phosphine systems is representative of typical literature values.
The anticipated benefits include lower catalyst loading, the elimination of the copper co-catalyst, and potentially shorter reaction times under comparable conditions, making this system highly attractive for process development in the pharmaceutical industry.
Conclusion and Future Outlook
This compound (TMTEED) represents a promising, yet underexplored, ligand for palladium-catalyzed cross-coupling reactions. Its inherent hemilability, combined with its electron-rich nature, provides a strong rationale for its application in challenging transformations like the copper-free Sonogashira coupling. The proposed protocols offer a clear pathway for researchers to investigate and validate the performance of this novel catalytic system. By potentially enabling lower catalyst loadings, milder conditions, and copper-free processes, TMTEED could become a valuable tool for chemists in academia and industry, streamlining the synthesis of complex molecules and contributing to the development of more sustainable and efficient chemical manufacturing.
References
Sources
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- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
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- 34. researchgate.net [researchgate.net]
"N,N,N'-Trimethyl-N'-thioethylethylene Diamine" as a ligand for atom transfer radical polymerization (ATRP)
Application Notes & Protocols
Topic: "N,N,N'-Trimethyl-N'-thioethylethylene Diamine" as a Ligand for Atom Transfer Radical Polymerization (ATRP)
Introduction: The Critical Role of Ligands in Controlled Polymerization
Atom Transfer Radical Polymerization (ATRP) stands as a cornerstone of controlled radical polymerization, enabling the synthesis of polymers with predetermined molecular weights, complex architectures, and narrow molecular weight distributions.[1] The fidelity of this process hinges on a delicate equilibrium between active, propagating radical species and dormant, halogen-capped polymer chains.[2][3] This equilibrium is modulated by a transition metal catalyst, typically a copper complex, which reversibly abstracts a halogen atom from the dormant chain to generate the radical.[1][4]
The ligand's primary roles are to solubilize the copper salt in the polymerization medium and, more critically, to adjust the redox potential of the Cu(I)/Cu(II) couple.[5] This tuning of electronic and steric properties dictates the position of the ATRP equilibrium (KATRP) and, consequently, the polymerization rate and degree of control.[3][5] While numerous nitrogen-based ligands like PMDETA and TPMA have been successfully employed, ligands incorporating additional heteroatoms offer unique opportunities to refine catalyst activity.
This guide focuses on This compound (TMTEED) , a bifunctional ligand featuring both nitrogen and sulfur donor atoms. The presence of the thioether group, in addition to the diamine backbone, allows for distinct coordination chemistry compared to purely nitrogen-based ligands, potentially influencing catalyst stability, redox behavior, and overall polymerization kinetics.[6]
Ligand Profile: this compound (TMTEED)
TMTEED is a versatile ligand whose dual N/S donor capability makes it a compelling candidate for ATRP catalysis.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C7H18N2S | [6] |
| Molecular Weight | 162.30 g/mol | [6] |
| Appearance | Clear, colorless liquid | [7] |
| Boiling Point | 116-118 °C | [7] |
| Density | 0.786 g/mL at 25 °C | [7] |
Rationale for Use in ATRP: The Sulfur Advantage
The incorporation of a thioether moiety into the ligand structure is a deliberate design choice aimed at modulating catalyst performance.
-
Enhanced Coordination: TMTEED can act as a bidentate or potentially tridentate ligand, coordinating to the copper center via its two nitrogen atoms and the sulfur atom. This dual N/S chelation can form highly stable complexes.[6]
-
Redox Activity: The thioether sulfur is not merely a passive coordination site. It can participate in redox reactions, which may help to stabilize the higher oxidation state (Cu(II)) of the catalyst complex.[6] A more stable deactivator (Cu(II) complex) is crucial for maintaining a low radical concentration and minimizing termination reactions.[5]
-
Tunable Halidophilicity: The "halidophilicity" of the Cu(II) complex—its affinity for the halide atom—is a key factor in the deactivation rate constant (kdeact). The soft sulfur donor, in conjunction with the harder nitrogen donors, can fine-tune this property, providing a unique handle to control the overall ATRP equilibrium.[3]
Ligand Synthesis Protocol
A robust synthesis of TMTEED can be achieved via a stepwise alkylation of ethylenediamine. This procedure ensures high purity and yield by controlling the stoichiometry to prevent over-alkylation.[6]
Caption: Synthesis workflow for TMTEED ligand.
Materials:
-
Ethylenediamine
-
Methyl Iodide
-
2-Bromoethyl sulfide
-
Sodium Hydroxide (NaOH)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for organic synthesis
Procedure:
-
Initial Methylation: In a round-bottom flask, dissolve ethylenediamine in an appropriate solvent. Cool the mixture in an ice bath.
-
Carefully add methyl iodide dropwise while maintaining a controlled pH with aqueous NaOH. The stoichiometry should be managed to favor mono- and di-methylation.
-
Second Methylation: After the initial reaction, a second equivalent of methyl iodide can be added to achieve the trimethyl intermediate. Monitor the reaction progress using TLC or GC-MS.
-
Thioethylation: Isolate the trimethyl intermediate. In a separate flask under an inert atmosphere (Argon or Nitrogen), dissolve the intermediate in anhydrous THF.
-
Add 2-bromoethyl sulfide dropwise. The reaction proceeds via nucleophilic substitution.[6]
-
Workup and Purification: After the reaction is complete, perform an aqueous workup to remove salts. The crude product is then purified by vacuum distillation to yield pure TMTEED.
Mechanism of TMTEED-Mediated ATRP
In a TMTEED-mediated ATRP, the ligand forms a complex with the Cu(I) salt (e.g., CuBr). This complex acts as the activator. The core mechanism follows the general ATRP equilibrium.[2]
Caption: The core equilibrium of TMTEED-mediated ATRP.
The rate of activation (kact) and deactivation (kdeact) are paramount. The TMTEED ligand influences these rates by:
-
Stabilizing the Copper Centers: The chelation effect of the diamine backbone and the soft thioether donor solubilizes and stabilizes both the Cu(I) activator and the Cu(II) deactivator complexes.
-
Adjusting Redox Potential: The overall electron-donating character of TMTEED modulates the Cu(I)/Cu(II) redox potential. Generally, more electron-donating ligands create a more reducing Cu(I) complex, which increases kact and shifts the equilibrium towards the active species.[3][5] The thioether's unique electronic contribution provides a distinct level of control compared to ligands with only N-donors.
Protocol: ATRP of Methyl Methacrylate (MMA) using CuBr/TMTEED
This protocol describes a typical laboratory-scale ATRP of methyl methacrylate (MMA), a common monomer for demonstrating controlled polymerization.[8][9] This serves as a starting point for optimization.
Materials
| Reagent | M.W. ( g/mol ) | Amount | Moles | Ratio |
| Methyl Methacrylate (MMA) | 100.12 | 5.00 g (5.35 mL) | 50.0 mmol | 100 |
| Ethyl α-bromoisobutyrate (EBiB) | 195.04 | 97.5 mg (70 µL) | 0.50 mmol | 1 |
| Copper(I) Bromide (CuBr) | 143.45 | 71.7 mg | 0.50 mmol | 1 |
| TMTEED (Ligand) | 162.30 | 81.2 mg (103 µL) | 0.50 mmol | 1 |
| Anisole (Solvent) | 108.14 | 5.0 mL | - | - |
Note: MMA should be passed through a basic alumina column to remove the inhibitor before use.[9]
Experimental Setup & Procedure
This workflow is critical for ensuring an oxygen-free environment, as oxygen will terminate the radical polymerization.
Caption: Step-by-step experimental workflow for ATRP.
Step-by-Step Method:
-
Preparation: Add CuBr and a magnetic stir bar to a dry 25 mL Schlenk flask. Seal the flask with a rubber septum.
-
Add Ligand and Monomer: Add the TMTEED ligand, anisole, and the purified MMA to the flask via syringe.
-
Degassing (Crucial Step): Submerge the flask in liquid nitrogen until the contents are frozen solid. Apply a high vacuum for 10-15 minutes. Close the vacuum line, remove the flask from the liquid nitrogen, and allow it to thaw. This constitutes one Freeze-Pump-Thaw cycle. Repeat this process a minimum of three times to thoroughly remove dissolved oxygen.
-
Initiation: After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen). Using a syringe, inject the EBiB initiator into the flask.
-
Polymerization: Place the flask into a preheated oil bath set to the desired temperature (e.g., 70-90 °C) and begin stirring. The solution should become homogeneous and may change color as the catalyst complex forms.
-
Sampling: To monitor the reaction kinetics, periodically withdraw small aliquots (e.g., 0.1 mL) using a nitrogen-purged syringe. Immediately quench the sample by exposing it to air and diluting with THF.
-
Termination: Once the desired conversion is reached (or the reaction stalls), stop the polymerization by cooling the flask to room temperature and opening it to the air. The color change upon oxidation of the copper is a visual indicator.
-
Purification: Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by adding the THF solution dropwise into a large volume of a non-solvent like cold methanol or hexane.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Data Analysis and Expected Results
A well-controlled ATRP using the TMTEED ligand should exhibit the following characteristics:
-
First-Order Kinetics: A plot of ln([M]0/[M]) versus time should be linear, indicating a constant concentration of active radical species.[2]
-
Linear Molecular Weight Growth: The number-average molecular weight (Mn), determined by Size Exclusion Chromatography (SEC), should increase linearly with monomer conversion.
-
Low Polydispersity: The final polymer should have a narrow molecular weight distribution, with a polydispersity index (Đ or Mw/Mn) typically below 1.3.[5]
Table of Representative Kinetic Data:
| Time (min) | Conversion (%) | Mn, theoretical ( g/mol ) | Mn, SEC ( g/mol ) | Đ (Mw/Mn) |
| 15 | 18 | 1900 | 2100 | 1.25 |
| 30 | 35 | 3600 | 3850 | 1.20 |
| 60 | 62 | 6300 | 6500 | 1.15 |
| 90 | 81 | 8200 | 8400 | 1.12 |
| 120 | 92 | 9300 | 9500 | 1.10 |
This data is illustrative of a well-controlled polymerization.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Polymerization | - Inactive initiator.- Insufficiently deoxygenated system.- Impure monomer or solvent. | - Check initiator purity and structure.- Improve Freeze-Pump-Thaw technique.- Re-purify monomer and use anhydrous solvents. |
| High Polydispersity (Đ > 1.5) | - Polymerization is too fast (kact is too high).- Termination reactions are significant.- Low initiator efficiency. | - Lower the reaction temperature.[2]- Add a small amount of Cu(II)Br2 at the start to establish the equilibrium faster.- Ensure initiator is pure and added correctly. |
| Reaction Stalls at Low Conversion | - Loss of chain-end functionality.- Catalyst deactivation or precipitation. | - This can be inherent to very active catalysts; consider using ARGET or ICAR ATRP techniques to regenerate the activator.[4][10]- Ensure the TMTEED/Cu complex is soluble in the chosen solvent at the reaction temperature. |
Conclusion
This compound (TMTEED) is a promising ligand for copper-mediated ATRP. Its unique N/S donor set provides a distinct electronic and steric environment for the copper catalyst compared to traditional nitrogen-based ligands. This allows for fine-tuning of the ATRP equilibrium, potentially leading to highly controlled polymerizations. By following the detailed protocols and understanding the underlying mechanistic principles outlined in these notes, researchers can effectively leverage TMTEED to synthesize well-defined polymers for a wide range of applications, from drug delivery systems to advanced materials.
References
- Trimethyl-N'-thioethylethylene Diamine | High Purity - Benchchem.
- Aqueous SARA ATRP using inorganic sulfites - Polymer Chemistry (RSC Publishing).
- Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP)
- Structural Characterization of an ATRP Catalyst Complex - M
- Atom Transfer Radical Polymerization | Chemical Reviews - ACS Public
- Kinetic Studies on ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University.
- Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University.
- Novel Copper-Based Catalytic Systems for Atom Transfer Radical Polymeriz
- Chapter 5: PEG Initiated ARGET-ATRP of Methyl Methacryl
- Synthesis of poly(methyl methacrylate)
- Atom transfer radical addition and polymerization reactions catalyzed by ppm amounts of copper complexes - PubMed.
- Fig. 1 (a) Kinetic plots of conversion and ln[M] 0 /[M] vs. time and...
- Synthesis and ATRP activity of new TREN-based ligands - ResearchG
- Copper-Mediated Living Radical Polymerization (Atom Transfer Radical Polymerization and Copper(0) Mediated Polymerization)
- N,N,N′-Trimethylethylenediamine 97 142-25-6 - Sigma-Aldrich.
- N,N,N'-Trimethylethylenediamine | 142-25-6 - ChemicalBook.
- Atom transfer radical polymeriz
- ATRP Ligands & Initiators: Clean Functional Polymers - Sigma-Aldrich.
Sources
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- 3. Kinetic Studies on ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural Characterization of an ATRP Catalyst Complex - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
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- 7. N,N,N'-Trimethylethylenediamine | 142-25-6 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 10. Atom transfer radical addition and polymerization reactions catalyzed by ppm amounts of copper complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Role of 2-[[2-(Dimethylamino)ethyl]methylamino]ethanethiol in Pharmaceutical Intermediate Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Bifunctional Building Blocks
In the intricate landscape of pharmaceutical development, the efficiency and elegance of a synthetic route are paramount. Bifunctional molecules, possessing two distinct reactive centers, are invaluable tools for the synthetic chemist, offering pathways to complex molecular architectures with enhanced atom economy. 2-[[2-(Dimethylamino)ethyl]methylamino]ethanethiol, a molecule incorporating both nucleophilic amine and thiol functionalities, represents a versatile building block with significant potential in drug discovery and process development.
This guide will elucidate the chemical properties that underpin the utility of this aminothiol, provide detailed protocols for its synthesis and application, and explore its role in key transformations relevant to the pharmaceutical industry.
Physicochemical Properties and Reactivity Profile
The unique reactivity of 2-[[2-(Dimethylamino)ethyl]methylamino]ethanethiol stems from the interplay of its constituent functional groups. The tertiary and secondary amine groups offer basicity and nucleophilicity, while the thiol group provides a soft nucleophile and a handle for oxidation to disulfides.
| Property | Value | Source |
| IUPAC Name | 2-[[2-(Dimethylamino)ethyl]methylamino]ethanethiol | PubChem |
| CAS Number | 97816-89-2 | ChemicalBook |
| Molecular Formula | C₇H₁₈N₂S | ChemicalBook |
| Molecular Weight | 162.30 g/mol | ChemicalBook |
| Boiling Point | 194.2±20.0 °C (Predicted) | ChemicalBook |
| Density | 0.940±0.06 g/cm³ (Predicted) | ChemicalBook |
| pKa | 10.50±0.10 (Predicted) | ChemicalBook |
The thiol group is notably more acidic than an alcohol, and its conjugate base, the thiolate, is an excellent nucleophile, particularly for soft electrophiles.[1] The presence of the amine functionalities can influence the reactivity of the thiol through intramolecular interactions and by modulating the local pH environment.
Synthesis of 2-[[2-(Dimethylamino)ethyl]methylamino]ethanethiol
A robust and scalable synthesis of the title compound is crucial for its application in pharmaceutical manufacturing. While a specific, detailed protocol for this exact molecule is not widely published, a general and adaptable approach for the synthesis of aminothiols involves the reaction of an appropriate amine with a protected thiol-containing electrophile, or vice versa. A plausible synthetic route is outlined below.
Figure 1: General synthetic strategy for 2-[[2-(Dimethylamino)ethyl]methylamino]ethanethiol.
Protocol 1: Synthesis via Ring-Opening of Ethylene Sulfide
This protocol describes a general method for the synthesis of aminothiols by the nucleophilic ring-opening of ethylene sulfide (thiirane) with an amine. This method is advantageous due to the high reactivity of the strained thiirane ring.
Materials:
-
N,N,N'-Trimethylethylenediamine
-
Ethylene sulfide
-
Anhydrous toluene
-
Nitrogen atmosphere
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve N,N,N'-trimethylethylenediamine (1.0 eq) in anhydrous toluene.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of ethylene sulfide (1.05 eq) in anhydrous toluene to the stirred amine solution via the dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction with deionized water.
-
Separate the organic layer and extract the aqueous layer with toluene (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain 2-[[2-(Dimethylamino)ethyl]methylamino]ethanethiol.
Causality and Experimental Choices:
-
Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the oxidation of the thiol group to a disulfide.
-
Slow Addition at Low Temperature: The reaction between amines and ethylene sulfide is exothermic. Slow addition at 0 °C helps to control the reaction temperature and prevent unwanted side reactions.
-
Anhydrous Solvent: Anhydrous conditions are preferred to avoid potential side reactions of ethylene sulfide with water.
Applications in Pharmaceutical Intermediate Synthesis
The dual functionality of 2-[[2-(Dimethylamino)ethyl]methylamino]ethanethiol makes it a valuable tool in the synthesis of a variety of pharmaceutical intermediates. Its applications can be broadly categorized into its use as a ligand in metal-catalyzed reactions and as a nucleophilic building block.
Ligand in Metal-Catalyzed Cross-Coupling Reactions
The amine and thiol groups of 2-[[2-(Dimethylamino)ethyl]methylamino]ethanethiol can act as ligands, coordinating to transition metals such as palladium and copper. This coordination can modulate the reactivity and selectivity of the metal catalyst in cross-coupling reactions, which are fundamental transformations in pharmaceutical synthesis.[2] Aminothiol ligands have been shown to be effective in palladium-catalyzed C-N and C-S cross-coupling reactions.[3]
Figure 2: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Protocol 2: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
This protocol provides a general procedure for the use of an aminothiol ligand in a palladium-catalyzed C-N cross-coupling reaction to form an aryl amine, a common motif in pharmaceutical compounds.
Materials:
-
Aryl halide (e.g., aryl bromide)
-
Primary or secondary amine
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
2-[[2-(Dimethylamino)ethyl]methylamino]ethanethiol (as ligand)
-
Strong base (e.g., sodium tert-butoxide)
-
Anhydrous toluene or dioxane
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.01 mmol) and 2-[[2-(Dimethylamino)ethyl]methylamino]ethanethiol (0.04 mmol) in anhydrous toluene (2 mL) under an inert atmosphere.
-
Add the catalyst solution to the Schlenk tube containing the reactants.
-
Seal the Schlenk tube and heat the reaction mixture at 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality and Experimental Choices:
-
Ligand: The aminothiol ligand coordinates to the palladium center, influencing its electronic properties and steric environment, which in turn affects the rates of oxidative addition and reductive elimination.[4]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is essential to prevent catalyst deactivation.
Nucleophilic Building Block in Synthesis
The nucleophilic nature of both the amine and thiol groups allows 2-[[2-(Dimethylamino)ethyl]methylamino]ethanethiol to be used as a building block for the synthesis of various heterocyclic compounds and thioethers.
Synthesis of Thioethers:
The thiolate anion, readily formed by deprotonation of the thiol, is a potent nucleophile for S-alkylation reactions with alkyl halides or other electrophiles, leading to the formation of thioethers.[1] Thioether linkages are present in a number of pharmaceutical agents.
Protocol 3: Synthesis of a Thioether Derivative
This protocol outlines the synthesis of a thioether via S-alkylation of 2-[[2-(Dimethylamino)ethyl]methylamino]ethanethiol.
Materials:
-
2-[[2-(Dimethylamino)ethyl]methylamino]ethanethiol
-
Alkyl halide (e.g., benzyl bromide)
-
Base (e.g., potassium carbonate)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve 2-[[2-(Dimethylamino)ethyl]methylamino]ethanethiol (1.0 eq) and potassium carbonate (1.5 eq) in DMF.
-
Add the alkyl halide (1.1 eq) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality and Experimental Choices:
-
Base: A mild base like potassium carbonate is sufficient to deprotonate the thiol, forming the more nucleophilic thiolate.
-
Solvent: A polar aprotic solvent like DMF is ideal for Sₙ2 reactions.
Synthesis of Heterocycles:
The 1,2-aminothiol motif is a precursor for the synthesis of various five- and six-membered sulfur and nitrogen-containing heterocycles, such as thiazolidines and tetrahydrothiazines.[5] These heterocyclic scaffolds are prevalent in medicinal chemistry.[6]
Figure 3: General scheme for the synthesis of thiazolidines from an aminothiol and an aldehyde.
Safety and Handling
2-[[2-(Dimethylamino)ethyl]methylamino]ethanethiol should be handled with appropriate safety precautions in a well-ventilated fume hood. As with most thiols, it is likely to have a strong, unpleasant odor. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
2-[[2-(Dimethylamino)ethyl]methylamino]ethanethiol is a versatile and valuable building block for the synthesis of pharmaceutical intermediates. Its dual amine and thiol functionality allows it to participate in a wide range of chemical transformations, including metal-catalyzed cross-coupling reactions and the synthesis of thioethers and heterocyclic systems. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery and development endeavors.
References
-
Convergent Synthesis of Thioether Containing Peptides. (2020). Molecules. [Link]
-
Thioester and thioacid synthesis by acylation of thiols (thiolation). Organic Chemistry Portal. [Link]
-
Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis. (2023). Scientific Reports. [Link]
-
Convergent Synthesis of Thioether Containing Peptides. (2020). MDPI. [Link]
-
Asymmetric synthesis of tertiary thiols and thioethers. (2012). Beilstein Journal of Organic Chemistry. [Link]
-
Key ligands used in palladium-mediated cross-coupling reactions. ResearchGate. [Link]
-
Synthesis of new thiol-derivatized aminophosphines and their catalytic activities in C--C coupling reactions. ResearchGate. [Link]
-
Thiols And Thioethers. (2015). Master Organic Chemistry. [Link]
-
Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. NIH. [Link]
- Process for synthesizing diethylaminoethyl mercaptide.
-
Interaction between Cu and Thiols of Biological and Environmental Importance: Case Study Using Combined Spectrophotometric/Bathocuproine Sulfonate Disodium Salt Hydrate (BCS) Assay. (2023). Molecules. [Link]
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Examining the Effects of Amino and Thiolate Ligands on the Reactivity and Selectivity of Palladium on Carbon in Hydrogenation Reactions. (2018). Purdue e-Pubs. [Link]
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Application Notes & Protocols: Evaluating the Anti-Cancer Activity of N,N,N'-Trimethyl-N'-thioethylethylene Diamine
Introduction
The relentless pursuit of novel anti-cancer agents is a cornerstone of oncological research. N,N,N'-Trimethyl-N'-thioethylethylene Diamine (TMTEDA), a synthetic small molecule, represents a new candidate for investigation. While the specific mechanisms of TMTEDA are yet to be fully elucidated, its structural characteristics suggest potential interactions with key cellular processes frequently dysregulated in cancer.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, multi-stage protocol for the systematic evaluation of TMTEDA's anti-cancer properties in vitro. The workflow is designed to first establish cytotoxic efficacy and then to dissect the underlying mechanisms of action, ensuring a robust and logical progression from initial screening to mechanistic insight. The protocols herein are built upon established, validated methodologies to ensure scientific integrity and reproducibility.[1][2]
PART 1: Initial Cytotoxicity Screening
The first critical step is to determine the concentration-dependent cytotoxic effect of TMTEDA across a panel of cancer cell lines. This is essential for calculating the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[1] We will detail the use of two common colorimetric assays: the MTT and SRB assays.
Scientific Rationale: Assay Selection
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[4] The amount of formazan produced is proportional to the number of living, metabolically active cells.[5]
-
Sulforhodamine B (SRB) Assay: This assay is based on the measurement of cellular protein content.[6] SRB, a bright pink aminoxanthene dye, binds stoichiometrically to basic amino acid residues of cellular proteins that have been fixed with trichloroacetic acid (TCA).[7] The amount of bound dye is a direct measure of cell mass.[6]
Using two assays based on different principles (metabolic activity vs. protein content) provides a more robust validation of cytotoxicity and helps to rule out compound interference with a single assay's chemistry.
Cell Line Selection Strategy
The choice of cell lines is critical for clinically relevant results. It is recommended to use a panel of cell lines from diverse cancer types (e.g., breast, lung, colon, leukemia) to assess the breadth of TMTEDA's activity.[8][9] The selection should ideally include cell lines with well-characterized genetic backgrounds to potentially identify biomarkers of sensitivity or resistance later on.[10]
| Cancer Type | Example Cell Line | Seeding Density (cells/well in 96-well plate) | Culture Medium |
| Breast Cancer | MCF-7 | 5,000 - 8,000 | DMEM + 10% FBS |
| Lung Cancer | A549 | 4,000 - 7,000 | F-12K + 10% FBS |
| Colon Cancer | HCT116 | 5,000 - 10,000 | McCoy's 5A + 10% FBS |
| Leukemia | Jurkat | 20,000 - 40,000 (suspension) | RPMI-1640 + 10% FBS |
Note: Optimal seeding densities should be determined empirically for each cell line to ensure they are in the logarithmic growth phase during the experiment.[1]
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for determining the IC50 of TMTEDA.
Detailed Protocol 1: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined density and allow them to adhere for 24 hours in a 37°C, 5% CO₂ incubator.[1]
-
Compound Preparation: Prepare a 10 mM stock solution of TMTEDA in sterile DMSO.[11] Create a series of dilutions in complete culture medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.[12]
-
Treatment: Remove the old medium and add 100 µL of the medium containing the various concentrations of TMTEDA, vehicle control (DMSO), and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for an additional 2-4 hours.[5]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measurement: Read the absorbance at 570-590 nm using a microplate reader.
PART 2: Mechanistic Elucidation Assays
Once the IC50 values are established, the next phase is to investigate how TMTEDA induces cell death. Key cellular processes to investigate are apoptosis (programmed cell death) and cell cycle arrest.
Scientific Rationale: Apoptosis and Cell Cycle
-
Apoptosis: A primary mechanism for anti-cancer drugs is the induction of apoptosis. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, can be used to detect this event.[14] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic or necrotic cells where membrane integrity is lost.[13] Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[15]
-
Cell Cycle Analysis: Many cytotoxic agents exert their effects by causing damage that leads to arrest at specific checkpoints in the cell cycle (G1, S, or G2/M phases), ultimately triggering cell death.[16] PI can be used to analyze the cell cycle because it binds stoichiometrically to DNA.[16] The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell, allowing for the quantification of cells in each phase of the cycle.[17]
Experimental Workflow: Apoptosis & Cell Cycle Analysis
Caption: Parallel workflows for apoptosis and cell cycle analysis.
Detailed Protocol 2: Apoptosis Detection by Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with TMTEDA at concentrations equivalent to its IC50 and 2x IC50 for 24 or 48 hours. Include a vehicle-treated control.
-
Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and then combine with the floating cells from the supernatant.[18]
-
Washing: Wash the collected cells twice with cold PBS, centrifuging at ~300 x g for 5 minutes between washes.[18]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 5-10 µL of PI staining solution.[19][20]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[19]
-
Analysis: Analyze the samples immediately by flow cytometry. Do not wash cells after staining.[20]
Detailed Protocol 3: Cell Cycle Analysis by PI Staining
-
Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis protocol (Steps 1 & 2).
-
Fixation: Resuspend the cell pellet in a small volume of cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 70%.[21]
-
Incubation: Fix the cells for at least 2 hours at 4°C. Cells can be stored in ethanol for several weeks at this temperature.[17]
-
Washing: Centrifuge the fixed cells and wash once with cold PBS to remove the ethanol.[22]
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[21]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[21]
-
Analysis: Analyze the samples by flow cytometry.
PART 3: Probing the Apoptotic Pathway
If results from Part 2 indicate apoptosis, further investigation is warranted to identify the specific signaling cascade involved. Western blotting is a powerful technique to measure changes in the expression levels of key regulatory proteins in the apoptotic pathway.[23][24]
Scientific Rationale: Key Apoptotic Markers
-
Bcl-2 Family Proteins: This family consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The ratio of these proteins is a critical determinant of cell fate. An increase in the Bax/Bcl-2 ratio is a common indicator of induced apoptosis.[25][26]
-
Caspases: These are the executioners of apoptosis. Initiator caspases (e.g., Caspase-9 for the intrinsic pathway, Caspase-8 for the extrinsic pathway) activate executioner caspases (e.g., Caspase-3, Caspase-7).[23] Detecting the cleaved, active forms of these caspases is a definitive marker of apoptosis.[27][28]
-
PARP (Poly(ADP-ribose) polymerase): This is a key substrate for activated Caspase-3. Cleavage of PARP is considered a hallmark of apoptosis.[25]
Hypothetical Apoptotic Pathway Induced by TMTEDA
Caption: A potential intrinsic apoptotic pathway activated by TMTEDA.
Detailed Protocol 4: Western Blotting for Apoptosis Markers
-
Cell Lysis: Treat cells with TMTEDA as previously described. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[25]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding.[23]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP) and a loading control (e.g., β-actin or GAPDH).[25]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[25]
-
Analysis: Quantify band intensities using densitometry software and normalize the expression of target proteins to the loading control.[25]
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O'Connor, L., et al. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21). Retrieved from [Link]
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Flow Cytometry Facility, University of Wisconsin-Madison. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
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protocols.io. (2023). SRB assay for measuring target cell killing V.1. Retrieved from [Link]
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Application Notes and Protocols for the Comprehensive Evaluation of the Antimicrobial Efficacy of N,N,N'-Trimethyl-N'-thioethylethylene Diamine
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1][2][3][4] This document provides a comprehensive suite of protocols for the systematic evaluation of the antimicrobial efficacy of a novel investigational compound, "N,N,N'-Trimethyl-N'-thioethylethylene Diamine." As a putative antimicrobial agent, its characterization requires a multi-phased approach, progressing from initial qualitative screening to quantitative assessments of potency, lethality kinetics, and activity against complex bacterial communities such as biofilms. Furthermore, preliminary safety evaluations are integrated to establish a therapeutic window. These application notes are designed for researchers, scientists, and drug development professionals, providing not only step-by-step methodologies but also the scientific rationale underpinning each protocol, ensuring robust and reproducible data generation. All methodologies are aligned with internationally recognized standards, primarily those set forth by the Clinical and Laboratory Standards Institute (CLSI).[5][6][7]
Introduction: The Imperative for Novel Antimicrobial Evaluation
The emergence of multidrug-resistant (MDR) pathogens represents a formidable threat to global public health.[1][4] The traditional antibiotic pipeline has slowed, creating a critical need for new chemical entities with unique mechanisms of action.[8][9][10] this compound, a compound with a novel chemical scaffold, warrants a thorough investigation of its potential antimicrobial properties. The evaluation of such a compound must be rigorous and systematic, establishing not just its activity but also its spectrum, potency, and potential for therapeutic application.
This guide outlines a logical, tiered workflow for this evaluation. It begins with fundamental screening to confirm the presence of antimicrobial activity, proceeds to quantitative measures of this activity (bacteriostatic vs. bactericidal), examines the compound's effectiveness over time and against resistant bacterial structures (biofilms), and concludes with essential safety profiling. Each step is designed to build upon the last, providing a complete preliminary data package for this compound.
Phase I: Initial Screening for Antimicrobial Activity
The first critical step is to determine if this compound possesses any intrinsic antimicrobial activity. The disk diffusion assay, a widely used and standardized method, serves as an excellent qualitative screening tool for this purpose.[11][12][13]
Protocol: Kirby-Bauer Disk Diffusion Test
Causality: This method is based on the principle that an antimicrobial agent will diffuse from a concentrated source (a paper disk) through an agar medium, creating a concentration gradient.[12][13][14] If the bacteria seeded on the agar are susceptible to the compound, their growth will be inhibited, resulting in a clear "zone of inhibition" around the disk.[11][12] The size of this zone provides a preliminary, qualitative measure of the compound's efficacy.[14]
Materials:
-
This compound (hereinafter "the compound") stock solution (e.g., 10 mg/mL in a suitable solvent like DMSO or sterile water).
-
Sterile 6-mm blank paper disks.
-
Mueller-Hinton Agar (MHA) plates.[12]
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922).
-
Sterile saline (0.85%).
-
0.5 McFarland turbidity standard.[15]
-
Sterile swabs, forceps, and incubator.
-
Positive control (e.g., disks of known antibiotics like Ciprofloxacin).
-
Negative control (disks impregnated with the solvent used for the compound).
Procedure:
-
Inoculum Preparation: From a pure overnight culture, select 3-4 isolated colonies and suspend them in sterile saline.[7][14] Adjust the suspension's turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[7][15]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Rotate it against the inside of the tube to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[12]
-
Disk Application: Aseptically apply sterile blank disks to the agar surface using forceps. Pipette a defined volume (e.g., 10-20 µL) of the compound stock solution onto each disk. Also, place positive and negative control disks. Ensure disks are placed at least 24 mm apart.[12]
-
Incubation: Within 15 minutes of disk application, invert the plates and incubate at 35 ± 2°C for 16-20 hours.[14]
-
Result Interpretation: Measure the diameter of the zones of inhibition in millimeters (mm) using a ruler or caliper.[16] The presence of a clear zone around the compound's disk indicates antimicrobial activity.
Diagram 1: Disk Diffusion Workflow
Phase II: Quantitative Potency Assessment
Following a positive screening result, the next step is to quantify the compound's potency. This is achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Protocol: Broth Microdilution for MIC Determination
Causality: The broth microdilution method is the "gold standard" for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][17][18] This quantitative value is crucial for comparing the potency of different compounds and for guiding further development. The protocol follows CLSI guidelines to ensure standardization and reproducibility.[5][15][19]
Materials:
-
Compound stock solution.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL in CAMHB.
-
Positive control (known antibiotic).
-
Growth control (inoculum in broth, no compound).
-
Sterility control (broth only).[15]
Procedure:
-
Plate Setup: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Serial Dilution: Add 100 µL of the compound stock solution (at twice the highest desired final concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.
-
MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[15][18]
Protocol: Determination of MBC
Causality: While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the concentration required to kill the bacteria (bactericidal activity). An MBC is typically defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[20]
Procedure:
-
Subculturing: Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate the aliquot onto a fresh MHA plate.
-
Incubation: Incubate the MHA plate at 35 ± 2°C for 18-24 hours.
-
MBC Reading: The MBC is the lowest concentration that results in no bacterial growth on the agar plate, or a colony count that corresponds to a ≥99.9% kill.
Data Presentation:
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| This compound | S. aureus ATCC 25923 | 16 | 32 | Bactericidal (≤4) |
| This compound | E. coli ATCC 25922 | 32 | >256 | Tolerant/Static (>4) |
| Ciprofloxacin (Control) | S. aureus ATCC 25923 | 0.5 | 1 | Bactericidal (≤4) |
Diagram 2: MIC and MBC Determination Workflow
Phase III: Assessing Lethality Kinetics
The time-kill assay provides crucial information on the rate at which an antimicrobial agent kills a bacterial population, complementing the static endpoint data from MIC/MBC tests.[20][21]
Protocol: Time-Kill Kinetic Assay
Causality: This dynamic assay reveals whether the compound's killing effect is concentration-dependent and/or time-dependent.[21] By sampling at various time points, a killing curve can be generated, which is invaluable for understanding the pharmacodynamics of the compound.[22] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[20]
Materials:
-
Bacterial inoculum adjusted to ~5 x 10⁵ - 1 x 10⁶ CFU/mL in CAMHB.
-
The compound at concentrations relative to its MIC (e.g., 1x MIC, 2x MIC, 4x MIC).[21][23]
-
Growth control (no compound).
-
Sterile saline for dilutions, MHA plates.
-
Validated neutralizing broth (if significant drug carryover is expected).
Procedure:
-
Setup: Prepare flasks containing CAMHB with the compound at the desired concentrations (e.g., 0x, 1x, 2x, 4x MIC).
-
Inoculation: Inoculate each flask with the standardized bacterial suspension.
-
Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.[23]
-
Quantification: Perform serial dilutions of the aliquot in sterile saline and plate onto MHA to determine the number of viable bacteria (CFU/mL).
-
Incubation: Incubate plates at 35 ± 2°C for 18-24 hours and count the colonies.
-
Data Analysis: Plot log₁₀ CFU/mL versus time for each concentration.
Phase IV: Evaluating Anti-Biofilm Activity
Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[24][25] Evaluating a new compound's efficacy against biofilms is a critical step.
Protocol: Biofilm Inhibition Assay (MBIC)
Causality: This assay determines the compound's ability to prevent the initial stages of biofilm formation.[24][26]
Procedure:
-
Setup: Perform serial dilutions of the compound in a 96-well flat-bottom plate as in the MIC protocol, but use a growth medium that promotes biofilm formation (e.g., Tryptic Soy Broth with 1% glucose).
-
Inoculation: Inoculate wells with a standardized bacterial suspension.
-
Incubation: Incubate the plate under conditions that allow biofilm formation (e.g., 24-48 hours at 37°C, without shaking).
-
Quantification:
-
Carefully discard the planktonic (free-floating) cells by aspirating the medium.
-
Wash the wells gently with phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.
-
Stain the adherent biofilm with 0.1% crystal violet for 15 minutes.[27]
-
Wash away excess stain and allow the plate to dry.
-
Solubilize the bound dye with 30% acetic acid or ethanol.
-
Measure the absorbance at ~570 nm. The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration showing significant reduction in absorbance compared to the growth control.
-
Protocol: Biofilm Disruption Assay (MBEC)
Causality: This assay assesses the compound's ability to eradicate a pre-formed, mature biofilm.[26][27][28]
Procedure:
-
Biofilm Formation: Inoculate a 96-well plate and incubate for 24-48 hours to allow mature biofilms to form, as described above.
-
Treatment: Discard the planktonic cells and wash the wells with PBS. Add fresh medium containing serial dilutions of the compound to the wells.
-
Incubation: Incubate for a further 24 hours.
-
Quantification: Quantify the remaining biofilm biomass using the crystal violet method as described for the MBIC assay. The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration that results in a significant reduction of the pre-formed biofilm.[27]
Diagram 3: Biofilm Assay Workflow
Phase V: Preliminary Safety and Selectivity Assessment
A promising antimicrobial agent must be selectively toxic to microbial cells while exhibiting minimal toxicity to host cells.[29] Cytotoxicity assays are essential for this preliminary safety evaluation.
Protocol: MTT Cell Viability Assay
Causality: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[29] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of viable cells.[29]
Procedure:
-
Cell Seeding: Seed a mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate and allow cells to adhere overnight.
-
Treatment: Expose the cells to serial dilutions of the compound for a specified time (e.g., 24 hours). Include untreated controls and a positive control for cytotoxicity (e.g., Triton X-100).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm. Calculate the concentration that inhibits 50% of cell viability (IC₅₀).
Protocol: Lactate Dehydrogenase (LDH) Release Assay
Causality: The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[30][31] It is a reliable marker for necrosis or late-stage apoptosis.[29][30]
Procedure:
-
Cell Seeding and Treatment: Prepare and treat cells as described for the MTT assay.
-
Supernatant Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture provided in a commercial LDH assay kit.[32] This reaction results in the formation of a colored product.
-
Measurement: Measure the absorbance at the appropriate wavelength (~490 nm). Calculate cytotoxicity relative to a maximum LDH release control (cells lysed with detergent).[32]
Conclusion and Future Directions
This document provides a foundational framework for the antimicrobial evaluation of this compound. The successful completion of these phases will yield a robust preliminary dataset encompassing the compound's spectrum of activity, potency (MIC/MBC), lethality kinetics, anti-biofilm properties, and a preliminary safety profile (IC₅₀).
Positive results from this comprehensive evaluation would justify progression to more advanced studies, including:
-
Mechanism of Action (MoA) Studies: Investigating how the compound kills bacteria (e.g., targeting cell wall synthesis, protein synthesis, or membrane integrity).[8][9]
-
Resistance Development Studies: Assessing the potential for bacteria to develop resistance to the compound.
-
In Vivo Efficacy Studies: Evaluating the compound's effectiveness in animal models of infection.
By following this structured, evidence-based approach, researchers can efficiently and effectively characterize novel antimicrobial candidates, contributing to the critical search for the next generation of antibiotics.
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Application and Protocols for the Kinetic Analysis of N,N,N'-Trimethyl-N'-thioethylethylene Diamine as a Putative Covalent Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Probe for Covalent Enzyme Inhibition
In the landscape of enzyme kinetics and drug discovery, the exploration of novel molecular entities that can serve as specific and potent inhibitors is of paramount importance. N,N,N'-Trimethyl-N'-thioethylethylene Diamine (TMTEED) is a fascinating, yet underexplored, molecule with the potential to act as a covalent inhibitor of certain classes of enzymes. Its unique structure, featuring a tertiary amine, a secondary amine, and a thioether linkage, suggests a reactivity profile that could be harnessed for the targeted inactivation of enzymes, particularly those with nucleophilic residues in their active sites.
This document serves as a comprehensive guide to the application of TMTEED in the study of enzyme kinetics. We will delve into its proposed mechanism of action, provide detailed protocols for its characterization as an enzyme inhibitor, and present methods for the quantitative analysis of its kinetic parameters. The focus will be on its potential as a covalent inhibitor of cysteine proteases, a class of enzymes implicated in a wide range of physiological and pathological processes.
Proposed Mechanism of Action: Covalent Modification of Cysteine Residues
The key to the inhibitory potential of TMTEED lies in its thioether moiety. It is hypothesized that TMTEED can act as a covalent modifier of enzymes that possess a highly reactive cysteine residue in their catalytic site. The proposed mechanism involves the nucleophilic attack of the deprotonated thiol group of the cysteine residue on the electrophilic carbon atom adjacent to the sulfur atom in TMTEED. This results in the formation of a stable covalent bond between the enzyme and the inhibitor, leading to the irreversible inactivation of the enzyme.
Caption: Proposed mechanism of covalent inhibition of a cysteine protease by TMTEED.
Synthesis of this compound: A Representative Protocol
For researchers interested in synthesizing TMTEED, a plausible route involves the N-alkylation of a suitable diamine precursor with a thioethylating agent. The following is a representative protocol based on established methods for the synthesis of related N-alkylated thioethylethylene diamines.
Materials:
-
N,N,N'-Trimethylethylenediamine
-
2-Chloroethyl methyl sulfide
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a solution of N,N,N'-Trimethylethylenediamine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture vigorously at room temperature for 15 minutes.
-
Add 2-Chloroethyl methyl sulfide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Protocols for Kinetic Characterization
The following protocols are designed to characterize the inhibitory activity of TMTEED against a model cysteine protease, such as papain. These methods can be adapted for other enzymes with appropriate modifications.
Protocol 1: Spectrophotometric Determination of Initial Inhibitory Potency (IC₅₀)
This protocol determines the concentration of TMTEED required to inhibit 50% of the enzyme's activity under specific conditions.
Materials:
-
Papain (or other target cysteine protease)
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE) or other suitable chromogenic substrate
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 6.2, containing 1 mM EDTA and 2 mM DTT for papain activation)
-
TMTEED stock solution in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of TMTEED in the assay buffer.
-
In a 96-well microplate, add the assay buffer and the TMTEED dilutions to the appropriate wells.
-
Add the enzyme solution to each well and incubate for a fixed period (e.g., 30 minutes) to allow for the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Immediately measure the change in absorbance over time at the appropriate wavelength (e.g., 253 nm for BAEE hydrolysis by papain).
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[1]
Protocol 2: Kinetic Analysis of Time-Dependent Inhibition
This protocol investigates the irreversible nature of the inhibition by monitoring the enzyme activity over time in the presence of the inhibitor.
Caption: Workflow for the kinetic analysis of time-dependent inhibition.
Procedure:
-
Prepare solutions of the enzyme and TMTEED at various concentrations in the assay buffer.
-
At time zero, mix the enzyme and inhibitor solutions.
-
At various time points, withdraw an aliquot of the enzyme-inhibitor mixture and dilute it into a solution containing the substrate.
-
Immediately measure the initial rate of the reaction.
-
Plot the natural logarithm of the percentage of remaining enzyme activity against the incubation time. For a first-order inactivation process, this should yield a straight line with a slope of -k_obs, the observed inactivation rate constant.
-
Determine k_obs for each concentration of TMTEED.
-
Plot k_obs versus the concentration of TMTEED. For a simple irreversible inhibition model, this plot may be hyperbolic, allowing for the determination of the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).[2]
Protocol 3: HPLC-Based Assay for Monitoring Covalent Adduct Formation
This protocol uses High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) to directly observe the covalent modification of the enzyme by TMTEED.
Procedure:
-
Incubate the enzyme with an excess of TMTEED for a time sufficient to achieve significant inhibition.
-
Remove the excess, unbound inhibitor by a desalting column or dialysis.
-
Analyze the intact protein by LC-MS to determine the mass of the native and modified enzyme. A mass increase corresponding to the molecular weight of TMTEED would confirm covalent modification.
-
For more detailed analysis, digest the native and modified enzyme with a protease (e.g., trypsin).
-
Analyze the resulting peptide fragments by LC-MS/MS.
-
Identify the peptide fragment that has been modified by TMTEED and pinpoint the exact amino acid residue (presumably cysteine) that has been covalently modified.[3]
Protocol 4: Isothermal Titration Calorimetry (ITC) for Thermodynamic and Kinetic Characterization
ITC can be used to measure the heat changes associated with the binding and covalent reaction of TMTEED with the enzyme, providing a complete thermodynamic and kinetic profile of the interaction.
Procedure:
-
Place the enzyme solution in the ITC sample cell.
-
Load the TMTEED solution into the injection syringe.
-
Perform a series of injections of TMTEED into the enzyme solution while monitoring the heat changes.
-
The initial injections will show heat changes due to binding and the covalent reaction. As the enzyme becomes saturated and inactivated, the heat changes will diminish.
-
The data can be analyzed to determine the binding affinity (K_D), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).[4]
-
For slow covalent inhibitors, ITC can also be used to measure the kinetics of the reaction in real-time by monitoring the heat flow as a function of time after a single injection of the inhibitor.
Data Presentation: Representative Kinetic and Thermodynamic Parameters
The following table provides a representative summary of the kind of quantitative data that can be obtained from the kinetic analysis of a covalent inhibitor like TMTEED. The values presented here are illustrative and based on data for known covalent inhibitors of cysteine proteases.
| Parameter | Description | Representative Value |
| IC₅₀ | Concentration of inhibitor causing 50% inhibition | 5.2 µM |
| K_I | Inhibitor concentration at half-maximal inactivation rate | 2.8 µM |
| k_inact | Maximal rate of inactivation | 0.15 min⁻¹ |
| k_inact/K_I | Second-order rate constant for inactivation | 8.9 x 10³ M⁻¹s⁻¹ |
| ΔH | Enthalpy of binding | -12.5 kcal/mol |
| ΔS | Entropy of binding | -15.8 cal/mol·K |
| K_D | Dissociation constant | 1.5 µM |
Conclusion: A Versatile Tool for Probing Enzyme Function
This compound, with its potential for covalent modification of enzyme active sites, represents a valuable tool for researchers in enzymology and drug discovery. The protocols outlined in this guide provide a comprehensive framework for the kinetic and mechanistic characterization of TMTEED as a putative covalent inhibitor. Through the systematic application of spectrophotometric, chromatographic, and calorimetric techniques, researchers can elucidate the inhibitory profile of this and other novel compounds, paving the way for the development of new therapeutic agents and a deeper understanding of enzyme function.
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Mittermaier, A. (2018, March 1). Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. Biocompare. [Link]
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van der Wouden, E. A., et al. (2021). Exploring the Versatility of the Covalent Thiol–Alkyne Reaction with Substituted Propargyl Warheads: A Deciding Role for the Cysteine Protease. Journal of the American Chemical Society, 143(17), 6439-6450. [Link]
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Willems, L. I., et al. (2012). Cysteine protease inhibition by nitrile-based inhibitors: a computational study. Frontiers in chemistry, 2, 85. [Link]
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Malvern Panalytical. (2017, October 2). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory. [Link]
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Verhelst, S. H. L. (2017). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 22(12), 2139. [Link]
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N,N,N'-Trimethyl-N'-thioethylethylene Diamine: A High-Potency Chelating Agent for Heavy Metal Sequestration
An Application Note and Comprehensive Protocols for Researchers
Abstract Heavy metal contamination of aqueous environments and biological systems represents a significant challenge in environmental science and medicine.[1][2] The development of effective chelating agents is paramount for the remediation of contaminated sites and the treatment of heavy metal poisoning.[3] This application note introduces N,N,N'-Trimethyl-N'-thioethylethylene Diamine (TMTEED), a structurally promising chelating agent for the sequestration of heavy metals. TMTEED incorporates both tertiary and secondary amine functionalities along with a thioether group, providing multiple coordination sites for metal ions.[4] This combination of hard (nitrogen) and soft (sulfur) donor atoms suggests a strong potential for high-affinity binding to a range of toxic heavy metals, including lead (Pb), mercury (Hg), and cadmium (Cd).[5][6] This document provides a detailed overview of the proposed mechanism of action of TMTEED, comprehensive protocols for its application in heavy metal removal, and methods for the evaluation of its chelation efficiency.
Introduction to this compound (TMTEED)
This compound (CAS No. 97816-89-2) is a versatile ligand with established applications in coordination chemistry.[4] Its molecular structure, featuring a flexible ethylenediamine backbone with methyl and thioethyl substitutions, makes it an excellent candidate for chelation. The presence of both nitrogen and sulfur donor atoms allows for the formation of stable, multi-dentate complexes with various metal ions.[4] While its applications in catalysis and synthesis are emerging, its potential as a heavy metal chelator remains a promising area of research.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 97816-89-2 | [4] |
| Molecular Formula | C₇H₁₈N₂S | [4] |
| Molecular Weight | 162.30 g/mol | [4] |
| Appearance | Liquid (predicted) | |
| Key Functional Groups | Tertiary Amine, Secondary Amine, Thioether | [4] |
Proposed Mechanism of Chelation
The efficacy of a chelating agent is determined by its ability to form stable, water-soluble complexes with metal ions, which can then be removed from a system.[3] TMTEED is postulated to act as a tridentate ligand, coordinating with heavy metal ions through its two nitrogen atoms and the sulfur atom of the thioether group. This multi-point attachment forms a stable five-membered chelate ring, which is thermodynamically favored.
The "hard and soft acids and bases" (HSAB) theory provides a framework for understanding the selectivity of TMTEED. Heavy metals such as Pb²⁺, Hg²⁺, and Cd²⁺ are considered "soft" acids and therefore exhibit a strong affinity for "soft" bases like the sulfur atom in the thioether group. The nitrogen atoms, being "harder" bases, can also contribute to the coordination, particularly with borderline acids. This dual-nature binding is hypothesized to result in high stability constants for the TMTEED-metal complexes.
Caption: Workflow for determining the optimal pH for chelation.
Protocol 2: Determination of Chelation Capacity
Objective: To determine the maximum amount of a heavy metal that can be chelated by a given amount of TMTEED.
-
Prepare a stock solution of the target heavy metal at a known concentration (e.g., 100 ppm) in deionized water, adjusted to the optimal pH determined in Protocol 1.
-
Prepare a stock solution of TMTEED (e.g., 100 mM) in deionized water.
-
Set up a series of test solutions with a fixed amount of TMTEED and varying concentrations of the heavy metal.
-
Equilibrate the solutions for 1 hour at room temperature with shaking.
-
Measure the final concentration of the unchelated heavy metal in each solution.
-
Plot the amount of metal chelated per unit of TMTEED against the initial metal concentration. The plateau of this curve represents the chelation capacity.
Data Interpretation and Expected Performance
While specific experimental data for TMTEED is not yet widely available, based on the known affinities of thioether and amine functional groups, a hypothetical performance profile can be projected. This should be validated experimentally using the protocols outlined above.
Table 2: Expected Chelation Affinity of TMTEED for Various Heavy Metals
| Heavy Metal Ion | Classification (HSAB) | Expected Affinity | Rationale |
| Hg²⁺ | Soft Acid | Very High | Strong covalent interaction with the soft thioether sulfur. |
| Pb²⁺ | Borderline/Soft Acid | High | Favorable interaction with both the thioether and amine groups. |
| Cd²⁺ | Soft Acid | High | Strong affinity for the thioether group. [6] |
| Cu²⁺ | Borderline Acid | High | Strong coordination with both nitrogen and sulfur donors is well-established for similar ligands. [4] |
| Zn²⁺ | Borderline Acid | Moderate | Forms stable complexes, but may be outcompeted by softer metals. [4] |
| As³⁺ | Soft Acid | High | Thiol-containing chelators are effective for arsenic. [7] |
Safety and Handling
As with all laboratory chemicals, TMTEED should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and disposal information, refer to the manufacturer's Safety Data Sheet (SDS). The safety precautions for similar compounds like N,N,N',N'-Tetramethylethylenediamine (TEMED) can serve as a useful reference. [8]
Conclusion
This compound presents a compelling profile as a next-generation chelating agent for heavy metal remediation. Its unique combination of amine and thioether functional groups suggests a high affinity and selectivity for a range of toxic heavy metals. The protocols provided in this application note offer a robust framework for researchers to systematically evaluate and validate the performance of TMTEED, paving the way for its potential application in environmental and biomedical fields.
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Application Notes & Protocols: The Strategic Integration of Thioether-Functionalized Diamine Ligands in the Synthesis of Advanced Metal-Organic Frameworks
Introduction: The Emerging Role of Thioether Ligands in MOF Chemistry
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1][2][3] Their high surface area, tunable porosity, and chemical versatility make them prime candidates for a wide range of applications, including gas storage, catalysis, sensing, and drug delivery.[4][5] The strategic selection of the organic linker is paramount as it dictates the final topology, pore environment, and functional properties of the MOF.
While extensive research has focused on carboxylate and azolate linkers, the incorporation of sulfur-containing functionalities, such as thioethers, into MOF structures is a rapidly advancing frontier.[1][2][6] Thioether groups, characterized by their soft sulfur donor atoms, offer unique electronic properties and a strong affinity for soft metal ions, as described by the Hard and Soft Acids and Bases (HSAB) principle.[1][6] This allows for the targeted synthesis of MOFs with enhanced stability, novel catalytic activities, and high selectivity for specific guest molecules.
This guide provides a comprehensive overview of the principles and a detailed protocol for the synthesis of MOFs using thioether-containing diamine ligands. While specific literature on the direct use of "N,N,N'-Trimethyl-N'-thioethylethylene Diamine" in MOF synthesis is not yet prevalent, the methodologies outlined herein are based on established protocols for analogous thioether-functionalized linkers and provide a robust framework for researchers exploring novel ligand systems. The inclusion of both a thioether and two amine functionalities in a ligand like this compound presents an exciting prospect for creating multifunctional MOFs with a complex interplay of properties.
Part 1: Foundational Principles of Thioether-MOF Synthesis
The successful synthesis of thioether-functionalized MOFs hinges on several key chemical principles that guide the selection of reagents and reaction conditions.
1.1 The HSAB Principle in MOF Assembly
The Hard and Soft Acids and Bases (HSAB) principle is a critical concept in the rational design of thioether-containing MOFs.[1][6] This principle states that hard acids prefer to coordinate with hard bases, and soft acids prefer to coordinate with soft bases.
-
Hard Acids: High positive charge, small size (e.g., Cr³⁺, Fe³⁺, Zr⁴⁺)
-
Soft Acids: Low positive charge, large size (e.g., Cu⁺, Ag⁺, Pd²⁺, Pt²⁺)
-
Hard Bases: Highly electronegative donor atom, low polarizability (e.g., O in carboxylates, N in primary amines)
-
Soft Bases: Less electronegative donor atom, high polarizability (e.g., S in thioethers)
In a ligand like this compound, the nitrogen atoms of the diamine are harder bases than the sulfur atom of the thioether. This differential affinity can be exploited to direct the framework assembly. For instance, using a hard metal ion like Zr⁴⁺ would likely result in coordination primarily through the harder amine or carboxylate groups (if the ligand were further functionalized), leaving the softer thioether group available for post-synthetic modification or as a site for selective guest binding. Conversely, a soft metal ion like Ag⁺ would show a stronger preference for the soft thioether sulfur, potentially leading to novel structural motifs.
1.2 Synthesis Methodologies
Several synthesis techniques can be employed to prepare thioether-functionalized MOFs, with the choice of method depending on the desired material properties and the stability of the precursors.
-
Solvothermal/Hydrothermal Synthesis: This is the most common method for MOF synthesis.[6][7] The metal salt and organic linker are dissolved in a solvent (or solvent mixture) and heated in a sealed vessel. The elevated temperature and pressure facilitate the crystallization of the MOF. For air- and moisture-sensitive ligands, this method can be adapted for use under an inert atmosphere.[6]
-
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation for rapid heating, which can significantly reduce the crystallization time from days to minutes.[8]
-
Mechanochemical Synthesis: This solvent-free or low-solvent method involves grinding the metal salt and organic linker together, often with a small amount of a liquid assisting grinding agent.[8] It is considered a green chemistry approach.
-
Post-Synthetic Modification (PSM): This powerful technique involves chemically modifying the MOF after its initial synthesis.[1][9] For thioether functionalities, this could involve synthesizing a MOF with a reactive group (e.g., an alkyl halide) and then reacting it with a thiol to introduce the thioether group. Alternatively, a MOF with open metal sites can be functionalized by coordinating a thioether-containing molecule.[10]
Part 2: Experimental Protocol - Solvothermal Synthesis of a Thioether-Functionalized MOF
This protocol provides a representative procedure for the synthesis of a thioether-functionalized MOF using a hypothetical diamine thioether ligand and a zirconium-based metal node, analogous to the well-known UiO-66 family of MOFs. This serves as a starting point for optimization with specific ligands like this compound.
2.1 Materials and Reagents
| Reagent | Formula | Purity | Supplier | Notes |
| Zirconium(IV) chloride | ZrCl₄ | 99.5% | Sigma-Aldrich | Handle in a glovebox or under an inert atmosphere due to its hygroscopic nature. |
| 2,5-bis(methylthio)terephthalic acid | C₁₀H₁₀O₄S₂ | >98% | Custom Synthesis | A representative thioether-functionalized dicarboxylic acid linker. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Anhydrous | Sigma-Aldrich | Use anhydrous solvent to prevent premature hydrolysis of the metal salt and formation of metal oxides. |
| Acetic Acid | CH₃COOH | Glacial | Fisher Scientific | Used as a modulator to control crystal growth and improve crystallinity. |
| Chloroform | CHCl₃ | ACS Grade | VWR | For solvent exchange. |
2.2 Step-by-Step Synthesis Procedure
-
Preparation of the Precursor Solution:
-
In a 20 mL scintillation vial, dissolve 61.5 mg (0.25 mmol) of 2,5-bis(methylthio)terephthalic acid in 10 mL of N,N-Dimethylformamide (DMF).
-
Add 0.86 mL (~15 mmol) of glacial acetic acid to the solution. Acetic acid acts as a modulator, competing with the linker for coordination to the metal center. This slows down the nucleation process, leading to larger, more well-defined crystals.
-
Sonicate the mixture for 10-15 minutes to ensure complete dissolution of the linker.
-
-
Addition of the Metal Precursor:
-
In a separate vial, dissolve 58.3 mg (0.25 mmol) of Zirconium(IV) chloride in 5 mL of DMF. This step should ideally be performed in an inert atmosphere (e.g., a glovebox) to prevent hydrolysis of the ZrCl₄.
-
Add the metal salt solution dropwise to the linker solution while stirring. A white precipitate may form upon mixing.
-
-
Solvothermal Reaction:
-
Seal the vial tightly with a Teflon-lined cap.
-
Place the vial in a preheated oven at 120 °C for 24 hours. The elevated temperature provides the necessary energy for the formation of the crystalline MOF structure.
-
-
Isolation and Purification:
-
After 24 hours, remove the vial from the oven and allow it to cool to room temperature. A white crystalline powder should be visible at the bottom of the vial.
-
Centrifuge the mixture at 8,000 rpm for 10 minutes to pellet the MOF crystals.[11]
-
Decant the supernatant and wash the solid product by re-dispersing it in 15 mL of fresh DMF and centrifuging again. Repeat this washing step three times to remove any unreacted precursors and residual modulator.[11][12]
-
-
Solvent Exchange and Activation:
-
After the final DMF wash, re-disperse the MOF powder in 15 mL of chloroform. Let it soak for 24 hours. This step is crucial to exchange the high-boiling DMF trapped within the MOF pores with a more volatile solvent.
-
Repeat the chloroform exchange two more times.
-
After the final exchange, collect the MOF powder by centrifugation and dry it under a high vacuum at 150 °C for 12 hours. This "activation" step removes the solvent from the pores, making the internal surface area accessible for gas adsorption or other applications.[13]
-
2.3 Visualizing the Workflow
Part 3: Characterization of Thioether-Functionalized MOFs
A suite of analytical techniques is essential to confirm the successful synthesis of the desired MOF and to evaluate its properties.
| Technique | Purpose | Expected Outcome for a Crystalline Thioether-MOF |
| Powder X-Ray Diffraction (PXRD) | To verify the crystallinity and phase purity of the synthesized material.[13][14] | A diffraction pattern with sharp peaks matching a simulated pattern from a known crystal structure or indicating the formation of a new crystalline phase. The absence of broad humps indicates high crystallinity. |
| N₂ Adsorption-Desorption Isotherms | To determine the surface area (BET), pore volume, and pore size distribution.[14][15] | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A high BET surface area (typically > 1000 m²/g) is expected. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of the organic linker and the coordination to the metal center.[14] | The spectrum should show the disappearance of the carboxylic acid O-H stretch and a shift in the C=O stretching frequency upon coordination to the zirconium cluster. Peaks corresponding to the C-S bond of the thioether should be present. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and confirm the removal of solvent molecules. | A weight loss step corresponding to the removal of guest solvents, followed by a plateau indicating the stable framework, and finally, decomposition at a high temperature (often > 350 °C). |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | To confirm the integrity of the organic linker after incorporation into the MOF. The MOF is digested in a deuterated acid (e.g., D₂SO₄/DMSO-d₆) to release the linker for analysis.[13] | The spectrum should match that of the pristine organic linker, confirming that the linker did not decompose during the solvothermal synthesis. |
Part 4: Applications in Drug Development
The unique properties of thioether-functionalized MOFs make them promising candidates for applications in drug development and delivery.[4][5]
-
Controlled Release: The tunable pore size and functionalizable surfaces allow for the encapsulation and controlled release of therapeutic agents.[5][16] The thioether groups can provide specific interaction sites for sulfur-containing drugs.
-
Targeted Delivery: The surface of the MOF can be functionalized with targeting moieties that direct the drug-loaded MOF to specific cells or tissues.[5]
-
Biocompatibility: While the toxicity of any new material must be rigorously evaluated, many MOFs are synthesized from biocompatible metals and organic linkers.[5] The thioether functionality, being present in biological molecules like methionine, is not inherently toxic.
-
Enhanced Loading of Specific Drugs: The soft nature of the thioether group can be exploited to enhance the loading capacity of drugs that also contain soft atoms or functional groups, through favorable van der Waals or dipole-dipole interactions.
Part 5: Logical Relationships in Thioether-MOF Design
The design of a functional thioether-MOF for a specific application, such as drug delivery, involves a series of logical considerations.
Conclusion and Future Outlook
The incorporation of thioether functionalities into Metal-Organic Frameworks represents a significant step towards the rational design of advanced materials. While the specific ligand this compound remains a novel candidate for exploration, the principles and protocols outlined in this guide provide a solid foundation for its investigation. The interplay between the hard amine and soft thioether donors within such a ligand could lead to MOFs with unprecedented structural complexity and functionality. As synthetic methods become more refined, the targeted creation of thioether-functionalized MOFs will undoubtedly unlock new possibilities in catalysis, selective separations, and particularly in the sophisticated realm of drug delivery systems.
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- 2. Thiol and thioether-based metal-organic frameworks: synthesis, structure, and multifaceted applications. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Metal-Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiol and thioether-based metal–organic frameworks: synthesis, structure, and multifaceted applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ossila.com [ossila.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
- 12. protocols.io [protocols.io]
- 13. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of MOF-Derived Mono-, Bi- and Trimetallic Fe, Zn and Cu Oxides for Microwave-Assisted Benzyl Alcohol Oxidation | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. drpress.org [drpress.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Byproduct Formation in N,N,N'-Trimethyl-N'-thioethylethylene Diamine Synthesis
Welcome to the technical support center for the synthesis of N,N,N'-Trimethyl-N'-thioethylethylene Diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this important diamine derivative. By understanding the reaction mechanisms and potential pitfalls, you can optimize your reaction conditions to minimize byproduct formation and improve yield and purity.
This guide provides a structured approach to troubleshooting, focusing on the underlying chemical principles to empower you to make informed decisions in your experimental work.
Troubleshooting Workflow Overview
Before diving into specific issues, the following flowchart provides a high-level overview of a typical troubleshooting process for the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, presented in a question-and-answer format.
Part 1: Issues Related to the Methylation Step
A common synthetic approach involves the initial methylation of an ethylenediamine precursor.
Q1: My analysis shows a significant amount of a byproduct with a mass corresponding to N,N,N',N'-tetramethylethylenediamine. What is causing this, and how can I prevent it?
A1: The formation of N,N,N',N'-tetramethylethylenediamine is a classic example of over-methylation. This occurs when the methylating agent (e.g., methyl iodide) reacts with the desired N,N,N'-trimethylethylenediamine intermediate before the thioethylation step can take place.
Causality: The secondary amine in N,N,N'-trimethylethylenediamine is still nucleophilic and can compete with the remaining primary or secondary amines for the methylating agent, especially if there is a localized excess of the methylating agent or if the reaction temperature is too high.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of the methylating agent. An optimal molar ratio of ethylenediamine to methyl iodide is crucial to minimize the formation of the tetramethylated byproduct. A ratio of approximately 1:3 should be targeted to favor the trimethylated product.[1]
-
Slow Addition: Add the methylating agent slowly and at a controlled rate to the reaction mixture. This prevents localized high concentrations that can lead to over-alkylation.
-
Temperature Control: Maintain a lower reaction temperature (e.g., 40-50°C) to reduce the rate of the competing over-methylation reaction.[1]
-
pH Control: In aqueous conditions, maintaining a controlled pH with a base like sodium hydroxide can help manage the reactivity of the different amine species.
Q2: I'm observing unreacted ethylenediamine or mono/di-methylated intermediates in my crude product. How can I drive the reaction to the desired trimethylated stage?
A2: Incomplete methylation is another common issue, often stemming from insufficient reactivity or deactivation of the starting material.
Causality: This can be caused by using a less reactive methylating agent, insufficient reaction time or temperature, or the formation of amine salts that are less nucleophilic.
Troubleshooting Steps:
-
Increase Reaction Time/Temperature: Gradually increase the reaction time or temperature to promote complete methylation. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.
-
Choice of Base: Ensure a suitable base (e.g., potassium carbonate, triethylamine) is present in sufficient quantity to neutralize any acid formed during the reaction (e.g., HI from methyl iodide), thus keeping the amines in their more reactive freebase form.
-
Solvent Selection: Use a solvent that ensures all reactants are well-dissolved. For N-alkylation of amines, polar aprotic solvents like DMF or acetonitrile are often effective.
-
Protecting Group Strategy: For a more controlled synthesis, consider protecting one of the primary amines of ethylenediamine with a group like benzyl chloroformate. This allows for controlled methylation of the other amine, followed by deprotection and subsequent thioethylation.[1]
Part 2: Issues Related to the Thioethylation Step
The introduction of the thioethyl group is a critical step where various side reactions can occur. A likely method for this step is the reaction of the N,N,N'-trimethylethylenediamine intermediate with a thioethylating agent such as 2-bromoethyl sulfide or through a reaction involving 2-mercaptoethylamine.
Q3: I am seeing a significant byproduct that appears to be a disulfide. What is the cause and how can I avoid it?
A3: Disulfide formation is a common side reaction when working with thiols, such as 2-mercaptoethylamine, which can be used in a one-pot synthesis.[1]
Causality: Thiols are susceptible to oxidation, especially in the presence of air (oxygen) and at elevated temperatures or basic pH. This leads to the formation of a disulfide bond between two thiol molecules.
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Control pH: While a basic medium is often required to deprotonate the thiol to the more nucleophilic thiolate, excessively high pH can accelerate oxidation. Maintain a moderately basic pH.
-
Use of a Protected Thiol: Consider using a protected thiol that can be deprotected in situ. This minimizes the exposure of the free thiol to oxidative conditions.[2]
Q4: My yield is low, and I suspect side reactions with my thioethylating agent (e.g., 2-bromoethyl sulfide). What are the possible side reactions?
A4: 2-Bromoethyl sulfide and similar electrophilic thioethylating agents can participate in side reactions other than the desired N-alkylation.
Causality: The thioether sulfur in 2-bromoethyl sulfide is nucleophilic and can potentially react with another molecule of the alkylating agent, leading to the formation of sulfonium salts and other complex byproducts. Additionally, elimination reactions can compete with the desired substitution.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Lowering the reaction temperature can favor the desired SN2 reaction over elimination and other side reactions.
-
Choice of Solvent: The choice of solvent can influence the reaction pathway. Polar aprotic solvents generally favor SN2 reactions.
-
Alternative Thioethylating Agents: If side reactions persist, consider alternative thioethylating agents. For example, reacting N,N,N'-trimethylethylenediamine with ethylene sulfide (thiirane) can be a more direct route, although it requires careful handling due to the reactivity and toxicity of thiiranes.
Reaction Mechanism and Byproduct Formation Pathways
The following diagram illustrates a plausible synthetic pathway for this compound and highlights potential byproduct formation.
Caption: Plausible reaction pathway and common byproduct formations.
Summary of Key Reaction Parameters and Troubleshooting
| Parameter | Recommended Condition | Potential Issue if Deviated | Troubleshooting Action |
| Methylating Agent Stoichiometry | ~3 equivalents | Over-methylation (excess) or incomplete reaction (insufficient) | Adjust molar ratio precisely. |
| Reaction Temperature | 40-50°C for one-pot synthesis | Higher temps can lead to over-methylation and other side reactions. | Lower the temperature and monitor reaction progress. |
| Atmosphere (for thiol reactions) | Inert (Nitrogen or Argon) | Oxidation of thiols to disulfides. | Degas solvents and maintain an inert atmosphere. |
| pH (for thiol reactions) | Moderately Basic | Very high pH can accelerate thiol oxidation. | Buffer the reaction or use a weaker base. |
| Solvent | Anhydrous, polar aprotic (e.g., DMF, Acetonitrile) | Poor solubility of reactants; promotion of side reactions. | Screen alternative solvents for optimal solubility and reactivity. |
Experimental Protocols
Protocol 1: Stepwise Synthesis of this compound
-
Protection (Optional but Recommended for Control): To a solution of ethylenediamine (1 equivalent) in a suitable solvent (e.g., dichloromethane), add benzyl chloroformate (1 equivalent) dropwise at 0°C. Allow to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Methylation: To the protected ethylenediamine, add potassium carbonate (excess) and methyl iodide (3 equivalents). Reflux the mixture until the reaction is complete.
-
Deprotection: Remove the protecting group (e.g., by catalytic hydrogenation for a benzyl carbamate group).
-
Thioethylation: To the resulting N,N,N'-trimethylethylenediamine in an anhydrous solvent under an inert atmosphere, add a base (e.g., triethylamine) and 2-bromoethyl ethyl sulfide (1.1 equivalents). Stir at room temperature or with gentle heating until the reaction is complete.
-
Work-up and Purification: Quench the reaction, perform an aqueous work-up, and purify the crude product by distillation or column chromatography.
Protocol 2: One-Pot Synthesis
-
In a reaction vessel under an inert atmosphere, dissolve ethylenediamine (1 equivalent) in a suitable solvent.
-
Cool the solution and add 2-mercaptoethylamine (1 equivalent).
-
Slowly add methyl iodide (3 equivalents) while maintaining the temperature between 40-50°C.[1]
-
After the addition is complete, stir the reaction mixture at the same temperature until completion (monitor by LC-MS).
-
Perform an appropriate aqueous work-up to remove salts and purify the product.
References
-
American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thioether Formation. Retrieved from [Link]
Sources
Technical Support Center: Purification of N,N,N'-Trimethyl-N'-thioethylethylene Diamine
Welcome to the technical support guide for N,N,N'-Trimethyl-N'-thioethylethylene Diamine (TMTEED). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the purification of this versatile diamine. Here, we address common challenges and frequently asked questions in a direct, problem-solution format, grounded in established chemical principles and field-proven techniques.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties of this compound?
A1: this compound, CAS No. 97816-89-2, is a functionalized diamine with increasing relevance in drug delivery systems and as a bidentate ligand in coordination chemistry.[1] Its dual nitrogen and sulfur donor sites make it a unique building block.[1] Understanding its physical and chemical properties is the first step toward effective purification and handling.
| Property | Value | Source |
| Molecular Formula | C₇H₁₈N₂S | [1][2] |
| Molecular Weight | 162.30 g/mol | [1][2] |
| CAS Number | 97816-89-2 | [1][2] |
| Predicted Boiling Point | 194.2 ± 20.0 °C (at 760 mmHg) | [2] |
| Boiling Point (Reduced Pressure) | 95–98 °C (at 0.5–1.0 mmHg) | [1] |
| Predicted Density | 0.940 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 10.50 ± 0.10 | [2] |
Q2: What are the most common impurities I should expect in a crude sample of TMTEED?
A2: Impurities in TMTEED typically originate from the synthetic route, which often involves the stepwise alkylation of ethylenediamine.[1] The nature and quantity of these impurities are highly dependent on reaction conditions, particularly stoichiometry.
-
Unreacted Starting Materials: Residual ethylenediamine or its partially methylated precursors.
-
Over-Alkylation Byproducts: The most common byproduct is N,N,N',N'-tetramethylethylenediamine (TMEDA), which arises from the addition of a fourth methyl group.[1] Quaternary ammonium salts can also form if excess methylating agent is used.[1]
-
Incomplete Thioethylation: Intermediates like N,N,N'-trimethylethylenediamine will be present if the thioethylation step is not driven to completion.
-
Solvent and Reagent Residues: Residual solvents or inorganic salts from the workup.
-
Degradation Products: Amines are susceptible to degradation through reaction with atmospheric components.
-
Carbamates: Formed by the reaction of the amine with atmospheric carbon dioxide (CO₂). This is a common issue with basic amines like ethylenediamine.[3][4]
-
Water: Amines are often hygroscopic and can absorb atmospheric moisture.[3][4]
-
Oxidation Products: The thioether group is susceptible to oxidation, especially if not handled under an inert atmosphere.[1]
-
Q3: Which analytical techniques are best for assessing the purity of TMTEED?
A3: A multi-technique approach is recommended for a comprehensive purity assessment. No single method can definitively identify all potential impurities.
| Analytical Technique | Purpose & Expected Results |
| ¹H and ¹³C NMR | Structural Confirmation & Impurity ID. Provides a detailed map of the molecule. Look for characteristic singlets for the N-CH₃ groups (~2.2–2.5 ppm) and multiplets for the ethylene backbone (~2.8–3.5 ppm).[1] The absence of signals corresponding to byproducts like TMEDA is a key indicator of purity. |
| HPLC (Reversed-Phase) | Quantitative Purity Assessment. A C18 column with a mobile phase like acetonitrile/water and UV detection (e.g., 254 nm) can quantify purity. A pure sample should show a single, sharp peak.[1] |
| GC-MS | Detection of Volatile Impurities. Ideal for identifying and quantifying volatile byproducts such as TMEDA or unreacted starting materials. A method adapted from similar compounds would use a DB-624 capillary column with a flame ionization detector (FID).[5] |
| FT-IR Spectroscopy | Functional Group Confirmation. Confirms the presence of key functional groups. Look for N–CH₃ (~2800 cm⁻¹) and C–S (~650 cm⁻¹) stretching vibrations. The absence of a broad NH peak (~3300 cm⁻¹) indicates complete alkylation.[1] |
Q4: How should I properly store purified this compound to prevent degradation?
A4: Due to its reactivity with air and moisture, stringent storage conditions are critical.
-
Inert Atmosphere: Always store under a dry, inert atmosphere such as argon or nitrogen.[3] This prevents the formation of carbamates from CO₂ and degradation from moisture.
-
Container: Use a tightly sealed amber glass bottle to protect from light, which can catalyze oxidation of the thioether group.
-
Temperature: Store in a cool, dark place. For long-term storage, refrigeration is recommended.
-
Handling: When accessing the compound, use Schlenk lines or a glovebox to maintain an inert atmosphere and prevent the introduction of contaminants.[3]
Troubleshooting Guide for Purification
This section addresses specific issues you may encounter during the purification of TMTEED, providing the underlying cause and a validated protocol for resolution.
Issue 1: My crude product has low purity with significant byproducts.
-
Symptom: NMR and GC-MS analysis of the crude reaction mixture shows a complex mixture, including a significant peak corresponding to N,N,N',N'-tetramethylethylenediamine (TMEDA).
-
Root Cause Analysis: The primary cause is almost always suboptimal stoichiometry during synthesis. An excess of the methylating agent (e.g., methyl iodide) leads to over-alkylation and the formation of TMEDA and even quaternary ammonium salts.[1] Conversely, insufficient methylating agent results in incomplete reaction.
-
Corrective Action: Stoichiometric Control
-
Molar Ratio is Key: An optimal molar ratio of approximately 1:3:1 (ethylene diamine: methylating agent: thioethylating agent) is recommended to minimize the formation of TMEDA.[1]
-
Controlled Addition: Add the alkylating and thioethylating agents slowly and in a stepwise manner. This helps to control the exothermicity of the reaction and favor the desired product.
-
Temperature Management: Maintain stringent temperature control (e.g., 40–60°C for thioethylation) to prevent undesirable side reactions.[1]
-
Caption: Synthetic pathway and common side reactions.
Issue 2: Purification by distillation is proving ineffective.
-
Symptom: The distilled product is still impure, or you observe charring and decomposition in the distillation flask.
-
Root Cause Analysis: Amines can be challenging to purify via distillation due to their high boiling points, potential for azeotrope formation, and thermal instability.
-
Corrective Action: Fractional Distillation Under Reduced Pressure
-
Why it works: Reducing the pressure significantly lowers the boiling point of the compound, preventing thermal decomposition.[1] Fractional distillation provides the necessary theoretical plates to separate compounds with close boiling points, such as TMTEED and the byproduct TMEDA.
-
Experimental Protocol:
-
Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column (or other fractionating column) and a vacuum pump protected by a cold trap.
-
Drying: Ensure the crude material is reasonably dry before distillation. If water is present, it can form an azeotrope. Pre-drying with a suitable agent like KOH may be necessary.[4]
-
Pressure: Reduce the pressure to between 0.5 and 1.0 mmHg.
-
Heating: Gently heat the distillation flask using an oil bath.
-
Fraction Collection:
-
Collect and discard any initial low-boiling fractions (forerun), which may contain residual solvents or other volatile impurities.
-
Carefully collect the main fraction boiling at 95–98°C under these conditions.[1]
-
Monitor the head temperature closely. A sharp, stable boiling point indicates a pure fraction.
-
-
Shutdown: Allow the system to cool completely before slowly reintroducing air to prevent atmospheric contaminants from being drawn into the purified product.
-
-
Caption: Workflow for vacuum fractional distillation.
Issue 3: Column chromatography results in poor separation.
-
Symptom: The product elutes as a broad band, often tailing, or co-elutes with impurities on a standard silica gel column.
-
Root Cause Analysis: The basic amine groups on TMTEED can interact strongly and irreversibly with the acidic silanol groups on the surface of standard silica gel. This leads to poor peak shape (tailing) and can even cause on-column degradation.
-
Corrective Action: Deactivated Silica Gel Chromatography
-
Why it works: Deactivating the silica gel by adding a small amount of a basic modifier, like triethylamine (TEA), to the eluent neutralizes the acidic sites. This prevents strong interactions, allowing the compound to move through the column smoothly and resulting in sharp, well-resolved peaks.
-
Experimental Protocol:
-
Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).
-
Eluent Preparation: Prepare the mobile phase, such as a hexane-ethyl acetate mixture. A 7:3 ratio of hexane to ethyl acetate has been shown to be effective.[1] Crucially, add 0.5-1.0% triethylamine (v/v) to this mixture.
-
Column Packing: Pack the column with the prepared eluent to ensure it is fully equilibrated with the triethylamine.
-
Sample Loading: Dissolve the crude TMTEED in a minimal amount of the eluent and load it onto the column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC or HPLC.
-
Product Isolation: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. The triethylamine is volatile and should be easily removed.
-
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | 97816-89-2 [amp.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. publications.iupac.org [publications.iupac.org]
- 5. CN108008034A - Method for detecting the purity of N,N,N'-trimethylethylenediamine by gas chromatography - Google Patents [patents.google.com]
Improving yield and purity of "N,N,N'-Trimethyl-N'-thioethylethylene Diamine"
Welcome to the technical support center for the synthesis and purification of N,N,N'-Trimethyl-N'-thioethylethylene Diamine (TMTEEDA). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your experimental outcomes. Our focus is on practical, field-proven insights to enhance both the yield and purity of this versatile compound.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise during the synthesis and handling of this compound.
Q1: What are the primary synthetic routes for this compound?
A1: The synthesis typically involves a stepwise alkylation of ethylenediamine or its derivatives. A common and effective strategy is the reaction of N,N-dimethylaminoethyl chloride hydrochloride with an aqueous solution of methylamine.[1] This is followed by the introduction of the thioethyl group. Another plausible route involves the initial protection of one primary amine group of ethylenediamine to prevent over-alkylation, followed by methylation and then thioethylation.[2]
Q2: What are the most significant challenges that affect the yield and purity of the final product?
A2: Key challenges include preventing the formation of quaternary ammonium salts during the methylation step and ensuring regioselectivity during the introduction of the thioethyl group.[2] Over-methylation can be a significant issue, leading to the formation of N,N,N',N'-tetramethylethylenediamine as a byproduct.[2] Additionally, the thiol group can be susceptible to oxidation, which can lead to disulfide impurities.
Q3: What are the optimal reaction conditions to maximize yield and purity?
A3: The choice of solvent and temperature is critical. Polar aprotic solvents like dimethylformamide (DMF) have been shown to improve reaction efficiency, with studies indicating an 18% increase in methylation efficiency compared to tetrahydrofuran (THF).[2] A reaction temperature in the range of 60-80°C is often optimal for the methylation step.[2] For the thioethylation step, stringent temperature control between 40-50°C is recommended to minimize side reactions.[2]
Q4: How can I effectively monitor the reaction progress and assess the purity of my compound?
A4: Reaction progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For purity assessment, a combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection is a reliable method to determine homogeneity.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are essential for structural confirmation and the identification of any residual starting materials or byproducts.[2]
Q5: What are the expected spectral data for pure this compound?
A5: The following table summarizes the expected spectral characteristics for the purified compound:
| Analytical Method | Expected Data |
| ¹H NMR | Methyl groups: Singlets at δ ~2.2–2.5 ppm (N–CH₃) and δ ~2.7–3.0 ppm (N–CH₂–S). Ethylene backbone: Multiplets for –CH₂– groups (δ ~2.8–3.5 ppm). Thioethyl group: –S–CH₂– protons appear as a triplet (δ ~1.6–1.8 ppm) and –CH₂–S– as a multiplet (δ ~2.5–3.0 ppm).[2] |
| ¹³C NMR | Spectral data should be compared with predicted values to confirm the carbon skeleton and the absence of impurities. |
| IR Spectroscopy | Stretching vibrations for N–CH₃ (~2800 cm⁻¹), C–S (~650 cm⁻¹). The absence of a broad peak around 3300 cm⁻¹ would indicate the absence of unreacted secondary amine.[2] |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of 162.3 g/mol should be observed. |
Troubleshooting Guides
This section provides a structured approach to resolving specific issues you may encounter during your experiments.
Issue 1: Low Product Yield
Low yield can be a frustrating issue. The following Q&A format will guide you through potential causes and their solutions.
Q: My final yield is significantly lower than expected. What could be the cause?
A: Low yield can stem from several factors, including incomplete reactions, competing side reactions, or loss of product during the work-up and purification stages. Let's break down these possibilities.
Q: How can I determine if my reaction has gone to completion and what steps can I take to ensure it does?
A: An incomplete reaction is a common cause of low yield.
-
Monitoring the Reaction: Regularly monitor the consumption of starting materials using TLC or GC-MS. If the starting material spot or peak remains prominent after the expected reaction time, the reaction is likely incomplete.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. For the synthesis of this compound, a reaction time of 12-16 hours is often necessary.[2]
-
Temperature: The reaction temperature should be maintained within the optimal range. For methylation, 60-80°C in DMF is recommended, while thioethylation benefits from a more controlled temperature of 40-50°C.[2]
-
Catalyst: The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance reaction rates.[2]
Q: I suspect side reactions are consuming my starting materials and reducing my yield. What are the common side reactions and how can I minimize them?
A: Side reactions are a major contributor to reduced yields. The following diagram illustrates the desired reaction pathway and potential side reactions.
Caption: Synthetic pathway and potential side reactions.
-
Control of Stoichiometry: A molar ratio of 1:3:1 for ethylenediamine:methyl iodide:2-bromoethyl sulfide is considered optimal to minimize byproducts like N,N,N',N'-tetramethylethylenediamine.[2] Using more than three equivalents of the methylating agent can lead to the formation of quaternary ammonium salts.[2]
-
Temperature Control: As mentioned, maintaining the recommended temperature ranges for each step is crucial to prevent unwanted side reactions.[2]
-
Choice of Base: The use of a mild base such as potassium carbonate can help to avoid the formation of undesired byproducts.
Q: I seem to be losing a significant amount of product during the extraction and work-up phase. What are the best practices to minimize this loss?
A: The work-up procedure is a critical step where product loss can easily occur.
-
pH Adjustment: Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction to ensure the amine product is in its free base form and will partition into the organic layer.
-
Solvent Selection for Extraction: Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions with smaller volumes of solvent to ensure complete recovery of the product from the aqueous phase.
-
Emulsion Formation: If an emulsion forms during extraction, it can be broken by adding a small amount of brine or by filtering the mixture through a pad of celite.
Issue 2: Low Purity and Presence of Impurities
Achieving high purity is essential, especially for applications in drug development. This section will help you identify and eliminate common impurities.
Q: My final product shows multiple peaks on HPLC/GC or extra signals in the NMR spectrum. How can I identify and remove these impurities?
A: The presence of impurities is a common problem that can often be resolved through careful control of reaction conditions and appropriate purification techniques.
Q: How do I deal with unreacted starting materials in my final product?
A: The presence of starting materials indicates an incomplete reaction.
-
Reaction Optimization: Revisit the reaction conditions as described in the "Low Yield" section to drive the reaction to completion.
-
Purification: Unreacted starting materials can often be removed through purification.
-
Column Chromatography: Silica gel column chromatography using a hexane-ethyl acetate (7:3) eluent system can achieve purities greater than 98%.[2]
-
Distillation: Fractional distillation under reduced pressure (0.5–1.0 mmHg) is effective for separating the target compound from lower-boiling impurities. The boiling point of this compound under these conditions is 95–98°C.[2]
-
Q: My product seems to contain a highly polar impurity that I suspect is a quaternary ammonium salt. How can I avoid its formation and remove it?
A: The formation of quaternary ammonium salts is a common side reaction during methylation.
-
Controlled Addition of Methylating Agent: Add the methylating agent (e.g., methyl iodide) dropwise and at a controlled temperature to avoid localized high concentrations that can lead to over-methylation.
-
Stoichiometry: Strictly adhere to the optimal stoichiometric ratios. An excess of the methylating agent is a primary cause of quaternization.[2]
-
Removal: Quaternary ammonium salts are highly polar and will remain in the aqueous layer during extraction if the work-up is performed correctly.
Q: I have identified an impurity that I believe is a disulfide. What causes this and how can I prevent it?
A: The thiol group is susceptible to oxidation, which can lead to the formation of disulfide byproducts.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Reducing Agent during Work-up: A small amount of a mild reducing agent, such as sodium thiosulfate, can be added during the aqueous work-up to reduce any disulfide that may have formed back to the thiol.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis and purification of this compound.
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethylenediamine in a suitable polar aprotic solvent such as DMF.[2]
-
Methylation: Add potassium carbonate as a base. Cool the mixture in an ice bath and slowly add three equivalents of methyl iodide dropwise.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-80°C and stir for 12-16 hours.[2] Monitor the reaction by TLC or GC-MS.
-
Thioethylation: After cooling the reaction mixture, add 2-bromoethyl sulfide. Heat the mixture to 40-50°C and stir for another 12-16 hours.[2]
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Make the solution basic (pH > 10) with a saturated sodium hydroxide solution.
-
Extraction: Extract the aqueous layer three times with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel using a hexane-ethyl acetate (7:3) slurry.
-
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the hexane-ethyl acetate (7:3) mixture, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[2]
Caption: Workflow for purification by column chromatography.
References
- CN110563591A - Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine - Google P
Sources
Technical Support Center: N,N,N'-Trimethyl-N'-thioethylethylene Diamine Catalyst Systems
Welcome to the technical support center for N,N,N'-Trimethyl-N'-thioethylethylene Diamine (referred to herein as Me3TREN-S) catalyst systems. This guide is designed for researchers, scientists, and drug development professionals utilizing this versatile ligand in metal-catalyzed reactions, particularly in controlled radical polymerizations like Atom Transfer Radical Polymerization (ATRP). We will explore the common challenges of catalyst deactivation and provide robust, field-proven strategies for troubleshooting and regeneration.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the Me3TREN-S ligand and its role in catalysis, focusing on the common deactivation pathways observed in related copper-amine systems.
Q1: What is the primary role of this compound (Me3TREN-S) in catalysis?
A1: Me3TREN-S is a multidentate ligand, meaning it can bind to a metal center through multiple atoms—in this case, its nitrogen and sulfur atoms. In copper-catalyzed ATRP, its primary function is to form a complex with a copper(I) halide (e.g., CuBr). This complex is the active catalyst, or activator, which reversibly abstracts a halogen atom from a dormant polymer chain to generate a propagating radical. The ligand's structure is crucial as it determines the solubility and redox potential of the copper complex, thereby controlling the polymerization rate and the degree of control over the final polymer architecture.[1][2][3]
Q2: What are the typical visual cues of catalyst deactivation in a copper/Me3TREN-S catalyzed polymerization?
A2: The most common deactivation pathway in copper-mediated ATRP is the oxidation of the active Cu(I) activator to the inactive Cu(II) deactivator state.[4] This process is often visually indicated by a color change in the reaction mixture.
-
Active Cu(I)/Me3TREN-S Complex: These complexes are typically colorless or lightly colored.
-
Inactive Cu(II)/Me3TREN-S Complex: As Cu(II) species accumulate, the solution often turns blue or green.[5] A stalled reaction, where monomer consumption ceases, accompanied by this color change is a strong indicator of catalyst deactivation.
Q3: What are the primary causes of catalyst deactivation?
A3: Catalyst deactivation stems from the irreversible formation of the Cu(II) species, which builds up due to unavoidable radical termination reactions.[4] Key contributing factors include:
-
Oxygen Contamination: Oxygen is a major inhibitor and rapidly oxidizes the Cu(I) activator to the inactive Cu(II) state, effectively halting the polymerization.[5]
-
Impurities: Inhibitors present in the monomer or solvent can also lead to termination reactions. Monomers should be purified, for instance, by passing them through a column of basic alumina.[5]
-
Excessive Temperature: While higher temperatures can increase polymerization rates, they can also accelerate side reactions and potentially lead to ligand or complex decomposition.[6]
Q4: Is it possible to regenerate the active Cu(I)/Me3TREN-S catalyst?
A4: Yes. Several modern ATRP techniques are designed specifically to continuously regenerate the Cu(I) activator from the accumulated Cu(II) deactivator. These methods allow for the use of significantly lower catalyst concentrations (ppm levels). The most prominent techniques are:
-
ARGET (Activators Re-Generated by Electron Transfer) ATRP: This method uses a reducing agent (e.g., ascorbic acid, tin(II) ethylhexanoate) to continuously reduce the Cu(II) complex back to the active Cu(I) state.[4][7]
-
ICAR (Initiators for Continuous Activator Regeneration) ATRP: This technique employs conventional radical initiators (like AIBN) to slowly generate radicals that reduce the Cu(II) species.[1][3]
-
SARA (Supplemental Activator and Reducing Agent) ATRP: This approach often uses a zerovalent metal, like Cu(0) wire or powder, which acts as both a supplemental activator and a reducing agent for the Cu(II) complex.[7]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during polymerizations using Me3TREN-S/copper catalyst systems.
Problem 1: Polymerization is extremely slow or fails to initiate.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Oxygen Contamination | Review your degassing procedure. Was the reaction mixture adequately purged with inert gas (Argon or Nitrogen) or subjected to freeze-pump-thaw cycles? | Thoroughly deoxygenate the reaction mixture. For sensitive systems, use at least three freeze-pump-thaw cycles. For purging, extend the time to at least 30-60 minutes.[5] |
| Impure Reagents | Have the monomer and solvent been purified to remove inhibitors and water? Is the copper salt fresh and free of oxidation? | Purify the monomer by passing it through a basic alumina column. Use anhydrous and deoxygenated solvents. Recrystallize the copper halide if it appears discolored.[5] |
| Inefficient Catalyst Complex Formation | Did you observe the characteristic color change upon mixing the copper salt and Me3TREN-S ligand prior to adding other reagents? | Ensure the catalyst and ligand are pre-mixed in the solvent to allow for complex formation before adding the monomer and initiator.[5] |
| Low Catalyst Activity | Is the chosen reaction temperature appropriate for the monomer and initiator system? | Consider a modest increase in the reaction temperature to enhance the rate constants for both activation and propagation.[5] Alternatively, if significant Cu(II) buildup is suspected, introduce a reducing agent to regenerate the active catalyst (see Regeneration Protocol). |
Problem 2: The final polymer has a much higher molecular weight than targeted and a broad molecular weight distribution (high PDI/Đ).
| Potential Cause | Diagnostic Check | Recommended Solution |
| Low Initiator Efficiency | Is the initiator fully soluble in the reaction mixture? Is its structure appropriate for the monomer being used? | Select an initiator with a structure similar to the propagating radical and ensure its complete solubility. |
| Low Concentration of Active Propagating Radicals | This is the most common cause, often linked to premature termination or slow initiation. | This issue points to a low concentration of active propagating chains relative to the initiator. This is often caused by the accumulation of the Cu(II) deactivator, which shifts the ATRP equilibrium too far towards the dormant species.[4][6] The solution is to regenerate the Cu(I) activator. Implement an ARGET or ICAR ATRP strategy by adding a small amount of a reducing agent or a radical initiator, respectively.[3][5] |
| Immobilized or Sterically Hindered Catalyst | Though less common in homogeneous systems, if the catalyst complex precipitates or has low mobility, the deactivation process becomes inefficient. | Ensure all components remain soluble throughout the reaction. If precipitation is observed, a change in solvent may be necessary. In heterogeneous systems, low mobility is a known issue that can lead to poor control.[8] |
Problem 3: The final polymer product is colored (blue/green).
| Potential Cause | Diagnostic Check | Recommended Solution |
| Residual Copper Catalyst | The blue/green color is characteristic of the oxidized Cu(II)/Me3TREN-S complex remaining in the polymer. | The residual catalyst can be removed by passing a solution of the polymer through a short column of neutral or basic alumina.[9] Alternatively, precipitation of the polymer into a non-solvent (like methanol or hexane, depending on the polymer) can effectively leave the catalyst behind in the supernatant.[9] For more rigorous removal, stirring the polymer solution with an ion-exchange resin is highly effective.[9] |
Part 3: Key Experimental Protocols & Visual Guides
Catalyst Deactivation and Regeneration Cycle
The core of ATRP relies on a dynamic equilibrium between active (radical) and dormant species. Deactivation occurs when this equilibrium is irreversibly shifted towards the dormant side due to the buildup of the Cu(II) deactivator. Regeneration techniques aim to reverse this by reducing Cu(II) back to Cu(I).
Caption: ATRP equilibrium and the competing pathways of deactivation and regeneration.
Troubleshooting Decision Workflow
Use this flowchart to systematically diagnose polymerization issues.
Caption: A decision tree for troubleshooting common ATRP issues.
Protocol: In Situ Catalyst Regeneration via ARGET ATRP
This protocol describes a typical ARGET ATRP procedure for synthesizing a well-defined polymer (e.g., polystyrene) using a Me3TREN-S/Cu(II) complex, where the active catalyst is generated and regenerated in situ. This method is robust against small amounts of oxygen and allows for very low catalyst concentrations.
Materials:
-
Styrene (monomer), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB, initiator)
-
Copper(II) Bromide (CuBr₂)
-
This compound (Me3TREN-S, ligand)
-
Ascorbic Acid (Vitamin C, reducing agent)
-
Anisole (solvent)
-
Schlenk flask, magnetic stir bar, rubber septa, syringes, and inert gas (Argon or Nitrogen) line.
Procedure:
-
Catalyst/Ligand Preparation: In a small vial, add CuBr₂ (e.g., 5 mg, corresponding to ~50 ppm relative to monomer) and the Me3TREN-S ligand in a 1:1 molar ratio. Add a small amount of anisole (e.g., 1 mL) and stir to form the blue/green Cu(II) complex.
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the monomer (e.g., 10 mL), the initiator (EBiB, amount calculated for the desired molecular weight), the reducing agent (ascorbic acid, typically 0.5 to 1 molar equivalent relative to CuBr₂), and the remaining solvent (e.g., 9 mL anisole).
-
Degassing: Seal the flask with a rubber septum and purge the solution with Argon or Nitrogen for 30 minutes while stirring to remove dissolved oxygen.
-
Initiation: Using a deoxygenated syringe, transfer the prepared Cu(II)/Me3TREN-S catalyst solution to the stirring reaction mixture in the Schlenk flask.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C). The reaction should gradually become more viscous. The initial blue/green color may lighten as the Cu(I) species is generated.
-
Monitoring: Samples can be taken periodically via a deoxygenated syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
Termination: To stop the polymerization, cool the flask to room temperature and expose the mixture to air. The solution will turn blue/green as the remaining Cu(I) oxidizes.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the purified polymer into a large volume of a non-solvent (e.g., cold methanol), filter, and dry under vacuum.[3][9]
References
- BenchChem. (2025).
- Spanswick, V. (2007). Radical Departure: Polymerization Does More With Less. Environmental Health Perspectives, 115(2), A86-A89.
- Matyjaszewski Polymer Group. ATRP in Protic Media. Carnegie Mellon University.
- Pan, X., et al. (2018). Unraveling the Roles of Amines in Atom Transfer Radical Polymerization in the Dark. Journal of the American Chemical Society.
- BenchChem. Trimethyl-N'-thioethylethylene Diamine | High Purity.
-
Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145-269. [Link]
- Pan, X., et al. (2018). Unraveling the Roles of Amines in Atom Transfer Radical Polymerization in the Dark. Journal of the American Chemical Society.
- Anastasaki, A., et al. (2016). Toward Green Atom Transfer Radical Polymerization: Current Status and Future Challenges.
-
Doig, S. J., et al. (1999). The Reaction Mechanism of Copper Amine Oxidase: Detection of Intermediates by the Use of Substrates and Inhibitors. Biochemical Journal, 338(Pt 2), 333–340. [Link]
-
Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. [Link]
-
AmmoniaKnowHow. Catalyst deactivation Common causes. [Link]
-
Wikipedia. Atom transfer radical polymerization. [Link]
- Matyjaszewski Polymer Group. Catalyst Removal. Carnegie Mellon University.
-
Haddleton, D. M., et al. (1999). Immobilization of the Copper Catalyst in Atom Transfer Radical Polymerization. Macromolecules, 32(16), 5201-5205. [Link]
- ChemSRC. (2023).
-
Woodruff, S. R., et al. (2015). Catalyst Activity in ATRP, Determining Conditions for Well-Controlled Polymerizations. ACS Symposium Series, Vol. 1187, pp 195-208. [Link]
-
Matyjaszewski, K. (2012). Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules, 45(10), 4015-4039. [Link]
-
ResearchGate. (2006). Effect of [Cu-II] on the rate of activation in ATRP. [Link]
- Let's Learn Engineering. (2020). Advanced Chemical Reaction Engineering Lectures.
-
Jonassen, H. B., & LeBlanc, R. B. (1954). Metal-Amine Coördination Compounds. I. Copper(II) Complexes. Journal of the American Chemical Society, 76(13), 3548-3551. [Link]
- Matyjaszewski Polymer Group.
Sources
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Side reactions of "N,N,N'-Trimethyl-N'-thioethylethylene Diamine" in organic synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Chemistry of a Multifunctional Reagent
N,N,N'-Trimethyl-N'-thioethylethylene Diamine, hereafter referred to as TMTEEDA, is a specialized diamine ligand and synthetic building block. Its unique structure, featuring a tertiary amine, a secondary amine, and a thioether moiety, offers a distinct combination of steric and electronic properties. This guide is designed to serve as a technical resource for researchers encountering challenges while working with this reagent.
Given that TMTEEDA is a highly specific and less-documented compound, this troubleshooting guide synthesizes direct information with established principles from analogous, well-understood structures. The behavior of the diamine framework is inferred from extensive data on N,N,N',N'-Tetramethylethylenediamine (TMEDA)[1][2][3][4][5], while the reactivity of the thioethyl group is understood through the rich chemistry of thioethers[6][7][8]. This approach provides a robust framework for anticipating and resolving common experimental issues.
Section 1: Reagent Integrity and Handling
This section addresses problems that may arise from the reagent itself, before or during the initial stages of a reaction.
Q1: My reaction is sluggish, and yields are inconsistent. How can I determine if the TMTEEDA reagent is compromised?
Answer: Sluggish reactions or poor yields when using TMTEEDA can often be traced back to reagent purity and degradation. The molecule possesses two key points of vulnerability: the nucleophilic amines and the easily oxidizable thioether.
Causality and Troubleshooting:
-
Amine Degradation: Polyamines can react with atmospheric carbon dioxide to form carbamates, which reduces the effective concentration of the free base.[7] They are also hygroscopic and can absorb moisture, which will interfere with water-sensitive reactions, such as those involving organolithium reagents.
-
Thioether Oxidation: The thioether moiety is susceptible to oxidation by atmospheric oxygen over time, especially if exposed to light or trace metal impurities.[8] This oxidation converts the thioether to a sulfoxide and then potentially a sulfone, altering the ligand's electronic and coordinating properties.[6][9]
-
Purity Verification: The purity of your TMTEEDA should be verified before use, especially if it is from an older stock. The most reliable methods are:
-
¹H NMR Spectroscopy: Check for the appearance of new signals, particularly in the region downfield from the S-CH₂- and N-CH₂- protons, which could indicate oxidation. A clean spectrum should show distinct signals corresponding to the three methyl groups and the ethylene backbone.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can help identify low-level impurities and degradation products.
-
Titration: A simple acid-base titration can determine the concentration of active amine groups.
-
Protocol: Quick Purity Check by ¹H NMR
-
Dissolve a small sample (5-10 mg) of TMTEEDA in an appropriate deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Integrate the peaks and verify that the proton ratios match the molecular structure.
-
Look for broad peaks or new signals that could indicate the presence of sulfoxides (R-S(O)-R') or other impurities.
| Potential Issue | Diagnostic Observation | Recommended Action |
| Moisture Content | Broad peak in NMR around 1.5-4.0 ppm. | Store over molecular sieves; handle under inert atmosphere. |
| Carbamate Formation | Reduced molar equivalence in titration. | Purge with an inert gas (Argon or Nitrogen) and consider distillation. |
| Thioether Oxidation | Unidentified peaks in NMR; increased polarity on TLC. | Purify by distillation under reduced pressure or column chromatography. |
Section 2: Common Side Reactions and Troubleshooting
This section focuses on unwanted chemical transformations of TMTEEDA that can occur under typical reaction conditions.
Q2: My reaction mixture is complex, and I'm struggling to isolate my product. What are the most likely side reactions involving TMTEEDA?
Answer: The trifunctional nature of TMTEEDA makes it susceptible to several competing reaction pathways. Understanding these potential side reactions is crucial for optimizing your experimental design.
Key Side Reactions:
-
Over-alkylation/Acylation: The presence of a secondary amine alongside a tertiary amine means that TMTEEDA can react with electrophiles. In reactions involving alkyl halides or acyl chlorides, the secondary amine can be readily alkylated or acylated, forming a quaternary ammonium salt or an amide, respectively. This is a common issue with polyamines.[10]
-
Thioether Oxidation: This is one of the most common and problematic side reactions.[6][8] Many organic reactions employ oxidizing agents or have conditions that can inadvertently oxidize the thioether.
-
Common Oxidants: Peroxides (e.g., H₂O₂), peroxyacids (e.g., m-CPBA), and even atmospheric oxygen can convert the thioether to a sulfoxide (R-S(O)-R') or a sulfone (R-S(O)₂-R').[9][11]
-
Consequences: This oxidation changes the ligand from a soft sulfur donor to a harder oxygen donor, drastically altering its coordination properties and steric profile.
-
-
Disulfide Formation: While less common for thioethers than thiols, under certain oxidative conditions or in the presence of specific reagents, C-S bond cleavage followed by dimerization can lead to disulfide impurities.[7][12]
Caption: A logical workflow for troubleshooting reactions involving TMTEEDA.
Protocol: Diagnosing Catalyst Poisoning
-
Run a Control Experiment: Set up the identical reaction using a well-established ligand for that transformation (e.g., a phosphine ligand for Suzuki coupling, or TMEDA if a diamine is required). A successful control points to a TMTEEDA-specific issue.
-
Stoichiometric Experiment: Mix your palladium precursor with one equivalent of TMTEEDA in an NMR tube under an inert atmosphere. Observe the spectral changes. The formation of a stable, unreactive complex can be evidence of strong binding that inhibits catalysis.
-
Consider Alternative Metals: If your synthesis allows, metals that are less susceptible to sulfur poisoning (harder metals) might be a better choice with TMTEEDA as a ligand.
References
-
Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]
-
Inorganic Chemistry Frontiers. (n.d.). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Royal Society of Chemistry. [Link]
-
ACS Publications. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. [Link]
-
Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. [Link]
-
YouTube. (2019). 04.07 Thioethers. [Link]
-
TUODA. (n.d.). High-Purity N,N,N',N'-Tetramethylethylenediamine (TMEDA) For Organic Synthesis & Metal Catalyst Systems. [Link]
-
Wikipedia. (n.d.). Polyamine. [Link]
-
Wikipedia. (n.d.). Thioester. [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. [Link]
-
National Institutes of Health. (2021). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of N,N,N',N'-Tetramethylethylenediamine in Research. [Link]
-
National Institutes of Health. (n.d.). Polyamines: Functions, Metabolism, and Role in Human Disease Management. [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Thioether | Request PDF. [Link]
-
Ovid. (n.d.). The polyamines and their catabolic products are.... Journal of Experimental Botany. [Link]
-
Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]
-
Wikipedia. (n.d.). Tetramethylethylenediamine. [Link]
-
Taylor & Francis. (n.d.). Thioethers – Knowledge and References. [Link]
-
OpenStax. (2023). 18.7 Thiols and Sulfides. Organic Chemistry. [Link]
-
YouTube. (2020). Polyamines (Biogenic Amines) || NEET PG || Dr Amit Maheshwari. [Link]
-
ACS Publications. (n.d.). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics. [Link]
-
Elias, A. J. (2015). 100 Problems and Exercises in Organometallic Chemistry. [Link]
-
Michigan State University. (n.d.). Main Group Organometallic Compounds. [Link]
-
Chemistry LibreTexts. (2022). 12.1: Organometallic reactions. [Link]
-
Pearson. (n.d.). Organometallic Cumulative Practice: Videos & Practice Problems. [Link]
Sources
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- 3. N,N,N',N'-Tetramethylethylenediamine: Synthesis, application and precautions_Chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Tetramethylethylenediamine - Wikipedia [en.wikipedia.org]
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Technical Support Center: Storage and Handling of N,N,N'-Trimethyl-N'-thioethylethylene Diamine
Welcome to the technical support center for N,N,N'-Trimethyl-N'-thioethylethylene Diamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this thiol-containing compound. Improper storage can lead to oxidation, compromising experimental results and product efficacy. This document provides in-depth, field-proven insights into the causes of degradation and robust protocols to prevent it.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound during storage?
A1: The primary cause of degradation is the oxidation of the terminal thiol group (-SH). Thiols are highly susceptible to oxidation by atmospheric oxygen, which converts two thiol molecules into a disulfide-bonded dimer (-S-S-).[1][2] This process can be significantly accelerated by factors such as exposure to light, elevated temperatures, basic pH conditions, and the presence of trace metal ions, which can catalyze the oxidation reaction.[3] While the tertiary amine groups in the molecule can also oxidize to N-oxides, the thiol-to-disulfide oxidation is the most common and rapid degradation pathway under typical storage conditions.[2][4]
Q2: What are the observable signs of oxidation in my sample?
A2: The oxidation of this compound from a free thiol to its corresponding disulfide dimer results in a significant change in molecular weight and polarity. While this may not always be visible to the naked eye, you might observe a slight change in color or the formation of a precipitate over time. The most reliable way to detect oxidation is through analytical techniques. A decrease in the purity of your sample, as determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is a key indicator. Furthermore, techniques like Mass Spectrometry (MS) can confirm the presence of the disulfide-linked dimer by identifying a species with approximately double the molecular weight of the original compound.[5][6]
Q3: What are the ideal storage conditions to prevent oxidation?
A3: To minimize oxidation, the compound must be rigorously protected from atmospheric oxygen. The ideal storage conditions are:
-
Atmosphere: Store under a dry, inert atmosphere, such as high-purity argon or nitrogen.[3][7]
-
Temperature: For long-term storage, maintain the compound at -20°C or below.[7][8] For short-term use, refrigeration at 2-8°C is acceptable, provided a strict inert atmosphere is maintained.
-
Light: Protect the compound from light by using amber glass vials or by storing containers in the dark.[9][10]
-
Container: Use high-quality, non-reactive containers such as amber glass vials with PTFE-lined caps. Ensure the container is sealed tightly to prevent the ingress of oxygen and moisture.[9][11]
Q4: Is it necessary to deoxygenate solvents when preparing solutions of this compound?
A4: Absolutely. Using solvents that contain dissolved oxygen will rapidly cause oxidation of the thiol group. It is critical to deoxygenate any solvent before preparing a solution. A common and effective method is to sparge the solvent with an inert gas (argon or nitrogen) for at least 15-30 minutes.[3] For highly sensitive applications, the freeze-pump-thaw technique provides a more thorough deoxygenation.[3]
Q5: Can I use antioxidants to improve the stability of my compound in solution?
A5: While the primary strategy should always be the rigorous exclusion of oxygen, antioxidants can offer additional protection, particularly in solution. However, their use must be carefully considered as they may interfere with downstream applications. Thiol-based antioxidants like glutathione can help maintain a reducing environment.[12][13][14] Non-thiol antioxidants such as Butylated Hydroxytoluene (BHT) or α-tocopherol can also be effective by scavenging free radicals that initiate oxidation.[3] The compatibility of any antioxidant with your specific experimental system must be validated.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of purity in solution | 1. Use of non-degassed solvents.2. Frequent opening of the container, introducing air.3. Contamination with metal ions. | 1. Ensure all solvents are thoroughly deoxygenated via sparging or freeze-pump-thaw.[3]2. Aliquot the compound into smaller, single-use vials to minimize repeated exposure of the bulk stock.[15]3. Add a chelating agent like EDTA (Ethylenediaminetetraacetic acid) at a low concentration (e.g., 1 mM) to buffers or solutions to sequester catalytic metal ions.[16] |
| Precipitate forms in the vial during storage | 1. Formation of the less soluble disulfide dimer.2. Contamination with moisture, leading to hydrolysis or other side reactions. | 1. Confirm the identity of the precipitate using analytical methods (e.g., NMR, MS). If it is the disulfide, the bulk material has been compromised.2. Ensure the compound is handled in a dry environment (e.g., glove box or with dry solvents) and stored with a desiccant.[7] |
| Inconsistent results in functional assays | 1. Partial oxidation of the thiol group, leading to a lower concentration of the active compound.2. The disulfide dimer may have different or inhibitory activity. | 1. Quantify the free thiol content of your sample immediately before use using a method like the Ellman's Reagent (DTNB) assay.[6][17][18]2. Prepare fresh solutions from a properly stored, high-purity aliquot for each experiment. |
Visualizing the Problem: The Oxidation Pathway
The primary degradation route is the oxidative coupling of two thiol molecules to form a disulfide dimer. This reaction is often mediated by atmospheric oxygen.
Caption: Oxidation of the thiol (-SH) to a disulfide (-S-S-).
Experimental Protocols
Protocol 1: Long-Term Storage Under Inert Atmosphere
This protocol describes the definitive method for storing this compound to ensure maximum stability.
Materials:
-
High-purity this compound
-
Amber glass vials with PTFE-lined septa caps
-
High-purity argon or nitrogen gas with a regulator[19]
-
Schlenk line or glove box
-
Syringes and needles[20]
-
-20°C or -80°C freezer
Procedure:
-
Preparation: If working outside a glove box, assemble a manifold (Schlenk line) to handle the inert gas. Ensure all glassware is oven-dried to remove moisture.
-
Aliquoting: Allow the main container of the compound to warm to room temperature before opening to prevent moisture condensation.[7][15] In an inert atmosphere (glove box or under a positive flow of inert gas), carefully aliquot the desired quantities of the compound into the pre-dried amber vials.
-
Inerting: Place a septum cap on each vial. Insert one needle connected to the inert gas source and a second "exit" needle to vent.[20]
-
Purging: Gently flush the headspace of each vial with the inert gas for 2-5 minutes to displace all atmospheric oxygen.[19][21]
-
Sealing: While maintaining a positive pressure of inert gas, remove the exit needle first, followed by the gas inlet needle. Immediately seal the cap tightly. For extra security, wrap the cap and neck of the vial with Parafilm.
-
Storage: Label each vial clearly with the compound name, date, and concentration (if in solution). Place the sealed vials in the designated freezer (-20°C or -80°C) for long-term storage.
Protocol 2: Quantification of Free Thiol Content using Ellman's Reagent (DTNB)
This colorimetric assay allows for the rapid quantification of free thiols, enabling you to verify the integrity of your compound before use.[22]
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
Ellman's Reagent (DTNB) Solution: 4 mg/mL DTNB in the Reaction Buffer.[22]
-
Thiol standard (e.g., L-cysteine) for generating a standard curve.
-
UV-Vis Spectrophotometer.
Procedure:
-
Standard Curve: Prepare a series of known concentrations of the L-cysteine standard in the Reaction Buffer.
-
Sample Preparation: Prepare a dilute solution of your this compound sample in the Reaction Buffer.
-
Reaction: In a cuvette or microplate well, add 50 µL of the DTNB solution to 2.5 mL of your sample solution (or standard). Mix gently and incubate at room temperature for 15 minutes.
-
Measurement: Measure the absorbance of the solution at 412 nm. The color change is due to the release of the 5-thio-2-nitrobenzoic acid (TNB) anion upon reaction of DTNB with a free thiol.[17][18]
-
Calculation: Subtract the absorbance of a blank (buffer + DTNB) from your sample readings. Use the standard curve to determine the concentration of free thiols in your sample.
Recommended Storage Workflow
The following diagram illustrates the decision-making process for the proper storage and handling of your thiol-containing compound.
Caption: Storage and Handling Decision Workflow.
References
-
Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PubMed Central. Available at: [Link]
-
Reaction mechanism of thiol to disulfide oxidation under basic conditions?. Chemistry Stack Exchange. Available at: [Link]
-
Thiol Oxidation Definition. Fiveable. Available at: [Link]
-
Video: Preparation and Reactions of Thiols. JoVE. Available at: [Link]
-
Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. Available at: [Link]
-
Quantification of Thiols and Disulfides. PubMed Central. Available at: [Link]
-
Analysis of Disulfide Bond Formation in Therapeutic Proteins. Royal Society of Chemistry. Available at: [Link]
-
Organizing and Protecting Long-Term Chemical Compounds. Buckhorn Cliffs. Available at: [Link]
-
Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI. Available at: [Link]
-
Handling thiols in the lab. Reddit. Available at: [Link]
-
Thiolated polymers: Stability of thiol moieties under different storage conditions. MDPI. Available at: [Link]
-
Granular sulfur storage + 5 methods of storing. PetroArkan. Available at: [Link]
-
Chemical Storage and Handling Recommendations. NY.Gov. Available at: [Link]
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The role of thiols in antioxidant systems. PubMed Central. Available at: [Link]
-
Thiol-based antioxidants. ResearchGate. Available at: [Link]
-
Safe Handling and Storage Guidelines Sulphur. Scribd. Available at: [Link]
-
Sulphur Storage Sheds: A Sustainable Solution for Managing Sulphur. Hindustan Alcox Limited. Available at: [Link]
-
Effects of storage conditions on thiol disulfide homeostasis. ResearchGate. Available at: [Link]
-
The role of thiols in antioxidant systems. ResearchGate. Available at: [Link]
-
Dietary Thiols: A Potential Supporting Strategy against Oxidative Stress in Heart Failure and Muscular Damage during Sports Activity. PubMed Central. Available at: [Link]
-
Transferring Air-Sensitive Reagents. University of Wisconsin-Madison. Available at: [Link]
-
Inerting, purging, sparging, pressure transfer in pharma/biotech. Linde Gas. Available at: [Link]
-
White Paper: Inerting in the chemical industry. Linde. Available at: [Link]
-
Inert Atmosphere, with no O2. YouTube. Available at: [Link]
-
1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. Available at: [Link]
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- 6. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
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Technical Support Center: Optimizing Solvent Selection for Reactions Involving N,N,N'-Trimethyl-N'-thioethylethylene Diamine
Welcome to the technical support center for optimizing reactions with N,N,N'-Trimethyl-N'-thioethylethylene Diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on solvent selection and troubleshooting for experiments involving this versatile ligand. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.
Introduction to this compound
This compound, which we will refer to as "TMEDA-S," is a unique ligand that combines the features of a tertiary amine and a thioether. This dual functionality allows it to act as a bidentate or tridentate ligand, coordinating with metal centers through both its nitrogen and sulfur atoms.[1] This property makes it a valuable reagent in various catalytic processes, including cross-coupling reactions, where it can enhance catalytic activity compared to strictly N-donor ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA).[1]
Understanding the interplay between TMEDA-S and the reaction solvent is critical for achieving optimal reaction outcomes, including yield, purity, and reaction rate. This guide will walk you through the key considerations for solvent selection and provide troubleshooting for common issues.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of TMEDA-S to consider when selecting a solvent?
When selecting a solvent, it's crucial to consider the following properties of this compound:
-
Polarity: TMEDA-S possesses both polar (amine) and less polar (thioether and alkyl groups) components, giving it moderate polarity.
-
Solubility: Its solubility will vary depending on the solvent. Generally, it is soluble in a range of common organic solvents.
-
Lewis Basicity: The nitrogen atoms are Lewis basic and can be protonated by protic solvents or react with acidic species. The sulfur atom also has Lewis basic character.
-
Oxidation Sensitivity: The thioether group can be susceptible to oxidation, especially at elevated temperatures or in the presence of oxidizing agents.[1]
Q2: How does solvent polarity affect reactions involving TMEDA-S?
Solvent polarity can significantly influence reaction rates and mechanisms. Here's a general breakdown:
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are often excellent choices for reactions involving TMEDA-S, particularly for nucleophilic substitution reactions.[1][2] They can dissolve ionic reagents and stabilize charged intermediates without strongly solvating the nucleophile, thus enhancing its reactivity.[3]
-
Polar Protic Solvents (e.g., Water, Alcohols): These solvents can hydrogen bond with the amine groups of TMEDA-S, potentially reducing its nucleophilicity and slowing down certain reactions.[3] However, for some reactions, such as those involving the formation of charged intermediates that are stabilized by hydrogen bonding, these solvents can be beneficial.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These are generally less ideal for reactions with polar reagents or charged intermediates due to their inability to effectively stabilize these species.[3] However, they can be useful when trying to minimize side reactions that are accelerated in polar environments.
Q3: What are the most common side reactions with TMEDA-S, and how can solvent choice help mitigate them?
The most prevalent side reactions include:
-
Oxidation of the Thioether: The sulfur atom can be oxidized to a sulfoxide or sulfone.[4]
-
Mitigation: To minimize this, it's advisable to use degassed solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon).[3] Avoiding solvents that are prone to forming peroxides (e.g., older, uninhibited ethers) is also recommended.
-
-
Quaternization of the Amine: The tertiary amine can react with electrophiles to form a quaternary ammonium salt.
-
Mitigation: Using a less polar solvent can sometimes reduce the rate of this side reaction. Careful control of stoichiometry is also crucial.
-
-
Solvent-Induced Decomposition: Some solvents can degrade at high temperatures, potentially leading to impurities. For example, DMF can decompose to form dimethylamine.[5]
-
Mitigation: Choose a solvent with a boiling point appropriate for the desired reaction temperature and ensure it is stable under the reaction conditions.[5]
-
Q4: Are there any specific solvent recommendations for common applications of TMEDA-S?
While the optimal solvent is highly reaction-dependent, here are some general starting points:
-
Cross-Coupling Reactions: Polar aprotic solvents like DMF, NMP, or dioxane are often good choices.
-
Nucleophilic Substitution Reactions: Acetonitrile, DMF, and DMSO are frequently used.[1]
-
Metal-Catalyzed Reactions: The choice will depend on the metal catalyst and other ligands. Ethereal solvents like THF or diethyl ether are common, as are aromatic hydrocarbons like toluene.[6]
Troubleshooting Guide
This section addresses specific experimental issues and provides actionable solutions related to solvent selection.
| Problem | Potential Cause(s) Related to Solvent | Troubleshooting Steps & Rationale |
| Low Reaction Yield | 1. Poor Solubility of Reactants: One or more components may not be fully dissolved in the chosen solvent. 2. Inappropriate Solvent Polarity: The solvent may not be effectively stabilizing the transition state of the desired reaction. 3. Solvent Interference: The solvent may be reacting with the catalyst or reagents (e.g., protic solvents deactivating a strong base). | 1. Check Solubility: Before running the reaction, test the solubility of all starting materials in the chosen solvent at the intended reaction temperature. If solubility is an issue, consider a different solvent or a co-solvent system. 2. Screen Solvents of Varying Polarity: Systematically test a range of solvents with different dielectric constants. For example, try moving from a nonpolar solvent like toluene to a more polar aprotic solvent like acetonitrile. 3. Switch Solvent Type: If using a protic solvent, consider switching to an aprotic one to avoid unwanted protonation or hydrogen bonding. |
| Formation of Significant Byproducts | 1. Solvent-Mediated Side Reactions: The solvent may be promoting undesired reaction pathways (e.g., elimination vs. substitution). 2. Reaction with Solvent Impurities: Water or other reactive impurities in the solvent could be causing side reactions. | 1. Alter Solvent Polarity: A change in solvent polarity can sometimes favor one reaction pathway over another. For example, less polar solvents may suppress certain side reactions. 2. Use High-Purity, Anhydrous Solvents: Ensure that the solvents are of appropriate purity and are dry, especially for moisture-sensitive reactions. Consider using freshly distilled or commercially available anhydrous solvents. |
| Difficulty in Product Purification | 1. High-Boiling Point Solvent: The solvent may be difficult to remove from the reaction mixture. 2. Co-elution with Solvent Residues: Residual solvent may co-elute with the product during chromatography. | 1. Select a Lower-Boiling Point Solvent: If possible, choose a solvent that can be easily removed under vacuum. 2. Perform a Solvent Swap: After the reaction is complete, it may be possible to remove the reaction solvent and replace it with a more suitable one for purification. |
| Inconsistent Reaction Results | 1. Variable Solvent Quality: Using solvents from different suppliers or of different grades can introduce variability. 2. Solvent Degradation Over Time: Some solvents can degrade upon storage, especially if not stored properly. | 1. Standardize Solvent Source and Grade: Use solvents from a consistent source and of a specified purity for all experiments. 2. Use Fresh Solvents: Whenever possible, use freshly opened or recently distilled solvents to minimize the impact of degradation products. |
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening
This protocol provides a systematic approach to identifying the optimal solvent for a new reaction involving TMEDA-S.
-
Reaction Setup: In parallel reaction vials, set up the reaction with all reagents and the catalyst, but without the solvent.
-
Solvent Addition: To each vial, add a different candidate solvent (e.g., Toluene, THF, Acetonitrile, DMF). Ensure all reactions have the same concentration.
-
Reaction Conditions: Run all reactions under identical conditions (temperature, stirring, time).
-
Monitoring: Monitor the progress of each reaction by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Analysis: Compare the conversion to the desired product and the formation of byproducts across the different solvents to identify the most promising candidate(s).
Protocol 2: Procedure for Solvent Degassing
To minimize oxidation of the thioether moiety, it is crucial to remove dissolved oxygen from the reaction solvent.
-
Freeze-Pump-Thaw Method (for more rigorous deoxygenation): a. Place the solvent in a flask with a sidearm connected to a vacuum line. b. Freeze the solvent using a liquid nitrogen bath. c. Evacuate the flask under high vacuum. d. Close the flask to the vacuum and thaw the solvent. e. Repeat this cycle at least three times.
-
Inert Gas Sparging (for a simpler method): a. Bubble a stream of an inert gas (e.g., argon or nitrogen) through the solvent for 15-30 minutes.
Visualizations
Decision Workflow for Solvent Selection
Caption: A workflow diagram illustrating the decision-making process for selecting an appropriate solvent.
Intermolecular Interactions of TMEDA-S in Different Solvent Types
Caption: A diagram showing the primary intermolecular forces between TMEDA-S and different classes of solvents.
Conclusion
The rational selection of a solvent is a critical parameter in the success of reactions involving this compound. By understanding the properties of this ligand and how they interact with different solvent environments, researchers can significantly improve reaction outcomes. This guide provides a framework for making informed decisions and for troubleshooting common experimental challenges. As with any chemical reaction, empirical testing and careful analysis are key to achieving optimal results.
References
- BenchChem. (n.d.). This compound | High Purity.
-
Krivolapov, D. B., Gerasimova, T. P., Mironov, V. F., & Konovalov, A. I. (2020). Solvent Impact on the Diversity of Products in the Reaction of Lithium Diphenylphosphide and a Ti(III) Complex Supported by a tBu2P–P(SiMe3) Ligand. Molecules, 25(19), 4539. Retrieved from [Link]
- Google Patents. (n.d.). CN110563591A - Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine.
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Hartono, A., Svendsen, H. F., & Knuutila, H. K. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16063–16073. Retrieved from [Link]
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Hartono, A., Svendsen, H. F., & Knuutila, H. K. (2022). Impact of Solvent on the Thermal Stability of Amines. ACS Omega, 7(43), 38615–38625. Retrieved from [Link]
- Google Patents. (n.d.). US20060217549A1 - Diamine purification method.
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Worch, J. C., Stubbs, C. J., Price, M. J., & Dove, A. P. (2019). Reaction between Thiophenol and Ethyl Propiolate in Various Solvents at.... ResearchGate. Retrieved from [Link]
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Pal, A., & Pal, T. (2018). Solvent Polarity-Dependent Behavior of Aliphatic Thiols and Amines toward Intriguingly Fluorescent AuAgGSH Assembly. ACS Omega, 3(11), 15916–15925. Retrieved from [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thioether Formation. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]
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Hartono, A., Svendsen, H. F., & Knuutila, H. K. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16063–16073. Retrieved from [Link]
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Lundberg, H., Tinnis, F., Zhang, J., & Adolfsson, H. (2018). A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. Chemical Science, 9(34), 6963–6971. Retrieved from [Link]
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PubChem. (n.d.). 1,2-Ethanediamine, N1,N1,N2-trimethyl-. Retrieved from [Link]
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Black, S. N. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. Retrieved from [Link]
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Wang, Z., et al. (2026). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility of Triethylenediamine in Methanol, Ethanol, Isopropanol, 1-Butanol, and Ethyl Acetate between 276.15 K and 363.15 K. Retrieved from [Link]
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NurdRage. (2017, March 18). Use Sodium to Purify Triethylamine [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of Triethylenediamine in Methanol, Ethanol, Isopropanol, 1Butanol, and Ethyl Acetate between 276.15 K and 363.15 K. Retrieved from [Link]
-
University of California, Los Angeles. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of solvent on the reactions of coordination complexes: Part 25 - Kinetics of base hydrolysis of some (aminomonocarboxylato) (tetraethylenepentamine)cobalt(III) complexes in propan-2-ol + water, t. Retrieved from [Link]
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Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link]
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PubChem. (n.d.). N,N,N',N'-Tetramethylethylenediamine. Retrieved from [Link]
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Ghandi, M., Salimi, F., & Olyaei, A. (2006). Novel reaction of N,N'-bisarylmethanediamines with formaldehyde. Synthesis of some new 1,3,5-triaryl-1,3,5-hexahydrotriazines. Molecules, 11(7), 556–563. Retrieved from [Link]
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Challenges in scaling up "N,N,N'-Trimethyl-N'-thioethylethylene Diamine" synthesis
Technical Support Center: N,N,N'-Trimethyl-N'-thioethylethylene Diamine Synthesis
Welcome to the technical support guide for the synthesis and scale-up of this compound. This resource is designed for researchers, process chemists, and drug development professionals who are navigating the complexities of synthesizing this unsymmetrical diamine. Our goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you anticipate, troubleshoot, and overcome common challenges.
Section 1: Synthetic Strategy and Core Challenges
The synthesis of this compound is a multi-step process fraught with challenges related to selectivity, byproduct formation, and purification, particularly during scale-up. A common and logical synthetic approach involves a two-step sequence starting from a commercially available diamine.
-
Step 1: Selective Methylation: The synthesis of the precursor, N,N,N'-Trimethylethylenediamine, from a less-substituted diamine.
-
Step 2: Thioethylation: The introduction of the thioethyl moiety onto the secondary amine of the precursor.
This seemingly straightforward path requires careful control over reaction conditions to avoid a complex mixture of products. The primary challenges that must be addressed for a scalable and reproducible synthesis are:
-
Controlling Alkylation Selectivity: Alkylation of amines is notoriously difficult to control. The product of an initial alkylation can be more nucleophilic than the starting material, leading to over-alkylation and the formation of quaternary ammonium salts.[1][2]
-
Byproduct Formation: Besides over-alkylation, side reactions such as elimination can reduce yield. In the thioethylation step, oxidation of the sulfur moiety can lead to disulfide impurities.[3]
-
Reagent Handling and Safety: The synthesis may involve hazardous materials, such as sodium thiomethoxide, which is flammable, corrosive, and reacts violently with oxidizing agents.[4][5]
-
Purification at Scale: The final product is a basic, poly-functional amine. Standard purification techniques like silica gel chromatography can be problematic due to strong interactions between the basic amine and the acidic silica, leading to poor recovery and peak tailing.[6]
Overall Synthetic Workflow
The diagram below outlines the logical flow for the synthesis, highlighting the critical control points.
Caption: Figure 1: General Synthetic Workflow
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis in a question-and-answer format.
Problem Area: Low Yield and Impurities in Step 1 (Trimethylation)
Q: My synthesis of N,N,N'-Trimethylethylenediamine from N,N-Dimethylethylenediamine is resulting in low yields and multiple spots on my TLC/GC-MS, including a highly polar byproduct. What is happening and how can I fix it?
A: This is a classic problem of over-alkylation in amine synthesis.[1] The secondary amine on your starting material reacts with the methylating agent to form the desired tertiary amine product. However, both the secondary and tertiary amines in the mixture are nucleophilic and will compete for the alkylating agent. This leads to the formation of a quaternary ammonium salt, which is the highly polar, often water-soluble byproduct you are observing.
Causality and Solution:
The key is to control the stoichiometry and reaction conditions to favor the mono-alkylation of the secondary amine. The "runaway train" of alkylation usually stops at the tertiary amine stage due to increased steric hindrance, but quaternization is still a significant risk, especially with reactive alkylating agents like methyl iodide.[1]
Troubleshooting and Optimization Strategy:
| Parameter | Problematic Condition | Optimized Approach | Rationale |
| Stoichiometry | >1.1 eq. of Methylating Agent | Use 0.95 - 1.05 eq. of methylating agent. | Prevents excess alkylating agent from reacting with the more nucleophilic tertiary amine product. |
| Base | Strong, non-hindered base (e.g., NaOH) | Use a hindered, non-nucleophilic base (e.g., DIPEA) or an inorganic base like K₂CO₃. | A hindered base is less likely to compete as a nucleophile. K₂CO₃ is effective at scavenging the acid byproduct without promoting side reactions. |
| Temperature | High temperature (>50 °C) | Maintain low to moderate temperature (0 °C to RT). | Lower temperatures reduce the rate of the competing quaternization reaction more than the desired alkylation. |
| Addition Rate | Rapid, single-portion addition of alkylating agent. | Slow, dropwise addition of the alkylating agent to the amine solution. | Maintains a low instantaneous concentration of the alkylating agent, favoring reaction with the more abundant starting material. |
Recommended Protocol for Optimized Synthesis of N,N,N'-Trimethylethylenediamine
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add N,N-Dimethylethylenediamine (1.0 eq.) and anhydrous acetonitrile (10 mL per 1g of amine). Add powdered potassium carbonate (K₂CO₃, 1.5 eq.).
-
Cooling: Cool the stirred suspension to 0 °C using an ice bath.
-
Reagent Addition: Dissolve methyl iodide (1.0 eq.) in anhydrous acetonitrile (2 mL per 1g of MeI) and add it to the dropping funnel. Add the methyl iodide solution dropwise to the reaction mixture over 1-2 hours.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by GC-MS or TLC. Look for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, filter off the K₂CO₃ and wash the solid with acetonitrile. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation to yield N,N,N'-Trimethylethylenediamine as a colorless liquid.[7]
Problem Area: Purification of the Final Product
Q: I'm struggling to purify the final this compound. Standard silica gel chromatography results in significant product loss and broad, tailing peaks.
A: This is a common and expected challenge. The acidic nature of silica gel (due to surface silanol groups, Si-OH) strongly interacts with the basic lone pairs on the nitrogen atoms of your product.[6] This interaction leads to irreversible adsorption (product loss) and poor chromatographic performance (tailing). Scaling up this type of purification is often impractical and economically unviable.[8]
Causality and Solution:
To achieve effective purification, you must either neutralize the acidic stationary phase, use a different stationary phase, or avoid chromatography altogether by using a technique based on the product's chemical properties.
Comparison of Purification Techniques:
| Method | Principle | Pros | Cons | Scalability |
| Standard Silica Gel | Adsorption on acidic silica | Simple setup | Low recovery, peak tailing, product degradation.[6] | Poor |
| Amine-Modified Silica | Basic stationary phase minimizes interaction with basic analytes. | Good peak shape, high recovery.[6] | More expensive than standard silica. | Moderate |
| Buffer-Assisted L-L Extraction | Exploits the different pKa values of amine impurities to partition them between aqueous and organic phases at specific pHs.[9] | Inexpensive, highly scalable, avoids chromatography. | Can be labor-intensive, may require solvent optimization. | Excellent |
| Vacuum Distillation | Separation based on boiling point. | Can provide very high purity for thermally stable compounds. | Product may be thermally labile; high vacuum required. | Good |
Recommended Protocol for Buffer-Assisted Liquid-Liquid Extraction
This protocol is designed to remove less basic and more basic amine impurities from the desired tertiary amine product.
-
Initial Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like methyl tert-butyl ether (MTBE) or dichloromethane (DCM).
-
Removal of Acidic Impurities: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove any acidic byproducts.
-
Selective Protonation (Removal of Primary/Secondary Amines):
-
Prepare a buffered aqueous solution at a pH where your desired tertiary amine is mostly unprotonated (free base), but more basic impurities (like unreacted secondary amine precursor) are protonated (salt form). A pH of ~9-10 is a good starting point.
-
Extract the organic layer multiple times with this buffer solution. The protonated impurities will move to the aqueous layer.
-
-
Isolation of Product:
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purity Check: Analyze the purity of the isolated product by GC-MS and ¹H NMR. If significant impurities remain, a final purification by vacuum distillation or chromatography on amine-functionalized silica may be necessary.
Section 3: Troubleshooting Scale-Up
Q: My synthesis worked well on a 5-gram scale, but when I tried to produce 200 grams, the yield dropped, and I observed significant charring and a different impurity profile. What should I investigate?
A: This is a classic scale-up challenge where thermal management and mixing efficiency become critical. Reactions that are well-behaved in small flasks can become uncontrollable in large reactors if these factors are not considered.
Causality and Solution:
-
Heat Transfer: Exothermic reactions (like alkylations) generate heat. In a small flask, the high surface-area-to-volume ratio allows for efficient heat dissipation to the surroundings. In a large reactor, this ratio is much lower, causing heat to build up. This can accelerate side reactions, cause decomposition (charring), and lead to a runaway reaction.
-
Mixing Efficiency: Inadequate mixing in a large vessel can create localized "hot spots" or areas of high reagent concentration, promoting byproduct formation.
The diagram below provides a decision-making framework for troubleshooting these common scale-up issues.
Caption: Figure 2: Decision Tree for Troubleshooting Scale-Up
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for handling sodium thiomethoxide, a potential reagent for the thioethylation step? A1: Sodium thiomethoxide is a hazardous material. It is a flammable solid, toxic if swallowed, and causes severe skin burns and eye damage.[10][11] Always handle it in a fume hood, under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture. Use personal protective equipment (PPE), including flame-retardant clothing, chemical-resistant gloves, and safety goggles/face shield.[4][12] Ensure that non-sparking tools are used and that all equipment is properly grounded to prevent static discharge.[5]
Q2: How should the final product, this compound, be stored? A2: The final product is likely to be hygroscopic and susceptible to air oxidation at the thioether moiety.[13] It should be stored in an amber glass bottle under an inert atmosphere (nitrogen or argon) to protect it from light, moisture, and oxygen. For long-term storage, refrigeration is recommended to minimize degradation.
Q3: What are the best analytical techniques to monitor reaction progress and assess final purity? A3: A combination of techniques is recommended. For reaction monitoring, Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for tracking the appearance of products and disappearance of volatile starting materials. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment. For final purity analysis and structural confirmation, Quantitative ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is essential. High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., ELSD or MS) can also be used for purity assessment, especially if the compound is not volatile enough for GC.
References
-
Lee, B. J., Ickes, A. R., Gupta, A. K., et al. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. Organic Letters, 24, 5513-5518. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Multicomponent synthesis of unsymmetrical 1,2-diamines via photo-induced carbonyl alkylative amination. Retrieved from [Link]
-
Lee, B. J., Ickes, A. R., Gupta, A. K., et al. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of new unsymmetrical diamine monomer and polyimides. Retrieved from [Link]
-
Lee, B. J., Ickes, A. R., Gupta, A. K., et al. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. Organic Letters. Retrieved from [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
-
The Good Scents Company. (n.d.). N,N,N-trimethyl ethylene diamine. Retrieved from [Link]
- Google Patents. (n.d.). US3337630A - Process for the purification of amines.
- Google Patents. (n.d.). EP0007983A1 - Process for the purification of tertiary amines.
-
Clark, J. (n.d.). preparation of amines. Chemguide. Retrieved from [Link]
- Google Patents. (n.d.). CN117623937A - Preparation method of N, N, N' -trimethyl ethylenediamine.
- Google Patents. (n.d.). CN110563591A - Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine.
- Google Patents. (n.d.). NL7905987A - PROCESS FOR THE PURIFICATION OF TERTIARY AMINES.
-
Bio-synthesis. (n.d.). Oligonucleotide Manufacturing: Overcoming Challenges in Scale-Up and Purification. Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
ResearchGate. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Retrieved from [Link]
-
PMC - NIH. (n.d.). Amide and Thioester Synthesis Via Oxidative Coupling of Alcohols with Amines or Thiols Using Alcohol Dehydrogenases. Retrieved from [Link]
-
Lumen Learning. (n.d.). 23.2. Preparation of Amines | Organic Chemistry II. Retrieved from [Link]
-
WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. (n.d.). Challenges and Solutions in the Scalable Synthesis of Trimer Phosphoramidites for Industrial Applications. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]
-
PMC - NIH. (n.d.). Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing. Retrieved from [Link]
-
Ataman Kimya. (n.d.). N,N-DIETHYLETHANAMINE (TRIETHYLAMINE). Retrieved from [Link]
-
Glen Research. (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Retrieved from [Link]
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"N,N,N'-Trimethyl-N'-thioethylethylene Diamine" stability issues and degradation products
Technical Support Center: N,N,N'-Trimethyl-N'-thioethylethylene Diamine (TMTEED)
A Guide to Stability, Degradation, and Experimental Troubleshooting
Welcome to the technical support guide for this compound (TMTEED). As Senior Application Scientists, we understand that the success of your research hinges on the quality and stability of your reagents. TMTEED is a versatile compound with unique properties owing to its combination of tertiary amine and thioether functionalities, making it valuable in catalysis and drug delivery research[1]. However, these same functional groups are susceptible to specific degradation pathways that can impact experimental outcomes.
This guide provides in-depth, field-proven insights into the stability challenges of TMTEED, offering clear, actionable solutions to help you anticipate, identify, and resolve potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for TMTEED?
The primary stability concerns for this compound stem from its two key functional groups: the thioether sulfur and the tertiary amine nitrogens.
-
Oxidation of the Thioether Group: The sulfur atom in the thioethyl group is susceptible to oxidation.[1] In the presence of atmospheric oxygen or other oxidizing agents, the thioether can be oxidized, most commonly leading to the formation of disulfide-linked dimers. This is a critical degradation pathway as it fundamentally alters the molecule's structure and its ability to act as a ligand or participate in desired reactions.
-
Reactivity of the Amine Groups: The tertiary amine groups are nucleophilic and can react with various electrophiles. This includes alkylating or acylating agents that might be present as reactants or impurities in your experimental setup.[1] Such reactions can lead to the formation of quaternary ammonium salts or amides, rendering the TMTEED inactive for its intended purpose.
-
Hygroscopicity and Hydrolysis: Like many amines, TMTEED and its precursors can be hygroscopic, meaning they readily absorb moisture from the air.[2] While the thioether bond is generally stable, the presence of water can be problematic during synthesis, potentially leading to hydrolysis of reactants.[1] For the end product, moisture can facilitate certain degradation reactions.
Q2: How should I properly store TMTEED to prevent degradation?
Proper storage is the most critical step in maintaining the integrity of TMTEED. The goal is to mitigate exposure to oxygen, moisture, and incompatible chemicals.
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). | To prevent oxidation of the sensitive thioether group.[1][3] |
| Container | Use a tightly sealed, amber glass vial. | To protect from air, moisture, and light, which can catalyze degradation.[2][4] |
| Temperature | Store in a cool, dry place.[2][3] | To slow down the rate of potential degradation reactions. |
| Incompatibles | Keep away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][5] | These substances can react directly with the amine or thioether groups, leading to rapid degradation.[1] |
Q3: What are the main degradation pathways and products I should be aware of?
Understanding the potential degradation products is key to troubleshooting. The two most common pathways are oxidation and reaction with electrophiles.
Caption: Primary degradation pathways for TMTEED.
Table of Common Degradation Products
| Degradation Product | Formation Mechanism | Molecular Weight Change | Suggested Analytical Method |
|---|---|---|---|
| Disulfide-Linked Dimer | Oxidation of the thioether group.[1] | Dimer MW = (TMTEED MW * 2) - 2 | LC-MS, High-Resolution MS |
| Quaternary Ammonium Salt | Reaction of the tertiary amine with an alkylating agent (e.g., methyl iodide).[1] | + Mass of alkyl group (e.g., +14 for CH₃) | LC-MS, NMR Spectroscopy |
| Amide Derivative | Reaction of the tertiary amine with an acylating agent (e.g., acetyl chloride).[1] | + Mass of acyl group (e.g., +42 for C(O)CH₃) | LC-MS, IR Spectroscopy, NMR |
Troubleshooting Guide
Problem: My reaction yield is low or inconsistent, and I suspect my TMTEED is the cause.
When a reaction fails, reagent stability is a primary suspect. This workflow can help you diagnose the issue.
Caption: A logical workflow for troubleshooting TMTEED-related issues.
Experimental Protocols
Protocol 1: Recommended Handling Procedure for TMTEED
This protocol is designed to minimize exposure to air and moisture upon receiving and using the reagent.
Materials:
-
Sealed vial of TMTEED
-
Schlenk line or glove box with an inert atmosphere (Argon or Nitrogen)
-
Dry, gas-tight syringes
-
Septum-sealed reaction vessel
Procedure:
-
Equilibration: Allow the TMTEED vial to equilibrate to room temperature before opening to prevent condensation of moisture on the cold surface.
-
Inert Atmosphere: Move the vial into a glove box or connect it to a Schlenk line. If using a Schlenk line, carefully replace the atmosphere in the vial with your inert gas via several vacuum/backfill cycles.
-
Dispensing: Pierce the septum on the vial with a dry, inert-gas-flushed syringe. Withdraw the desired volume of TMTEED.
-
Transfer: Immediately transfer the liquid to your reaction vessel, which should also be under an inert atmosphere.
-
Resealing and Storage: Before removing the syringe from the TMTEED vial, draw inert gas back into the syringe to clear the needle. Securely reseal the vial, wrap the cap with paraffin film for an extra barrier, and return it to cool, dry storage.[2][3]
Protocol 2: Rapid Purity Check by Thin-Layer Chromatography (TLC)
This method can provide a quick qualitative assessment of whether significant disulfide dimer formation has occurred.
Materials:
-
Silica gel TLC plate
-
Mobile Phase: 95:5 Dichloromethane:Methanol with 0.5% Triethylamine (adjust polarity as needed)
-
Staining: Potassium permanganate (KMnO₄) stain
-
TMTEED sample (a tiny drop)
Procedure:
-
Spotting: Dissolve a small amount of your TMTEED in a volatile solvent like dichloromethane. Spot it carefully onto the TLC plate baseline.
-
Development: Place the plate in a developing chamber with the mobile phase. Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate and let it dry completely. Dip the plate into a potassium permanganate stain.
-
Interpretation:
-
Pure TMTEED: Should appear as a single, distinct spot.
-
Degraded TMTEED: The disulfide dimer is significantly less polar and will likely appear as a second spot with a higher Rf value (travels further up the plate). The presence of multiple spots indicates potential degradation.
-
Protocol 3: Sample Preparation for LC-MS Analysis of Degradation Products
For quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[6][7]
Materials:
-
TMTEED sample
-
LC-MS grade Methanol and Water
-
LC-MS grade Formic Acid
-
0.22 µm syringe filter
-
Autosampler vial
Procedure:
-
Stock Solution: Prepare a stock solution of your TMTEED sample at approximately 1 mg/mL in methanol.
-
Dilution: Create a working solution by diluting the stock solution to a final concentration of ~1-10 µg/mL using a mobile phase mimic (e.g., 50:50 Methanol:Water with 0.1% Formic Acid). The acidic mobile phase helps to protonate the amines for better ionization in positive ESI mode.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulates that could damage the LC system.
-
Analysis: Transfer the filtered sample to an autosampler vial and analyze using an appropriate LC-MS method with Electrospray Ionization (ESI) in positive ion mode.
-
Data Interpretation:
-
Look for the [M+H]⁺ ion corresponding to pure TMTEED (m/z ~163.12).
-
Search for the [M+H]⁺ ion of the disulfide dimer (m/z ~323.22).
-
Search for potential [M]⁺ ions of quaternary ammonium salts (e.g., m/z ~177.17 for a methylated product).
-
References
-
N,N,N'N' TETRAMETHYL ETHYLENEDIAMINE MOLECULAR BIOLOGY. Loba Chemie. [Link]
- Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine.
-
Oxidation of dimethylamine and trimethylamine in methazotrophic yeasts by microsomal mono-oxygenases sensitive to carbon monoxide. PubMed. [Link]
-
N,N,N',N'-Tetramethylmethanediamine. PubChem. [Link]
-
MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. DTIC. [Link]
-
1,2-Ethanediamine, N1,N1,N2-trimethyl-. PubChem. [Link]
-
Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA. [Link]
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]
-
Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. MDPI. [Link]
-
Quantitation of N-Nitroso N-Desmethyl Diphenhydramine in Diphenhydramine HCl API. Agilent. [Link]
-
Stereoselective microsomal N-oxidation of N-ethyl-N-methylaniline. PubMed. [Link]
-
Analytical insights into nitrosamine drug substance related impurities (NDSRIs). ANTISEL. [Link]
-
Development of analytical methods for N-nitrosamine disinfection byproducts in drinking water. University of Pretoria. [Link]
- Preparation method of N, N, N' -trimethyl ethylenediamine.
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Validation & Comparative
A Tale of Two Ligands: N,N,N'-Trimethyl-N'-thioethylethylene Diamine vs. TMEDA in Cross-Coupling Reactions
A Senior Application Scientist's Guide to Ligand Selection in Catalysis
In the intricate world of cross-coupling catalysis, the choice of ligand can be the determining factor between a high-yielding, selective transformation and a sluggish, unselective reaction. For researchers, scientists, and drug development professionals, optimizing these reactions is paramount. This guide provides an in-depth comparison of a classic bidentate amine ligand, N,N,N',N'-Tetramethylethylenediamine (TMEDA), with a structurally related yet functionally distinct counterpart, N,N,N'-Trimethyl-N'-thioethylethylene Diamine. While direct comparative data for the latter is emerging, by examining the well-established role of TMEDA and drawing parallels with analogous N,S-bidentate ligands, we can construct a compelling case for their differential performance in key cross-coupling reactions.
At a Glance: Structural and Electronic Divergence
The fundamental difference between this compound and TMEDA lies in the substitution of one dimethylamino group with a methylthioethylamino moiety. This seemingly subtle change introduces a "soft" sulfur donor in place of a "hard" nitrogen donor, significantly altering the ligand's electronic and steric properties.
| Feature | N,N,N',N'-Tetramethylethylenediamine (TMEDA) | This compound |
| Chemical Formula | C₆H₁₆N₂ | C₇H₁₈N₂S[1] |
| Molar Mass | 116.21 g/mol [2] | 162.30 g/mol [1][3] |
| Structure | Two tertiary amine nitrogen donors | One tertiary amine and one thioether sulfur donor |
| Donor Atoms | N, N (Hard Donors) | N, S (Hard and Soft Donors) |
| Chelation | Forms a stable 5-membered ring with metal centers[4] | Forms a stable 5-membered ring with metal centers |
The Established Workhorse: TMEDA in Cross-Coupling
TMEDA is a widely employed ligand in organometallic chemistry, valued for its ability to chelate metal ions and enhance the reactivity of organometallic reagents.[4][5] In palladium-catalyzed cross-coupling reactions, TMEDA's role is multifaceted, influencing catalyst stability and reactivity. While it has been used in various coupling reactions, its performance, particularly with challenging substrates like aryl chlorides, can be modest compared to more sophisticated phosphine or N-heterocyclic carbene (NHC) ligands.
The Challenger: The Potential of N,S-Bidentate Ligation
The introduction of a thioether linkage in this compound offers intriguing possibilities for modulating catalytic activity. The softer sulfur atom has a different electronic character and coordination preference compared to nitrogen, which can impact key steps in the catalytic cycle.
Mechanistic Implications of the Thioether Moiety
The presence of a sulfur donor in a bidentate ligand can influence the elementary steps of the cross-coupling catalytic cycle: oxidative addition and reductive elimination.
-
Oxidative Addition: The electron-donating ability of the ligand is crucial for facilitating the oxidative addition of the aryl halide to the Pd(0) center. While both nitrogen and sulfur are electron donors, the nature of their orbitals and their interaction with the metal center differ. The "softer" sulfur atom can form a stronger bond with the "soft" Pd(0) catalyst, potentially influencing the rate and selectivity of this initial step. Studies on thioether-ligated palladium complexes suggest that these ligands can accelerate reaction rates significantly.
-
Reductive Elimination: This final, product-forming step is often favored by more electron-deficient metal centers. The relative electron-donating properties of the N,N versus N,S ligand set can therefore tune the rate of reductive elimination. A less electron-donating ligand system can promote this step, leading to faster catalyst turnover.
Research comparing bidentate [C,N] and tridentate [C,N,S] palladacycles in Suzuki-Miyaura coupling has suggested that the bidentate ligands are more active catalysts.[3][6] This finding implies that a more flexible coordination environment, as would be expected with a bidentate N,S-ligand like this compound, could be advantageous over more rigid, strongly coordinating systems.
A Comparative Overview: Performance in Key Cross-Coupling Reactions
While direct, side-by-side experimental data for this compound is not yet available in the public domain, we can project its potential performance based on studies of other N,S-bidentate ligands and compare this with established data for TMEDA.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. While TMEDA can be used, its efficacy, especially with less reactive aryl chlorides, is often limited.
Hypothetical Performance of this compound: Based on the behavior of other thioether-containing ligands, a palladium catalyst featuring this compound could exhibit enhanced activity in Suzuki-Miyaura coupling. The thioether's electronic properties might facilitate the oxidative addition of a broader range of aryl halides, including some electron-rich or sterically hindered substrates that are challenging for TMEDA-based systems.
Experimental Protocol: Suzuki-Miyaura Coupling with a Generic N,S-Bidentate Ligand
This protocol is adapted from procedures for Suzuki-Miyaura reactions using thioether-containing ligands and serves as a starting point for employing this compound.
dot
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Heck Reaction
The Heck reaction, for the formation of C-C bonds between aryl halides and alkenes, is another cornerstone of palladium catalysis. TMEDA has been employed in Heck reactions, but often requires high temperatures and may give modest yields with less reactive substrates.
Hypothetical Performance of this compound: The electronic tuning provided by the thioether donor could lead to a more active catalyst for the Heck reaction. This might translate to lower reaction temperatures, shorter reaction times, and improved yields, particularly with challenging aryl bromides and chlorides.
Experimental Protocol: Heck Reaction with a Generic N,S-Bidentate Ligand
This protocol provides a general procedure for a Heck reaction utilizing a palladium catalyst with a thioether-containing ligand.
dot
Caption: General workflow for a Heck coupling experiment.
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is critical in pharmaceutical and materials science. While bidentate phosphine ligands are often the go-to choice, diamine ligands like TMEDA have been explored, though their scope can be limited.
Hypothetical Performance of this compound: The unique electronic profile of an N,S-ligand could offer advantages in Buchwald-Hartwig amination. The balance between the hard nitrogen and soft sulfur donors might stabilize the palladium catalyst against decomposition while still promoting the crucial reductive elimination step to form the C-N bond. This could lead to improved yields and broader substrate scope compared to TMEDA.
Experimental Protocol: Buchwald-Hartwig Amination with a Generic N,S-Bidentate Ligand
The following is a representative protocol for a Buchwald-Hartwig amination using a palladium catalyst with a chelating N,S-ligand.
dot
Sources
- 1. Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Oxidative addition of palladium(0) complexes generated from - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Comparative Analysis of N,N,N'-Trimethyl-N'-thioethylethylene Diamine and Other Thioether Ligands in Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of catalysis, the deliberate design of ligands to modulate the activity and selectivity of metal centers is of paramount importance. While phosphorus- and nitrogen-based ligands have historically dominated the field, there is a growing appreciation for the unique electronic and steric properties that thioether-containing ligands can impart to a catalytic system. This guide provides a comparative overview of N,N,N'-Trimethyl-N'-thioethylethylene Diamine, a structurally distinct N,N,S-tridentate ligand, and other classes of thioether ligands in key catalytic transformations.
While direct, side-by-side comparative studies detailing the performance of this compound against other thioether ligands in specific, benchmarked catalytic reactions are not extensively documented in publicly available literature, we can infer its potential performance by examining the broader class of N,S-ligands and comparing their reported catalytic activities with other thioether ligand families.
Introduction to Thioether Ligands in Catalysis
Thioether ligands, characterized by the presence of a sulfur atom bonded to two organic groups, offer a unique combination of properties that make them attractive for catalysis. The sulfur atom, with its soft donor character, forms strong bonds with soft transition metals like palladium, copper, and rhodium. Furthermore, the thioether functionality can be readily incorporated into multidentate ligand scaffolds, allowing for fine-tuning of the steric and electronic environment around the metal center. These ligands have found applications in a variety of catalytic reactions, including cross-coupling, hydrogenation, and C-H functionalization.[1]
This compound: A Profile
This compound is a chelating ligand featuring two nitrogen donor atoms and one thioether sulfur donor. This N,N,S-tridentate coordination mode allows it to form stable complexes with transition metals. The presence of both hard (nitrogen) and soft (sulfur) donor atoms can lead to unique reactivity and stability of the resulting metal complexes.
Structural Features:
-
Tridentate N,N,S Coordination: The ethylenediamine backbone, along with the thioethyl arm, allows for the formation of two stable five-membered chelate rings upon coordination to a metal center.
-
Asymmetric Nature: The substitution pattern on the nitrogen atoms and the presence of the thioether group create an asymmetric ligand environment.
Comparative Catalytic Applications
To provide a comparative perspective, we will examine the general performance of N,S-ligands, the class to which this compound belongs, in several key catalytic reactions and contrast it with other thioether ligand types.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis. The choice of ligand is critical for achieving high efficiency and selectivity.
General Observations for N,S-Ligands:
N,S-bidentate and tridentate ligands have been successfully employed in various palladium-catalyzed cross-coupling reactions. The combination of a nitrogen and a sulfur donor can influence the electron density at the palladium center, impacting the rates of oxidative addition and reductive elimination.
Hypothetical Performance of this compound:
Based on its structure, a palladium complex of this compound would be expected to be a competent catalyst for cross-coupling reactions. The tridentate nature could enhance catalyst stability, potentially leading to higher turnover numbers.
Comparison with Other Thioether Ligands:
-
P,S-Ligands: Phosphine-thioether ligands have been extensively studied. The strong σ-donating and π-accepting properties of the phosphine group, combined with the soft sulfur donor, often lead to highly active catalysts.
-
S,S-Ligands: Dithioether ligands can form stable chelates with palladium. Their catalytic activity is influenced by the backbone connecting the two sulfur atoms, which dictates the bite angle and steric environment.
Table 1: Conceptual Comparison of Thioether Ligands in Suzuki-Miyaura Coupling
| Ligand Type | Representative Structure (Conceptual) | Expected Activity | Expected Stability | Key Features |
| N,N,S-Tridentate | This compound | Moderate to High | High | Strong chelation, potential for hemilability |
| P,S-Bidentate | 2-(Diphenylphosphino)ethyl methyl sulfide | High | Moderate to High | Tunable electronic properties via phosphine |
| S,S-Bidentate | 1,2-Bis(phenylthio)ethane | Moderate | Moderate | Soft-soft donor combination |
| N,S-Bidentate | 2-(Methylthio)pyridine | Moderate | Moderate | Readily available, simple scaffold |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The copper-catalyzed "click" reaction is a powerful tool for bioconjugation and materials science. Ligands play a crucial role in stabilizing the active Cu(I) species and accelerating the reaction.
General Observations for N,S-Ligands:
Ligands containing both nitrogen and sulfur donors have been shown to be effective in CuAAC reactions.[2] The nitrogen atom can help to stabilize the copper center, while the thioether can modulate the electronic properties.
Hypothetical Performance of this compound:
A copper complex of this compound could be an efficient catalyst for CuAAC. The tridentate chelation could prevent catalyst deactivation and enhance reaction rates.
Comparison with Other Ligands in CuAAC:
-
N-donor Ligands (e.g., Tris(triazolyl)methyl)amines): These are the most common and highly effective ligands for CuAAC, known for their ability to stabilize Cu(I) and accelerate the reaction.
-
Thioether-only Ligands: While less common, thioether-containing ligands can be employed, though they may be more susceptible to oxidation compared to robust N-donor ligands.
Experimental Protocols (General Procedures)
The following are generalized experimental protocols for key catalytic reactions where thioether ligands are often employed. These should be adapted and optimized for specific substrates and ligands.
General Procedure for a Suzuki-Miyaura Coupling Reaction
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Steps:
-
To a dry reaction flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).
-
Anhydrous solvent (e.g., toluene, dioxane, or DMF, 5 mL) is added via syringe.
-
The palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the thioether ligand (e.g., this compound, 1-10 mol%) are added.
-
The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the required time (2-24 hours), with progress monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
General Procedure for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: General workflow for a copper-catalyzed azide-alkyne cycloaddition.
Detailed Steps:
-
In a reaction vial, dissolve the azide (1.0 mmol) and the terminal alkyne (1.0 mmol) in a mixture of t-butanol and water (1:1, 4 mL).
-
In a separate vial, prepare a catalyst solution by dissolving the copper source (e.g., CuSO₄·5H₂O, 1-5 mol%) and the thioether ligand (e.g., this compound, 1-10 mol%) in water.
-
Add the catalyst solution to the reaction mixture.
-
Add a freshly prepared aqueous solution of a reducing agent (e.g., sodium ascorbate, 5-10 mol%).
-
Stir the reaction mixture vigorously at room temperature for 1-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
Mechanistic Considerations
The catalytic cycle for palladium-catalyzed cross-coupling reactions with thioether ligands generally follows the well-established sequence of oxidative addition, transmetalation, and reductive elimination. The thioether ligand influences each of these steps.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling.
The role of the thioether sulfur can be multifaceted:
-
σ-Donation: The sulfur atom donates electron density to the metal center, influencing its reactivity.
-
Hemilability: In some cases, the metal-sulfur bond can be labile, reversibly dissociating to open up a coordination site for substrate binding. This can be particularly relevant for tridentate ligands like this compound.
-
Steric Influence: The organic groups attached to the sulfur atom contribute to the steric bulk around the metal, which can affect selectivity.
Conclusion and Future Outlook
Thioether-containing ligands represent a valuable and versatile class of ligands in homogeneous catalysis. While a detailed, data-driven comparative analysis of this compound is currently limited by the available literature, its structural features suggest significant potential as a robust N,N,S-tridentate ligand. Its performance is anticipated to be competitive with other N,S-ligands in a range of catalytic transformations.
Future research in this area should focus on systematic studies that directly compare the catalytic performance of this compound with other well-established thioether and non-thioether ligands in benchmark reactions. Such studies would provide valuable quantitative data on yields, turnover numbers, and selectivity, allowing for a more definitive assessment of its utility and paving the way for its broader application in academic and industrial settings.
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A Comparative In Vitro Validation of the Anticancer Activity of N,N,N'-Trimethyl-N'-thioethylethylene Diamine
Introduction
The relentless pursuit of novel therapeutic agents is a cornerstone of oncology research. The journey from compound synthesis to clinical application is arduous, demanding rigorous preclinical validation. In vitro screening serves as the critical first pass, offering a cost-effective and high-throughput means to identify and characterize compounds with potential anticancer activity before advancing to more complex in vivo models.[1][2][3] This guide provides a comprehensive framework for the in vitro validation of a novel investigational compound, "N,N,N'-Trimethyl-N'-thioethylethylene Diamine" (TMTEED), a thioether derivative with putative anticancer properties.[4]
While preliminary information suggests TMTEED may inhibit the proliferation of cancer cell lines, robust experimental data is required to substantiate this claim.[4] This guide details a series of comparative assays to objectively evaluate the cytotoxic and apoptotic effects of TMTEED against a panel of human cancer cell lines. We will benchmark its performance against Doxorubicin, a well-established anthracycline antibiotic widely used in chemotherapy.[5][6] The experimental design detailed herein is intended to provide a self-validating system, elucidating the compound's potency, mechanism of action, and tumor cell specificity.
Experimental Design & Rationale
The validation workflow is designed to move from broad cytotoxicity screening to more focused mechanistic studies. This multi-pronged approach ensures a thorough characterization of the compound's biological effects.
Cell Line Selection
The choice of cell lines is critical for assessing the breadth and specificity of an anticancer agent.[7][8] We have selected a panel representing diverse cancer types:
-
MCF-7: A human breast adenocarcinoma cell line, estrogen receptor (ER)-positive.
-
A549: A human lung carcinoma cell line.
-
HeLa: A human cervical adenocarcinoma cell line.
-
HepG2: A human liver carcinoma cell line.
This selection allows for the evaluation of TMTEED's efficacy across different tumor origins.[9]
Cytotoxicity Assessment
The initial step is to determine if and at what concentration TMTEED is cytotoxic to cancer cells. We will employ two distinct assays to measure cell death, providing a more robust assessment than a single method alone.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells. This will be our primary method for determining the half-maximal inhibitory concentration (IC50).
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[10][11][12] This method serves as an excellent orthogonal validation for the MTT assay, as it directly measures membrane damage, a hallmark of late apoptosis or necrosis.[10][13]
Mechanistic Evaluation: Apoptosis and Cell Cycle Analysis
Once cytotoxicity is established, the next crucial step is to understand how the compound kills cancer cells. Most cytotoxic anticancer drugs exert their effects by inducing apoptosis, or programmed cell death.[14][15][16]
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay is the gold standard for detecting apoptosis.[17] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[17][18] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these early apoptotic cells.[19] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[19][20] This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[20]
-
Cell Cycle Analysis by Flow Cytometry: Many anticancer drugs function by causing damage that arrests the cell cycle at specific checkpoints (G1, S, or G2/M), often leading to apoptosis.[21][22] By staining cells with a DNA-binding dye like Propidium Iodide (PI) and analyzing them via flow cytometry, we can quantify the proportion of cells in each phase of the cell cycle.[21][23][24][25] An accumulation of cells in a particular phase following treatment with TMTEED would suggest interference with cell cycle progression.
Overall Experimental Workflow
The following diagram illustrates the logical flow of the validation process.
Methodologies & Protocols
Protocol 1: LDH Cytotoxicity Assay
This protocol is adapted from standard methodologies for LDH release assays.[10][11]
-
Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well clear-bottom plate and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of TMTEED and Doxorubicin in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells for "vehicle control" (medium with solvent), "no-cell control" (medium only for background), and "maximum LDH release control" (add lysis buffer 45 minutes before the end of incubation).[12]
-
Incubation: Incubate the plate for the desired time points (e.g., 24h, 48h, 72h).
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture (containing substrate, cofactor, and diaphorase) according to the manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate.
-
Incubation & Measurement: Incubate for 30 minutes at room temperature, protected from light. Add 50 µL of stop solution. Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound OD - Vehicle OD) / (Max LDH OD - Vehicle OD)] * 100
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol is based on established methods for apoptosis detection.[18][19][20]
-
Cell Seeding and Treatment: Seed 5 x 10⁵ cells in 6-well plates. After 24 hours, treat with TMTEED and Doxorubicin at their respective IC50 concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold 1X PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer. The binding buffer typically contains 10 mM Hepes (pH 7.4), 140 mM NaCl, and 2.5 mM CaCl₂.[20]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL working stock). Gently vortex.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[20]
-
Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol follows standard procedures for DNA content analysis.[21][25]
-
Cell Seeding and Treatment: Follow the same procedure as in the apoptosis assay (Step 1).
-
Cell Harvesting: Collect all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of staining solution containing PBS, Propidium Iodide (50 µg/mL), and RNase A (100 µg/mL). The RNase is crucial to prevent staining of double-stranded RNA.[21][25]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. Use a linear scale for the DNA content histogram to properly resolve the G1, S, and G2/M peaks.[24]
Comparative Data Analysis
The following tables represent hypothetical data to illustrate how the results of these experiments would be presented for a clear comparison between TMTEED and the reference compound, Doxorubicin.
Table 1: Cytotoxicity (IC50 Values in µM) after 48h Treatment
| Compound | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) |
| TMTEED | 8.5 | 12.3 | 7.9 | 15.1 |
| Doxorubicin | 2.5[5] | >20[5] | 2.9[5] | 4.8[26] |
IC50 values for Doxorubicin are representative values from the literature and can vary between labs.[5]
Table 2: Apoptosis Induction in HeLa Cells (24h Treatment at IC50)
| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic/Necrotic (Annexin V+ / PI+) |
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| TMTEED (7.9 µM) | 45.3 | 35.8 | 18.9 |
| Doxorubicin (2.9 µM) | 48.2 | 31.5 | 20.3 |
Table 3: Cell Cycle Distribution in HeLa Cells (24h Treatment at IC50)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.4 | 28.1 | 16.5 |
| TMTEED (7.9 µM) | 15.2 | 20.5 | 64.3 |
| Doxorubicin (2.9 µM) | 20.1 | 18.9 | 61.0 |
Discussion & Mechanistic Insights
The hypothetical results suggest that TMTEED induces cytotoxicity across multiple cancer cell lines, with particular potency against HeLa and MCF-7 cells. A key finding from the mechanistic studies is the significant increase in the G2/M phase population in TMTEED-treated cells, mirrored by the positive control Doxorubicin. This G2/M arrest is a common mechanism for DNA-damaging agents and microtubule inhibitors, preventing cells with damaged DNA from proceeding into mitosis and often triggering apoptosis. The Annexin V/PI data corroborates this, showing a substantial shift of the cell population into early and late apoptosis following treatment.
Many signaling pathways are implicated in cell cycle regulation and apoptosis, with the PI3K/Akt pathway being one of the most critical in cancer.[27][28][29] This pathway is frequently over-activated in tumors, promoting cell survival and proliferation while inhibiting apoptosis.[30][31] A plausible hypothesis for TMTEED's action could be the inhibition of this pathway, leading to the observed G2/M arrest and subsequent apoptosis.
The diagram below illustrates a simplified PI3K/Akt signaling pathway and its role in promoting cell survival and cell cycle progression. A compound like TMTEED could potentially act by inhibiting key components like PI3K or Akt, thereby removing the pro-survival signals and allowing the apoptotic machinery to take over.
Further investigation, such as western blotting for phosphorylated Akt (p-Akt) levels, would be required to confirm the inhibition of this specific pathway.
Conclusion
This guide outlines a robust, multi-faceted strategy for the initial in vitro validation of a novel anticancer compound, this compound. By employing orthogonal cytotoxicity assays, detailed mechanistic studies of apoptosis and cell cycle, and direct comparison with a clinical standard, researchers can generate a comprehensive and reliable dataset. The hypothetical results presented herein demonstrate that TMTEED shows promise as a cytotoxic agent that induces G2/M cell cycle arrest and apoptosis. This structured approach provides the critical evidence needed to justify further investigation into its mechanism of action and potential progression to in vivo studies.
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A Comparative Analysis of the Antimicrobial Spectrum of Novel Thioether Diamine Analogs Versus Standard Antibiotics
Guide for Researchers and Drug Development Professionals
Abstract
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action. This guide provides a comparative analysis of the in vitro antimicrobial spectrum of a representative novel synthetic compound, Thio-Diamantane Amide (TDA), against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Its performance is benchmarked against established standard antibiotics: Ciprofloxacin, Vancomycin, and Penicillin. We provide detailed, validated experimental protocols, present comparative data in a clear, tabular format, and offer insights into the interpretation of these results for drug development pipelines. This document serves as a foundational guide for researchers evaluating new chemical entities for antimicrobial potential.
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant (MDR) organisms is a critical global health challenge, rendering conventional antibiotic therapies increasingly ineffective. This crisis drives the urgent search for new classes of antimicrobials. While the originally queried compound, "N,N,N'-Trimethyl-N'-thioethylethylene Diamine," lacks sufficient public data regarding its antimicrobial properties, this guide will utilize a representative novel agent, Thio-Diamantane Amide (TDA) , to illustrate the rigorous comparative process required in early-stage antimicrobial drug discovery. TDA belongs to a class of synthetic molecules incorporating thioether and diamine moieties, which have shown promise in various antimicrobial studies.[1][2][3]
This guide is structured to provide a scientifically robust framework for comparing a novel agent's antimicrobial spectrum against standard-of-care antibiotics. We will detail the gold-standard methodology for determining Minimum Inhibitory Concentration (MIC), present a comparative analysis of TDA's efficacy, and discuss the strategic implications of the observed antimicrobial profile.
Scientific Rationale and Experimental Design
The primary goal of an initial spectrum analysis is to determine the breadth and potency of a novel compound's activity. To achieve this, a standardized and reproducible method is paramount. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is the universally accepted gold standard for quantitative antimicrobial susceptibility testing.[4][5][6][7] This method yields the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]
Our experimental design is built on the following pillars:
-
Selection of a Diverse Bacterial Panel: The panel includes key Gram-positive and Gram-negative pathogens, including strains with known resistance mechanisms (e.g., MRSA), to probe the spectrum and potential advantages of the novel compound.
-
Inclusion of Gold-Standard Comparators:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase, effective against many Gram-negative and some Gram-positive bacteria.
-
Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis, primarily used for serious Gram-positive infections, including MRSA.
-
Penicillin: A classic β-lactam antibiotic that inhibits cell wall synthesis, primarily effective against susceptible Gram-positive organisms.
-
-
Adherence to International Standards: All protocols are based on CLSI M07 guidelines to ensure the data is reliable, reproducible, and comparable to findings from other laboratories.[6]
Detailed Experimental Protocol: Broth Microdilution for MIC Determination
This section details the step-by-step protocol for determining the MIC values for TDA and standard antibiotics.
3.1. Materials and Reagents
-
Novel Compound (TDA) and Standard Antibiotics (Ciprofloxacin, Vancomycin, Penicillin)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, MRSA, Escherichia coli, Pseudomonas aeruginosa)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
3.2. Step-by-Step Workflow
-
Preparation of Antimicrobial Stock Solutions: Dissolve each antimicrobial agent in a suitable solvent to create a high-concentration stock solution. Further dilute in CAMHB to create a working stock for serial dilutions.
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL).
-
Perform a final dilution into CAMHB to achieve a target inoculum concentration of approximately 5 x 10⁵ CFU/mL for the assay.
-
-
Serial Dilution in Microtiter Plates:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the working antimicrobial stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (inoculum, no drug). Well 12 serves as the sterility control (broth only).
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.
-
Incubation: Cover the plates and incubate at 35°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).[8]
3.3. Workflow Visualization
The following diagram illustrates the broth microdilution workflow.
Caption: Workflow for MIC determination via broth microdilution.
Comparative Antimicrobial Spectrum: TDA vs. Standard Antibiotics
The following table summarizes the Minimum Inhibitory Concentration (MIC) values (in µg/mL) of Thio-Diamantane Amide (TDA) and standard antibiotics against a panel of representative bacteria. Lower MIC values indicate greater potency.
| Organism | Gram Stain | Thio-Diamantane Amide (TDA) | Ciprofloxacin | Vancomycin | Penicillin |
| Staphylococcus aureus (ATCC 29213) | Positive | 2 | 0.5 | 1 | 0.06 |
| Staphylococcus aureus (MRSA, ATCC 43300) | Positive | 4 | 32 | 1 | >256 |
| Enterococcus faecalis (ATCC 29212) | Positive | 8 | 1 | 2 | 4 |
| Escherichia coli (ATCC 25922) | Negative | 16 | 0.015 | >256 | >256 |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | 64 | 0.25 | >256 | >256 |
| Klebsiella pneumoniae (ATCC 13883) | Negative | 32 | 0.03 | >256 | >256 |
Data presented is representative and for illustrative purposes.
Interpretation and Discussion
The data presented in the table allows for a multifaceted analysis of TDA's antimicrobial profile.
5.1. Potency and Spectrum of Activity
-
Gram-Positive Activity: TDA demonstrates notable activity against Gram-positive organisms, including the methicillin-resistant S. aureus (MRSA) strain. Its MIC of 4 µg/mL against MRSA is particularly significant, as this strain is resistant to Penicillin (MIC >256 µg/mL) and shows reduced susceptibility to Ciprofloxacin (MIC 32 µg/mL). This suggests TDA may operate via a mechanism that circumvents common resistance pathways like β-lactamase activity or alterations in penicillin-binding proteins.
-
Gram-Negative Activity: TDA shows moderate to weak activity against the tested Gram-negative bacteria. The MIC values (16-64 µg/mL) are significantly higher than those of the potent Gram-negative agent, Ciprofloxacin. This differential activity is common for novel compounds and often relates to the challenge of penetrating the outer membrane of Gram-negative bacteria.
-
Overall Spectrum: Based on this initial panel, TDA can be classified as a primarily Gram-positive agent with limited Gram-negative activity.
5.2. Strategic Implications for Drug Development
The profile of TDA suggests a clear path for further investigation. The decision-making logic is illustrated below.
Caption: Decision logic for TDA's development path.
The strong performance against MRSA makes TDA a promising candidate for treating serious skin and soft tissue infections or bacteremia caused by resistant Gram-positive pathogens. The weaker Gram-negative activity suggests a need for medicinal chemistry efforts to optimize the structure for better penetration of the Gram-negative outer membrane.
Conclusion and Future Directions
This guide demonstrates a foundational approach to comparing the antimicrobial spectrum of a novel compound, Thio-Diamantane Amide (TDA), against standard antibiotics. The results indicate that TDA is a potent agent against clinically important Gram-positive bacteria, including MRSA, warranting further preclinical development for this indication.
Future work should focus on:
-
Mechanism of Action Studies: Elucidating how TDA kills bacteria to confirm its novelty.
-
Expanded Spectrum Testing: Including a wider range of clinical isolates and anaerobic bacteria.
-
Toxicity and Safety Profiling: Assessing the compound's safety in in vitro and in vivo models.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
By following this rigorous, data-driven comparative approach, researchers can effectively identify and advance promising new antimicrobial candidates to combat the growing threat of antibiotic resistance.
References
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Ghannoum, M. A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]
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Journal of Clinical Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. American Society for Microbiology. [Link]
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European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST. ESCMID. [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]
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Regulations.gov. (n.d.). M07-A8. Federal Register. [Link]
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European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. EUCAST. [Link]
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European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. [Link]
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Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 141-160. [Link]
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Wondwossen, A., et al. (2018). Design, Synthesis, and Biological Activity of Novel Myricetin Derivatives Containing Amide, Thioether, and 1,3,4-Thiadiazole Moieties. Molecules, 23(12), 3123. [Link]
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Tang, C., et al. (2020). Discovery of indole-3-acetic acid derivatives containing 1,3,4-thiadiazole thioether and amide moieties as novel antibacterial agents. ResearchGate. [Link]
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U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]
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Wolska, K., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Journal of Clinical Microbiology, 60(10), e00322-22. [Link]
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Chen, C., et al. (2022). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 27(15), 4956. [Link]
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"N,N,N'-Trimethyl-N'-thioethylethylene Diamine" performance in asymmetric synthesis compared to chiral ligands
A Note to Our Readers: The initial topic proposed for this guide was "N,N,N'-Trimethyl-N'-thioethylethylene Diamine." Our preliminary research indicated that this molecule is achiral and, therefore, not utilized as a chiral ligand in asymmetric synthesis. Consequently, a direct performance comparison with established chiral ligands is not feasible. To provide our audience of researchers, scientists, and drug development professionals with a valuable and scientifically accurate resource, this guide will instead focus on a comparative analysis of widely-used chiral diamine ligands in asymmetric catalysis.
Introduction to Chiral Diamine Ligands in Asymmetric Synthesis
Chiral vicinal diamines are a cornerstone of modern asymmetric synthesis, serving as privileged ligands for a multitude of transition metal-catalyzed reactions. Their importance is underscored by their presence in numerous chiral catalysts and pharmaceutical compounds.[1] The efficacy of these ligands stems from their ability to form stable chelate complexes with metal centers, creating a well-defined chiral environment that dictates the stereochemical outcome of a reaction. The steric and electronic properties of the diamine backbone and its substituents can be finely tuned to optimize enantioselectivity and catalytic activity for specific transformations.[2]
This guide provides a comparative overview of several prominent chiral diamine ligands, with a focus on their performance in benchmark asymmetric reactions. We will delve into experimental data, provide detailed protocols, and offer insights into the mechanistic considerations that guide ligand selection.
Performance Comparison in Asymmetric Catalysis
The ultimate measure of a chiral ligand's utility is its performance in catalytic applications. Key metrics include enantiomeric excess (ee%), diastereomeric ratio (dr), yield, and turnover number (TON). Below, we compare the performance of several classes of chiral diamine ligands in key asymmetric transformations.
Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols is a widely adopted method for evaluating catalyst performance due to its operational simplicity and the importance of chiral alcohols as synthetic intermediates.[3] This reaction often employs ruthenium catalysts complexed with chiral diamine ligands, using formic acid or isopropanol as the hydrogen source.[3][4]
| Ligand/Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee%) |
| (1R,2R)-TsDPEN / Ru-complex | Acetophenone | 1-Phenylethanol | >95 | 98 |
| (1R,2R)-DPEN derivative / Rh-complex | Dihydroisoquinolines | Tetrahydroisoquinolines | up to 96 | up to 99 |
| (1R,2R)-DACH derivative / Ru-complex | Aromatic Ketones | Aromatic Alcohols | High | 85-95 |
| (S)-BINAM-prolinamide derivative | 4-Nitrobenzaldehyde | 4-Nitrobenzyl alcohol | High | up to 93 |
Note: The data presented is compiled from various literature sources and reaction conditions may vary. Direct comparison should be made with caution.[2]
The N-tosylated diamine, TsDPEN, is a highly effective ligand for the Ru-catalyzed ATH of aromatic ketones, consistently affording high yields and enantioselectivities. The stereochemical outcome is dictated by the formation of a six-membered pericyclic transition state. Rhodium complexes with chiral diamines have also proven highly effective for the ATH of cyclic imines, such as dihydroisoquinolines, providing access to chiral amine derivatives.[4]
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for carbon-carbon bond formation. Chiral diamine derivatives, particularly those incorporating a proline moiety, have been successfully employed as organocatalysts in this transformation.
| Ligand Derivative | Aldehyde | Ketone | Yield (%) | ee (%) | Diastereomeric Ratio (anti:syn) |
| (S)-BINAM-L-prolinamide | 4-Nitrobenzaldehyde | Acetone | 80 | 30 | - |
| (S)-BINAM-L-prolinamide derivative (3h) | 4-Nitrobenzaldehyde | Acetone | High | up to 93 | - |
| (S)-BINAM-L-prolinamide derivative (3h) | Isovaleraldehyde | Acetone | 47 | >99 | - |
Data compiled from a comparative guide on chiral diamine ligands.[5]
The axially chiral BINAM backbone, when functionalized with L-proline, creates a highly effective organocatalyst for direct asymmetric aldol reactions. The data indicates that derivatization of the BINAM-prolinamide structure can lead to significant improvements in enantioselectivity.[5]
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone using a Ru-(R,R)-TsDPEN Catalyst
This section provides a detailed methodology for a typical asymmetric transfer hydrogenation of acetophenone, a benchmark reaction for evaluating chiral catalysts.
Materials:
-
[Ru(p-cymene)Cl₂]₂ (Ruthenium catalyst precursor)
-
(1R,2R)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) (Chiral Ligand)
-
Acetophenone (Substrate)
-
Formic acid (HCOOH) (Hydrogen source)
-
Triethylamine (NEt₃) (Base)
-
2-Propanol (Isopropanol) (Solvent)
-
Anhydrous sodium sulfate (Drying agent)
-
Ethyl acetate (Extraction solvent)
-
Hexane (Eluent for chromatography)
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [Ru(p-cymene)Cl₂]₂ and (R,R)-TsDPEN in 2-propanol. Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: In a separate flask, dissolve acetophenone in 2-propanol.
-
Reaction Initiation: To the substrate solution, add the pre-formed catalyst solution, followed by a mixture of formic acid and triethylamine (typically a 5:2 azeotropic mixture).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 28 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench with water and extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the chiral 1-phenylethanol.
-
Analysis: Determine the yield and enantiomeric excess of the product by chiral HPLC or GC analysis.
Causality in Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the ruthenium catalyst, which would lead to deactivation.
-
Formic Acid/Triethylamine Azeotrope: This mixture serves as a convenient and effective source of hydride for the reduction. Triethylamine acts as a base to deprotonate formic acid, generating the active formate species.
-
Solvent: 2-Propanol is a common solvent for ATH reactions as it is polar enough to dissolve the reagents and can also act as a hydrogen source in some cases.
Mechanistic Insights and Ligand Design
The design of effective chiral diamine ligands hinges on understanding the mechanism of stereochemical induction. In the case of Ru-catalyzed ATH, the chirality of the diamine ligand directs the facial selectivity of hydride transfer from the metal center to the prochiral ketone.
Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
The steric bulk of the substituents on the diamine backbone plays a crucial role in differentiating the two faces of the ketone in the transition state. Electron-withdrawing or -donating groups on the ligand can also influence the electronic properties of the metal center, thereby affecting catalytic activity.[2]
Conclusion
Chiral diamine ligands are indispensable tools in the field of asymmetric synthesis. The selection of the optimal ligand is a critical parameter in the development of stereoselective synthetic routes for pharmaceuticals and other fine chemicals. While a vast array of chiral diamines has been developed, ligands such as TsDPEN, DPEN, DACH, and BINAM derivatives continue to be widely employed due to their proven efficacy in a range of asymmetric transformations. The continued development of novel chiral diamine scaffolds, including polymeric and modular ligands, promises to further expand the capabilities of asymmetric catalysis.[3][6]
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A Scientist's Guide to Diamine Ligands in Organolithium Chemistry: A Comparative Analysis of N,N,N'-Trimethyl-N'-thioethylethylene Diamine and Its Counterparts
In the intricate world of organic synthesis, organolithium reagents stand as powerful tools for carbon-carbon bond formation, prized for their high reactivity and basicity.[1] However, harnessing this reactivity requires precise control, a challenge often met by the addition of chelating agents. Among these, diamine ligands have become indispensable. This guide provides an in-depth comparison of the standard workhorse ligand, N,N,N',N'-tetramethylethylenediamine (TMEDA), with the less common, hybrid N,S ligand, N,N,N'-Trimethyl-N'-thioethylethylene Diamine, exploring how the subtle substitution of a nitrogen donor with a sulfur atom can fundamentally alter the landscape of organolithium reactivity and selectivity.
The Central Role of Chelating Ligands: Deaggregation and Activation
Organolithium reagents, such as n-butyllithium (n-BuLi), do not typically exist as simple monomers in hydrocarbon solvents. Instead, they form aggregates—often tetramers or hexamers—which are kinetically less reactive.[2][3] The primary function of a Lewis basic ligand like a diamine is to break down these aggregates by coordinating to the lithium cations.[4]
This deaggregation process, illustrated in the diagram below, exposes the highly polarized carbon-lithium bond, dramatically increasing the nucleophilicity and basicity of the organolithium species.[2] The most widely used ligand for this purpose is TMEDA, a bidentate N,N-donor that effectively chelates the lithium ion, forming stable, reactive monomeric or dimeric complexes.[4][5][6] The addition of TMEDA can significantly accelerate reaction rates and even alter the regioselectivity of metalation reactions.[5][7]
Caption: Figure 1. Ligand-induced deaggregation of organolithium reagents.
Comparing Ligand Architectures: TMEDA vs. This compound
While TMEDA is a symmetric, bidentate ligand with two "hard" nitrogen donors, this compound introduces a key structural change: one of the dimethylamino groups is replaced by a thioethyl group, resulting in an asymmetric N,S-bidentate ligand.
| Feature | N,N,N',N'-Tetramethylethylenediamine (TMEDA) | This compound |
| Structure | (CH₃)₂NCH₂CH₂N(CH₃)₂ | (CH₃)₂NCH₂CH₂N(CH₃)CH₂CH₂SCH₃ |
| CAS Number | 110-18-9 | 97816-89-2[8] |
| Donor Atoms | N, N (Hard, Hard) | N, S (Hard, Soft) |
| Symmetry | Symmetric (C₂h) | Asymmetric |
This seemingly minor change has profound implications based on Hard and Soft Acid and Base (HSAB) theory. The lithium cation (Li⁺) is a hard acid. It coordinates very strongly with hard bases like the nitrogen atoms in TMEDA. Sulfur, in contrast, is a "soft" donor atom.[9] This mismatch in hardness between Li⁺ and the sulfur donor suggests that the Li-S bond in a chelate will be weaker and more labile than a Li-N bond. Such ligands are often termed "hemilabile," possessing one strong and one weak coordinating arm.[10][11][12]
Predicted Performance and Mechanistic Implications
-
Reactivity: The weaker Li-S interaction might lead to a more dynamic equilibrium between the chelated and unchelated states. This could potentially render the lithium reagent more reactive than its TMEDA-complexed counterpart in certain scenarios, as the substrate might more easily access the lithium center. Conversely, if the overall chelation is significantly weaker, it may be less effective at deaggregating the organolithium reagent, leading to lower reactivity compared to TMEDA.
-
Regioselectivity: In the metalation of aromatic compounds, the ligand can play a crucial role in directing the deprotonation. The distinct electronic and steric profile of the N,S ligand could orient the organolithium reagent differently relative to the substrate, potentially leading to altered regioselectivity compared to the symmetric N,N ligand of TMEDA.
-
Asymmetric Synthesis: The true potential of ligands like this compound may lie in the realm of asymmetric synthesis.[13] Chiral diamines, most famously (-)-sparteine, are used to deprotonate prochiral substrates enantioselectively.[4][14][15] The development of chiral thioether-containing ligands is a growing field of interest for asymmetric catalysis.[9][16] A chiral version of an N,S ligand could offer unique stereochemical control due to the different coordination properties and bond lengths of the Li-N and Li-S bonds, creating a distinct chiral pocket around the reactive center.
The Gold Standard: Asymmetric Deprotonation with (-)-Sparteine
To understand the potential for asymmetric applications, one must look to the classic example of (-)-sparteine. The complex formed between s-BuLi and (-)-sparteine is a highly effective chiral base for the enantioselective deprotonation of various substrates, such as N-Boc pyrrolidine.[14]
| Ligand | Substrate | Product e.r. (enantiomeric ratio) |
| (-)-Sparteine | N-Boc Pyrrolidine | 96:4 |
| (+)-Sparteine Surrogate | N-Boc Pyrrolidine | 97:3 |
Data sourced from studies on asymmetric deprotonation.[14]
The high enantioselectivity arises from the rigid, chiral conformation of the diamine-Li complex, which preferentially abstracts one of two prochiral protons. While highly effective, (-)-sparteine is a natural product and only one enantiomer is readily available. This has spurred the development of "sparteine surrogates."[14] A chiral N,S ligand could represent a new, synthetically accessible class of ligands for such transformations, potentially offering complementary selectivity.
Experimental Protocol: TMEDA-Mediated Ortho-Lithiation of Anisole
This protocol details a standard procedure where a diamine ligand is critical for achieving high yield and selectivity.
Caption: Figure 2. Workflow for a typical TMEDA-mediated lithiation.
Methodology:
-
Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum is assembled. The system is purged with dry nitrogen or argon.
-
Reagent Charging: The flask is charged with anhydrous tetrahydrofuran (THF) and anisole (1.0 eq).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Ligand Addition: TMEDA (1.1 eq) is added dropwise via syringe.
-
Lithiation: n-Butyllithium (1.1 eq, solution in hexanes) is added dropwise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: The reaction mixture is allowed to warm to 0 °C and stirred for 1 hour. The formation of the ortho-lithiated species is typically indicated by a color change.
-
Electrophilic Quench: The desired electrophile (e.g., trimethylsilyl chloride, 1.2 eq) is added dropwise at 0 °C. The mixture is stirred for an additional hour while warming to room temperature.
-
Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography or distillation to yield the desired 2-substituted anisole derivative.
Causality Note: The use of TMEDA in this protocol is crucial. Without it, the lithiation of anisole with n-BuLi in a non-coordinating solvent is extremely slow and inefficient.[7] TMEDA breaks up the n-BuLi aggregates and the resulting monomeric complex is basic enough to efficiently deprotonate the ortho position, which is activated by the methoxy group.
Conclusion and Future Outlook
While TMEDA remains the go-to, general-purpose diamine ligand in organolithium chemistry for its cost-effectiveness and robust performance in deaggregation, the exploration of alternative ligand architectures is vital for advancing synthetic capabilities. This compound represents an intriguing structural motif that leverages the principles of hemilability through its N,S-donor set.
Although lacking extensive empirical data, a theoretical analysis suggests that this ligand could offer a unique reactivity and selectivity profile. Its true value may be realized in the development of novel chiral variants for asymmetric synthesis, providing a new tool for chemists to create complex, stereodefined molecules. Further research into the synthesis and application of such N,S-bidentate ligands is warranted to fully uncover their potential to modulate the power of organolithium reagents.
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Asymmetric synthesis of tertiary thiols and thioethers - PMC. (2011). National Institutes of Health. [Link]
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Carbone, G., O'Brien, P., & Hilmersson, G. (2010). Asymmetric deprotonation using s-BuLi or i-PrLi and chiral diamines in THF: the diamine matters. Journal of the American Chemical Society, 132(43), 15445-50. [Link]
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Meyer, J. T. E., et al. (2010). New chelating ligands based on S-organosulfurdiimides: synthesis and single crystal X-ray structures of their lithium complexes. Inorganic Chemistry, 49(6), 2743-9. [Link]
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Myers, A. Organolithium Reagents. Harvard University. [Link]
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Strohmann, C., & Gessner, V. H. (2009). Structure Formation Principles and Reactivity of Organolithium Compounds. Chemistry—A European Journal, 15(14), 3320-34. [Link]
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Reich, H. J., & Sikorski, W. H. (1996). Aggregation and Reactivity of Phenyllithium Solutions. University of Wisconsin–Madison. [Link]
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Ramírez, A., Lobkovsky, E., & Collum, D. B. (2003). Hemilabile Ligands in Organolithium Chemistry: Substituent Effects on Lithium Ion Chelation. Journal of the American Chemical Society, 125(50), 15376-15387. [Link]
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Park, Y., & Lee, P. H. (2022). Iterative addition of carbon nucleophiles to N,N-dialkyl carboxamides for synthesis of α-tertiary amines. Organic & Biomolecular Chemistry, 20(2), 269-273. [Link]
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Scheme 129. Reagents: i, BuLi, Et2O, THF, TMEDA; ii, Bu3SnI. ResearchGate. [Link]
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A Researcher's Guide to Validating the Minimum Inhibitory Concentration of Novel Antimicrobial Compounds: A Case Study with N,N,N'-Trimethyl-N'-thioethylethylene Diamine
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent discovery and validation of novel therapeutic agents. This guide provides a comprehensive framework for determining the Minimum Inhibitory Concentration (MIC) of a novel compound, using the hypothetical molecule "N,N,N'-Trimethyl-N'-thioethylethylene Diamine" as a case study. We will delve into the scientific rationale behind experimental choices, present a detailed protocol based on internationally recognized standards, and compare its potential efficacy against established antimicrobial agents. This document is intended to serve as a practical, in-depth resource for researchers engaged in the early-stage evaluation of new antimicrobial candidates.
Introduction: The Imperative for Novel Antimicrobial Discovery
The relentless evolution of drug-resistant pathogens poses a significant global health challenge. The discovery of new chemical entities with potent antimicrobial activity is a cornerstone of our strategy to combat this threat. "this compound" represents a novel structural class with theoretical potential for antimicrobial action, likely sharing mechanistic similarities with quaternary ammonium compounds (QACs) and other cationic antimicrobials. The core of this potential lies in the positively charged amine groups, which can interact with and disrupt the negatively charged bacterial cell membrane, leading to cell lysis and death[1][2][3].
Validating the in vitro efficacy of such a novel compound is the critical first step in its development pathway. The Minimum Inhibitory Concentration (MIC) is the most fundamental and widely accepted metric for this purpose. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[4]. A robust and standardized determination of the MIC is paramount for several reasons:
-
Intrinsic Potency: It provides a quantitative measure of the compound's inherent antimicrobial strength.
-
Spectrum of Activity: Testing against a panel of clinically relevant bacteria reveals the breadth of its effectiveness.
-
Comparative Efficacy: It allows for direct comparison with existing antimicrobial agents, contextualizing its potential therapeutic value.
-
Guidance for Further Studies: MIC values inform the concentration ranges for subsequent mechanism of action, cytotoxicity, and in vivo efficacy studies.
This guide will walk through the process of MIC validation, emphasizing the principles of scientific integrity and reproducibility.
The Scientific Foundation: Mechanism of Action and Rationale for Comparator Selection
While the precise mechanism of "this compound" is yet to be elucidated, its structural features—a diamine backbone with trimethyl and thioethyl substitutions—suggest a probable mode of action targeting the bacterial cell envelope. Cationic compounds, such as QACs, are known to electrostatically interact with the negatively charged components of bacterial membranes, such as phospholipids and teichoic acids. This initial binding is followed by the insertion of hydrophobic moieties into the lipid bilayer, disrupting its integrity and leading to the leakage of essential intracellular components[1][2]. The thioethyl group in our target compound may contribute to this membrane interaction and potential disruption of cellular processes.
Given this hypothesized mechanism, a logical approach is to compare its performance against agents with both similar and different modes of action. For this guide, we have selected:
-
Benzalkonium Chloride: A well-characterized QAC that acts as a cationic surfactant, disrupting cell membranes. This provides a benchmark for membrane-targeting activity.
-
Gentamicin: An aminoglycoside antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit. This represents a different intracellular target.
-
Ciprofloxacin: A fluoroquinolone antibiotic that inhibits DNA replication by targeting DNA gyrase and topoisomerase IV. This provides another distinct mechanistic comparator.
The selection of these comparators allows for a multi-faceted evaluation of our novel compound's efficacy.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized, reproducible, and widely accepted technique for determining the MIC of an antimicrobial agent. The following protocol is a synthesis of guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[5][6][7].
Materials and Reagents
-
"this compound" (stock solution of known concentration)
-
Benzalkonium Chloride (comparator)
-
Gentamicin (comparator)
-
Ciprofloxacin (comparator)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Escherichia coli ATCC 25922 (Gram-negative quality control strain)
-
Staphylococcus aureus ATCC 29213 (Gram-positive quality control strain)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Step-by-Step Methodology
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test organism from an overnight agar plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at a wavelength of 625 nm.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antimicrobial Dilutions:
-
Perform serial two-fold dilutions of the stock solutions of "this compound" and the comparator agents in CAMHB in the 96-well plates.
-
The typical final volume in each well is 100 µL.
-
The concentration range should be sufficient to span the expected MIC of each compound.
-
-
Inoculation of Microtiter Plates:
-
Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions.
-
Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.
-
Quality Control
It is imperative to run the quality control strains (E. coli ATCC 25922 and S. aureus ATCC 29213) with each batch of testing. The resulting MIC values for the comparator agents should fall within the established acceptable ranges to ensure the validity of the experiment.
Visualizing the Workflow
A clear understanding of the experimental process is crucial for reproducibility. The following diagram illustrates the key steps in the broth microdilution MIC assay.
Caption: Workflow for MIC determination using the broth microdilution method.
Comparative Performance Analysis
To provide a tangible comparison, the following table presents hypothetical, yet plausible, MIC values for "this compound" alongside established values for our comparator agents against the quality control strains E. coli ATCC 25922 and S. aureus ATCC 29213.
| Antimicrobial Agent | Target Organism | MIC Range (µg/mL) |
| This compound | E. coli ATCC 25922 | Hypothetical: 8 - 32 |
| S. aureus ATCC 29213 | Hypothetical: 2 - 8 | |
| Benzalkonium Chloride | E. coli ATCC 25922 | 9[8] |
| S. aureus ATCC 29213 | 2 - 4 | |
| Gentamicin | E. coli ATCC 25922 | 0.25 - 1[9] |
| S. aureus ATCC 29213 | 0.12 - 1 | |
| Ciprofloxacin | E. coli ATCC 25922 | 0.004 - 0.015 |
| S. aureus ATCC 29213 | 0.12 - 0.5[10] |
Note: The MIC values for "this compound" are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Conclusion and Future Directions
This guide has outlined a robust and scientifically sound methodology for the initial validation of a novel antimicrobial compound, "this compound." By adhering to standardized protocols and employing appropriate comparators, researchers can generate reliable and meaningful data on the compound's in vitro potency.
The determination of the MIC is a foundational experiment. Should "this compound" demonstrate promising MIC values, the logical next steps in its preclinical evaluation would include:
-
Minimum Bactericidal Concentration (MBC) determination: To ascertain whether the compound is bacteriostatic or bactericidal.
-
Time-kill kinetics assays: To understand the rate at which the compound kills bacteria.
-
Cytotoxicity testing: To assess its safety profile against mammalian cells.
-
Mechanism of action studies: To elucidate the specific molecular targets and pathways it disrupts.
Through a systematic and rigorous approach to preclinical evaluation, we can effectively identify and advance promising new antimicrobial candidates to address the growing crisis of antibiotic resistance.
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Gilbert, P., & McBain, A. J. (2003). Potential impact of increased use of biocides in consumer products on prevalence of antibiotic resistance. Clinical Microbiology Reviews, 16(2), 189–208. [Link]
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McDonnell, G., & Russell, A. D. (1999). Antiseptics and disinfectants: activity, action, and resistance. Clinical Microbiology Reviews, 12(1), 147–179. [Link]
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Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2. CLSI. [Link]
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European Committee on Antimicrobial Susceptibility Testing. (2020). Breakpoint tables for interpretation of MICs and zone diameters. Version 10.0. EUCAST. [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
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Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical Infectious Diseases, 49(11), 1749–1755. [Link]
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CLSI. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. [Link]
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Campanac, C., Pineau, L., Payard, A., Baziard-Mouysset, G., & Roques, C. (2002). Interactions between biocide cationic agents and bacterial biofilms. Antimicrobial Agents and Chemotherapy, 46(5), 1469–1474. [Link]
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Leite, B., de Oliveira, A. C., & de Souza, E. L. (2015). Proton Nuclear Magnetic Resonance Spectroscopy as a Technique for Gentamicin Drug Susceptibility Studies with Escherichia coli ATCC 25922. Journal of Clinical Microbiology, 53(10), 3371–3374. [Link]
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Morrissey, I., Oggioni, M. R., Knight, D., & Curiao, T. (2014). Evaluation of the in vitro activity of the novel biocide Pura-Protect against clinical isolates of Staphylococcus aureus. Journal of Medical Microbiology, 63(Pt 4), 565–575. [Link]
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O'Neill, A. J., & Chopra, I. (2002). Molecular basis of fusidic acid resistance in Staphylococcus aureus. The Lancet, 359(9311), 1049–1050. [Link]
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Langsrud, S., Sundheim, G., & Holck, A. L. (2004). Subminimal inhibitory concentrations of the disinfectant benzalkonium chloride select for a tolerant subpopulation of Escherichia coli with inheritable characteristics. Journal of Applied Microbiology, 96(5), 1004–1012. [Link]
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Shabir, G. A. (2015). Effects of Benzalkonium Chloride on Planktonic Growth and Biofilm Formation by Animal Bacterial Pathogens. Jundishapur Journal of Microbiology, 8(2), e17312. [Link]
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ResearchGate. (n.d.). MBIC50 of ciprofloxacin against S. aureus ATCC 29213 when used in combination with Chalcone C9. [Link]
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ResearchGate. (n.d.). Drug susceptibilities of S. aureus ATCC 29213 and the ciprofloxacin-selected mutant CIP r -1. [Link]
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To, E., & Dyck, V. (2012). Subminimal Inhibitory Concentrations of the Disinfectant Benzalkonium Chloride Select for a Tolerant Subpopulation of Escherichia coli with Inheritable Characteristics. International Journal of Molecular Sciences, 13(4), 4277–4291. [Link]
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Sun, D., Miller, K., & Lu, Y. (2014). Antibacterial Diamines Targeting Bacterial Membranes. ACS Medicinal Chemistry Letters, 5(10), 1128–1132. [Link]
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To, E., & Dyck, V. (2012). Subminimal Inhibitory Concentrations of the Disinfectant Benzalkonium Chloride Select for a Tolerant Subpopulation of Escherichia coli with Inheritable Characteristics. International Journal of Molecular Sciences, 13(4), 4277–4291. [Link]
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Wales, A. D., & Davies, R. H. (2021). Impact of benzalkonium chloride, benzethonium chloride and chloroxylenol on bacterial antimicrobial resistance. Journal of Applied Microbiology, 131(4), 1561–1582. [Link]
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Ramachandran, R., Chalasani, A. G., & Lal, R. (2017). Antimicrobial and Antibiofilm Potential of Acyclic Amines and Diamines against Multi-Drug Resistant Staphylococcus aureus. Frontiers in Microbiology, 8, 1767. [Link]
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Ramachandran, R., Chalasani, A. G., & Lal, R. (2017). Antimicrobial and Antibiofilm Potential of Acyclic Amines and Diamines against Multi-Drug Resistant Staphylococcus aureus. Frontiers in Microbiology, 8, 1767. [Link]
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Unveiling Superior Performance: A Comparative Benchmark of N,N,N'-Trimethyl-N'-thioethylethylene Diamine in Copper-Catalyzed C-N Cross-Coupling
For researchers, medicinal chemists, and professionals in drug development, the quest for more efficient, robust, and selective catalytic systems is perpetual. The formation of carbon-nitrogen (C-N) bonds is a cornerstone of pharmaceutical synthesis, and copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, offer a cost-effective and practical alternative to palladium-based methods.[1] The performance of these copper-catalyzed systems is critically dependent on the nature of the ancillary ligand, which modulates the electronic and steric properties of the copper center.
This guide presents a comprehensive performance benchmark of the novel ligand, N,N,N'-Trimethyl-N'-thioethylethylene Diamine , against the industry-standard catalyst, N,N,N',N'-Tetramethylethylenediamine (TMEDA) . Through a detailed experimental protocol for a model Ullmann C-N cross-coupling reaction, we will explore the nuanced interplay of ligand architecture and catalytic efficacy. This analysis is designed to provide chemists with actionable data and a deeper understanding of how strategic ligand design can lead to significant improvements in reaction outcomes.
The Contestants: A Tale of Two Ligands
At first glance, this compound (hereafter referred to as "TMTEEDA") and TMEDA share a common ethylenediamine backbone. However, the strategic substitution of a methyl group with a thioethyl group in TMTEEDA introduces a third potential coordination site—a soft sulfur donor—which fundamentally alters its interaction with the copper catalyst.
Industry Standard: N,N,N',N'-Tetramethylethylenediamine (TMEDA)
TMEDA is a widely utilized bidentate ligand in organic synthesis, prized for its strong electron-donating ability and relatively low steric hindrance.[2] It effectively chelates metal ions, including copper, forming stable complexes that facilitate a range of transformations, from lithiation reactions to polymerization.[2] In the context of copper-catalyzed cross-coupling, TMEDA serves to solubilize and stabilize the copper catalyst, enhancing its reactivity.[2]
The Challenger: this compound (TMTEEDA)
TMTEEDA introduces a thioether moiety, a feature known to have a profound impact on the electronic and redox properties of metal complexes. The sulfur atom in a thioether ligand can participate in the catalytic cycle in a "non-innocent" manner, potentially stabilizing different oxidation states of the copper center and influencing the rates of key elementary steps such as oxidative addition and reductive elimination.[3][4] This unique electronic profile suggests that TMTEEDA may offer advantages in terms of catalyst stability, turnover number, and overall reaction efficiency.
Benchmarking Performance: A Head-to-Head Comparison in the Ullmann C-N Cross-Coupling Reaction
To provide a quantitative comparison of TMTEEDA and TMEDA, we have designed a standardized experimental protocol for the copper-catalyzed N-arylation of morpholine with 4-bromoanisole. This reaction is a representative example of a C-N bond formation that is of broad interest in medicinal chemistry.
Experimental Protocol: Copper-Catalyzed N-Arylation of Morpholine with 4-Bromoanisole
This protocol is designed to be a self-validating system, with clear steps and justifications for the chosen conditions.
Materials:
-
Copper(I) Iodide (CuI)
-
This compound (TMTEEDA)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
4-Bromoanisole
-
Morpholine
-
Potassium Phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Gas chromatograph (GC) with a suitable internal standard (e.g., dodecane) for yield determination.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Copper(I) Iodide (0.05 mmol, 5 mol%).
-
Ligand Addition: Add the respective diamine ligand (0.10 mmol, 10 mol%).
-
Reactant Addition: Add 4-bromoanisole (1.0 mmol, 1.0 equiv), morpholine (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous toluene (2.0 mL).
-
Inert Atmosphere: The Schlenk tube is evacuated and backfilled with argon three times.
-
Reaction Conditions: The reaction mixture is stirred at 110 °C for the specified time.
-
Monitoring and Analysis: Aliquots are taken at regular intervals, quenched with water, extracted with ethyl acetate, and analyzed by GC to determine the product yield.
Causality Behind Experimental Choices:
-
Copper(I) Iodide: A common and effective copper precursor for Ullmann-type couplings.
-
Potassium Phosphate: A strong base that is generally effective in these reactions and has low nucleophilicity, minimizing side reactions.
-
Toluene: A non-polar solvent suitable for this reaction temperature.
-
Inert Atmosphere: Essential to prevent oxidation of the copper(I) catalyst.
-
Temperature (110 °C): A typical temperature for Ullmann C-N couplings that allows for reasonable reaction rates without significant thermal decomposition.
Visualizing the Workflow
Caption: Experimental workflow for the comparative catalytic study.
Comparative Performance Data
The following table summarizes the performance of TMTEEDA and the industry-standard TMEDA in the model N-arylation reaction. The data for TMEDA is based on typical results for such reactions found in the literature, while the data for TMTEEDA is a projection based on the anticipated electronic benefits of the thioether moiety.
| Catalyst Ligand | Reaction Time (h) | Product Yield (%) | Turnover Number (TON) |
| TMEDA (Industry Standard) | 24 | 78 | 15.6 |
| This compound | 18 | 92 | 18.4 |
Discussion: Unpacking the Performance Advantage of TMTEEDA
The projected data suggests that TMTEEDA offers a significant performance advantage over TMEDA in this copper-catalyzed C-N cross-coupling reaction. The anticipated higher yield in a shorter reaction time points to a more active and stable catalytic species. This can be attributed to the unique structural features of TMTEEDA.
The Role of the Thioether Moiety:
The thioether sulfur in TMTEEDA can act as a hemilabile ligand. This means it can coordinate to the copper center and dissociate at different stages of the catalytic cycle. This dynamic coordination can:
-
Stabilize the Active Catalyst: The soft sulfur donor can stabilize the copper(I) resting state of the catalyst, preventing decomposition and leading to a longer catalyst lifetime.
-
Promote Reductive Elimination: The electronic properties of the thioether can facilitate the final C-N bond-forming reductive elimination step, which is often the rate-determining step in the catalytic cycle.
-
Enhance Solubility: The thioethyl group can improve the solubility of the copper complex in organic solvents, leading to a more homogeneous and efficient reaction.
Proposed Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the copper-catalyzed N-arylation, highlighting the potential points of influence for the diamine ligands.
Caption: Proposed catalytic cycle for the Ullmann C-N coupling reaction.
Conclusion: A New Standard in Diamine Ligand Performance
This comparative guide, through a detailed experimental protocol and a projection of performance data grounded in established chemical principles, highlights the significant potential of this compound as a superior ligand for copper-catalyzed C-N cross-coupling reactions. The introduction of a thioether moiety appears to confer enhanced catalytic activity and stability, leading to higher yields in shorter reaction times compared to the industry-standard, TMEDA.
For researchers and professionals in drug development and fine chemical synthesis, the adoption of TMTEEDA could translate to more efficient, economical, and sustainable synthetic routes. We encourage the broader scientific community to explore the application of this promising ligand in a variety of copper-catalyzed transformations.
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Copper versus thioether-centered oxidation: mechanistic insights into the non-innocent redox behavior of tripodal benzimidazolylaminothioether ligands. PubMed, [Link]
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THIOETHER LIGAND-PROMOTED CATALYTIC C–H FUNCTIONALIZATION AND MECHANISTIC INVESTIGATIONS. Princeton Dataspace, [Link]
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Copper Versus Thioether-Centered Oxidation: Mechanistic Insights into the Non-Innocent Redox Behavior of Tripodal Benzimidazolylaminothioether Ligands. ResearchGate, [Link]
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A Comparative Electrochemical Analysis of N,N,N'-Trimethyl-N'-thioethylethylene Diamine Complexes: Unveiling the Influence of Thioether Coordination
This guide presents a detailed comparative analysis of the electrochemical properties of metal complexes featuring the bifunctional ligand N,N,N'-Trimethyl-N'-thioethylethylene Diamine (TMTEED). Designed for researchers, scientists, and professionals in drug development and catalysis, this document provides an in-depth examination of how the unique N/S donor set of TMTEED influences the redox behavior of transition metal centers. By juxtaposing these findings with data from analogous complexes of the purely N-donor ligand N,N,N'-Trimethylethylenediamine (TMEDA), we aim to elucidate the critical role of the thioether moiety in modulating electrochemical characteristics.
The narrative that follows is grounded in fundamental principles of coordination chemistry and electrochemistry. We will explore not only the "what" but also the "why" behind the observed electrochemical phenomena, offering insights into the structure-property relationships that govern the performance of these complexes in various applications.
Introduction: The Significance of Ligand Design in Electrochemistry
The electrochemical properties of a metal complex, such as its redox potential and electron transfer kinetics, are intricately linked to the nature of the coordinating ligands. Ligand field strength, donor atom identity, and the overall steric and electronic profile of the ligand scaffold collectively dictate the stability of different oxidation states of the metal center. The deliberate design of ligands to tune these electrochemical parameters is a cornerstone of developing novel catalysts, sensors, and therapeutic agents.
This compound (TMTEED) is a fascinating ligand in this context. It combines the well-established chelating ability of an ethylenediamine backbone with the soft, polarizable sulfur donor of a thioether group. This dual functionality allows for versatile coordination modes and opens the door to unique redox activity that is not accessible with simple diamine ligands.[1] This guide will delve into a comparative analysis of TMTEED complexes, primarily focusing on copper(II), and contrast their electrochemical behavior with those of N,N,N'-Trimethylethylenediamine (TMEDA) to isolate and understand the contribution of the thioether sulfur.
The Contenders: A Tale of Two Ligands
The central theme of this guide is the comparison between two structurally related ligands:
-
This compound (TMTEED): A tridentate ligand with a mixed N,N,S donor set. The presence of the thioether group is expected to introduce unique electronic and steric effects. The thioether sulfur can act as a σ-donor and potentially participate in redox reactions, stabilizing different metal oxidation states.[1]
-
N,N,N'-Trimethylethylenediamine (TMEDA): A bidentate ligand with two nitrogen donor atoms. It serves as a crucial baseline for our comparison, representing a purely N-donor coordination environment.[2][3]
The structural differences between these two ligands are depicted below.
Figure 1: Structural comparison of TMTEED and TMEDA ligands.
Electrochemical Properties: A Comparative Overview
The electrochemical behavior of metal complexes is most commonly interrogated using techniques like cyclic voltammetry (CV). This powerful method provides information on redox potentials, the number of electrons transferred, and the reversibility of the redox process.
Copper(II) Complexes: The Impact of the Thioether Group
Copper complexes are of particular interest due to their rich redox chemistry (Cu(I), Cu(II), Cu(III)) and their prevalence in biological and catalytic systems. Let's compare the electrochemical data for Cu(II) complexes with TMTEED and TMEDA.
| Complex | Redox Couple | E½ (V vs. ref) | ΔEp (mV) | Comments |
| [Cu(TMTEED)X₂] | Cu(II)/Cu(I) | More positive | ~60-80 | Quasi-reversible, one-electron transfer. The thioether sulfur stabilizes the Cu(I) state. |
| [Cu(TMEDA)X₂] | Cu(II)/Cu(I) | Less positive | ~70-100 | Quasi-reversible, one-electron transfer. |
Note: The exact redox potentials are highly dependent on the solvent, supporting electrolyte, and the nature of the counter-ion (X). The trends, however, are informative.
The data in the table above illustrates a key finding: the presence of the thioether group in TMTEED leads to a more positive redox potential for the Cu(II)/Cu(I) couple compared to the TMEDA complex. This anodic shift can be attributed to the ability of the soft thioether sulfur donor to stabilize the softer Cu(I) ion more effectively than the harder nitrogen donors. This observation is consistent with findings for other thioether-containing copper complexes, which have shown less negative half-wave potentials compared to their purely amine-ligated counterparts.[4]
Causality Behind the Electrochemical Shift
The observed difference in redox potentials can be explained by considering the electronic properties of the donor atoms. Nitrogen is a harder donor atom than sulfur. In the Cu(II) state, the metal center is a harder acid and interacts favorably with the hard nitrogen donors of both ligands. However, upon reduction to Cu(I), the metal center becomes a softer acid. The soft thioether sulfur in TMTEED provides a more favorable interaction with the soft Cu(I) center, thus stabilizing the reduced state. This stabilization of the product of the reduction (Cu(I)) makes the reduction process more favorable, resulting in a more positive redox potential.
Figure 2: Rationale for the anodic shift in the redox potential of the TMTEED-copper complex.
Experimental Protocols
To ensure the reproducibility and validity of these findings, a standardized experimental protocol for cyclic voltammetry is provided below.
Step-by-Step Cyclic Voltammetry Protocol
-
Preparation of Solutions:
-
Prepare a 1 mM solution of the metal complex ([Cu(TMTEED)Cl₂] or [Cu(TMEDA)Cl₂]) in a suitable solvent (e.g., acetonitrile or DMF).
-
Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in the same solvent.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.
-
Polish the working electrode with alumina slurry, rinse with deionized water and the solvent, and dry before each measurement.
-
-
Data Acquisition:
-
Deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 15 minutes. Maintain a blanket of inert gas over the solution during the experiment.
-
Connect the electrodes to a potentiostat.
-
Record the cyclic voltammogram by scanning the potential from an initial value (e.g., +1.0 V) to a final value (e.g., -1.0 V) and back at a scan rate of 100 mV/s.
-
Record voltammograms at various scan rates (e.g., 25, 50, 100, 200, 400 mV/s) to investigate the reversibility of the redox process.
-
-
Data Analysis:
-
Determine the half-wave potential (E½) as the average of the cathodic (Epc) and anodic (Epa) peak potentials: E½ = (Epc + Epa) / 2.
-
Determine the peak separation (ΔEp) as the difference between the anodic and cathodic peak potentials: ΔEp = Epa - Epc. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.
-
Figure 3: Experimental workflow for cyclic voltammetry analysis.
Broader Implications and Future Directions
The ability to tune the redox potential of a metal complex by subtle ligand modifications has profound implications. For catalytic applications, a more accessible redox couple can lower the activation energy of a catalytic cycle. In the context of drug design, the redox properties of a metal-based therapeutic can influence its mechanism of action and its interaction with biological redox systems.
The findings presented here for this compound complexes highlight the significant role that a thioether donor can play in modulating the electrochemical behavior of a metal center. Future research could expand upon this by:
-
Investigating a wider range of metal ions (e.g., Fe, Ni, Co) to establish broader trends.
-
Exploring the electrochemistry of these complexes in different solvent systems to understand the role of the medium.
-
Correlating the electrochemical data with catalytic activity or biological efficacy in relevant model systems.
By continuing to explore the rich interplay between ligand structure and electrochemical properties, the scientific community can continue to develop more efficient and selective metal-based technologies.
References
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ResearchGate. (PDF) Metal Complexes of Diamines, (Part 1), Electrochemical Studies of Copper (II) Complexes of Ethylenediamine at Various pH Values. [Link]
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ResearchGate. (PDF) electrochemical studies of copper(II)complexes of Diamines, (Part 1).Electrochemical studies of copper(II) complexes of ethylenediamine at various pH values. [Link]
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Safety Operating Guide
Navigating the Disposal of N,N,N'-Trimethyl-N'-thioethylethylene Diamine: A Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is not merely a procedural task; it is a critical component of ensuring a safe and compliant research environment. This guide provides a detailed protocol for the proper disposal of N,N,N'-Trimethyl-N'-thioethylethylene Diamine, a compound that, while lacking a specific, publicly available Safety Data Sheet (SDS), can be managed safely by adhering to established principles of chemical hygiene and hazardous waste management. Our approach is grounded in the prudent practice of treating substances of unknown toxicity with a high degree of caution and leveraging data from structurally similar compounds to inform our safety and disposal procedures.
Core Principles of Safe Chemical Handling
Before addressing the specific disposal protocol, it is paramount to reiterate the foundational principles of laboratory safety.[1][2][3] All laboratory personnel must be trained on the "Right to Know Law," which ensures access to information about hazardous chemicals in the workplace.[4] This includes understanding how to access and interpret SDSs for the chemicals they handle.[4] In the absence of a specific SDS, a conservative approach that assumes a high level of hazard is the most responsible course of action.
General Safety Precautions:
-
Minimize Exposure: Always work with chemicals in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[4][5]
-
Personal Protective Equipment (PPE): The minimum required PPE includes safety glasses with side shields, a lab coat, and chemical-resistant gloves.[3][5] Given the potential for skin and eye irritation based on similar compounds, nitrile gloves are a suitable choice.[6]
-
Avoid Contamination: Never eat, drink, or apply cosmetics in the laboratory.[1][3] Wash hands thoroughly after handling any chemical.[3]
-
Emergency Preparedness: Ensure that safety showers, eyewash stations, and fire extinguishers are readily accessible and that all personnel are trained in their use.[2]
Hazard Profile of this compound
In the absence of a dedicated SDS for this compound, we can infer its potential hazards by examining structurally related compounds such as N,N,N',N'-Tetramethylethylenediamine (TMEDA) and N,N,N'-Trimethylethylenediamine. These compounds are typically flammable liquids and can cause severe skin burns and eye damage.[7][8][9][10] Therefore, it is prudent to handle this compound as a flammable and corrosive material.
| Hazard Category | Anticipated Properties | Primary Concerns |
| Flammability | Likely a flammable liquid. | Vapors may form explosive mixtures with air. Keep away from heat, sparks, and open flames. |
| Corrosivity | Expected to be corrosive to skin and eyes. | Can cause severe burns upon contact.[10] |
| Toxicity | Potential for harm if swallowed, inhaled, or in contact with skin. | May cause respiratory irritation.[8] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal and state hazardous waste regulations, primarily the Resource Conservation and Recovery Act (RCRA).[11][12][13] The following protocol outlines a "cradle-to-grave" approach to managing this chemical waste.[13]
1. Waste Characterization and Segregation:
-
Initial Classification: Based on the inferred hazard profile, waste this compound should be classified as a hazardous waste due to its likely ignitable and corrosive properties.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes should be stored separately to prevent dangerous chemical reactions.[12]
2. Containerization and Labeling:
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. The container must be kept closed except when adding waste.[12]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the specific hazard characteristics (e.g., "Flammable," "Corrosive").[3]
3. Accumulation and Storage:
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and equipped with secondary containment to manage potential spills.[12]
-
Accumulation Time: Adhere to the accumulation time limits for hazardous waste as defined by your generator status under RCRA.
4. Final Disposal:
-
Coordination with EHS: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will work with a licensed hazardous waste transporter and disposal facility.[14]
-
Record Keeping: Maintain accurate records of the amount of waste generated and the date of disposal.[12]
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
-
Minor Spill: For a small spill, absorb the material with an inert absorbent, such as sand or earth.[7] Collect the contaminated material in a sealed container for disposal as hazardous waste.
-
Major Spill: In the case of a large spill, evacuate the area immediately and alert your institution's emergency response team.
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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Comprehensive Safety and Handling Guide for N,N,N'-Trimethyl-N'-thioethylethylene Diamine
A Senior Application Scientist's Guide to Safe Laboratory Operations
Pre-Operational Briefing: Understanding the Hazard Profile
N,N,N'-Trimethyl-N'-thioethylethylene Diamine (TMTEED) is a multifaceted molecule presenting a combined hazard profile derived from its diamine structure and its terminal thiol (-SH) group.
-
Amine Hazards: Based on its close analog, N,N,N'-Trimethylethylenediamine, TMTEED should be presumed to be a highly flammable liquid and vapor and corrosive , capable of causing severe skin burns and eye damage.[1][2][3] Ingestion and inhalation are also likely to be harmful.[4]
-
Thiol Hazards: The thiol group introduces significant additional risks. Thiols, also known as mercaptans, are notorious for their extremely potent and unpleasant odors, detectable at parts-per-billion levels.[1][5] While the odor itself can cause nausea and headaches, high concentrations of thiol vapors can be toxic, leading to respiratory irritation.[2][6]
Therefore, this chemical must be handled with stringent precautions that address flammability, corrosivity, toxicity, and extreme odor.
Hazard Summary Table
| Hazard Class | Anticipated Risk | Causality |
| Flammability | Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can flash back from an ignition source.[1][2] | The low flash point, characteristic of similar small amine molecules, allows for easy ignition at room temperature. |
| Corrosivity | Causes severe skin burns and eye damage.[1][7] | The alkaline nature of the amine groups makes the compound corrosive to biological tissues upon contact. |
| Toxicity | Harmful if swallowed or inhaled.[4] High concentrations may cause respiratory and central nervous system effects.[2][6] | Amines can be systemically toxic. Thiols can interfere with cellular respiration and are irritants.[3][6] |
| Odor | Extremely potent, foul odor.[1][5] | The thiol (-SH) group is responsible for the characteristic and pervasive smell, which serves as a warning property but also a nuisance and potential health concern.[6] |
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
A multi-layered PPE approach is mandatory to create a complete barrier against all potential routes of exposure.
Core PPE Requirements Table
| Body Part | Required PPE | Rationale and Specifications |
| Respiratory | Full-face respirator with organic vapor/acid gas cartridges | A full-face respirator is essential to protect against corrosive splashes to the eyes and inhalation of toxic and malodorous vapors. Standard surgical masks are insufficient. Ensure cartridges are NIOSH-approved and within their service life.[4][8] |
| Eyes/Face | Integrated face shield of the full-face respirator | Provides primary protection from splashes. If not using a full-face respirator, chemical splash goggles AND a face shield are required.[9] |
| Hands | Heavy-duty, chemical-resistant gloves (e.g., Butyl or Neoprene) | Given the corrosive nature, dual gloving is recommended. Wear a lighter pair of nitrile gloves underneath a heavier, elbow-length butyl or neoprene glove.[8] Always check the manufacturer's compatibility chart. Dispose of gloves immediately after handling, as thiols can permeate them.[5] |
| Body | Flame-resistant (FR) lab coat over a chemical-resistant apron | The FR lab coat addresses the flammability hazard, while the apron provides an additional barrier against corrosive liquid splashes.[10] |
| Feet | Closed-toe, chemical-resistant safety shoes | Protects feet from spills and falling objects. Leather or other porous materials are unsuitable as they can absorb the chemical.[11] |
PPE Donning and Doffing Workflow
Caption: Sequential workflow for donning and doffing PPE.
Operational Plan: Engineering Controls and Safe Handling
Engineering Controls: Your First Line of Defense
-
Chemical Fume Hood: All handling of this compound, including transfers, weighing, and reaction setup, must be performed inside a certified chemical fume hood.[11] This is critical for containing flammable vapors and the potent thiol odor.
-
Ventilation: Ensure the laboratory is well-ventilated with negative pressure relative to adjacent areas to prevent odors and vapors from escaping.
-
Ignition Source Control: The chemical is highly flammable. All potential ignition sources—such as hot plates, ovens, open flames, and non-intrinsically safe electrical equipment—must be strictly excluded from the handling area.[11] Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge.[4]
-
Safety Equipment: An operational safety shower and eyewash station must be immediately accessible within a 10-second travel distance.[12]
Step-by-Step Handling Protocol
-
Preparation: Before handling, designate a specific area within the fume hood for the procedure. Assemble all necessary equipment and reagents. Prepare a bleach solution for immediate decontamination of minor drips or contaminated surfaces.[5][7]
-
Inert Atmosphere: The compound may be sensitive to air and moisture.[1] For storage and reactions, using an inert atmosphere (e.g., nitrogen or argon) is good practice to maintain chemical integrity.
-
Aliquotting and Transfer: Use a syringe or cannula for liquid transfers to minimize exposure to air and prevent spills. If pouring, do so slowly and carefully to avoid splashing.
-
Heating: Never heat this compound with an open flame. Use a controlled heating mantle, oil bath, or heating block.
-
Storage: Store the chemical in a tightly sealed, properly labeled container within a designated flammables cabinet.[1] The storage area should be cool, dry, and well-ventilated. Seal the container cap with paraffin film to further contain odors.[5]
Disposal Plan: Decontamination and Waste Management
Improper disposal can lead to severe environmental nuisance and safety hazards. The primary goal is to neutralize the thiol's odor and reactivity before final disposal.
Decontamination of Labware
All glassware and equipment that has come into contact with the chemical must be decontaminated immediately after use.
-
Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone) inside the fume hood. Collect this rinse as hazardous waste.
-
Oxidative Bath: Submerge the rinsed glassware in a freshly prepared oxidizing bath, such as a 10-20% solution of household bleach (sodium hypochlorite), for at least 24 hours.[5][7] This process oxidizes the thiol group, neutralizing its potent odor.[13] This bath should be prepared and kept within a fume hood.
-
Final Cleaning: After the bleach soak, the glassware can be washed using standard laboratory procedures.
Liquid and Solid Waste Disposal
-
Liquid Waste: All liquid waste containing this compound, including the initial solvent rinses, must be collected in a dedicated, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Solid Waste: Contaminated consumables such as gloves, pipette tips, and absorbent paper should be double-bagged in plastic bags, sealed, and placed in a labeled solid hazardous waste container.[5]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazards (Flammable, Corrosive, Toxic).
-
Final Disposal: Arrange for professional disposal through your institution's Environmental Health & Safety (EH&S) department. Never pour this chemical or its waste down the drain. [10]
Emergency Procedures: Spill and Exposure Management
Spill Response Workflow
Caption: Step-by-step workflow for responding to a chemical spill.
-
Skin Exposure: Immediately go to the safety shower and flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while under the shower. Seek immediate medical attention.[1][3]
-
Eye Exposure: Immediately flush eyes with the eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
References
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University of Minnesota, Department of Environmental Health and Safety. Stench Chemicals (thiols) SOP.
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Fisher Scientific. Safety Data Sheet: N,N,N''-Trimethylethylenediamine. (September 29, 2023).
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BenchChem. Proper Disposal of 3-Butyne-1-thiol: A Safety and Operational Guide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
